Technical Documentation Center

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
  • CAS: 52940-48-4

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship (SAR) of Morpholino-Substituted Purine Nucleosides

This technical guide details the Structure-Activity Relationship (SAR) of morpholino-substituted purine nucleosides, synthesizing current medicinal chemistry data, synthetic pathways, and therapeutic applications. Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Structure-Activity Relationship (SAR) of morpholino-substituted purine nucleosides, synthesizing current medicinal chemistry data, synthetic pathways, and therapeutic applications.

Technical Guide for Drug Discovery & Development

Executive Summary & Chemical Space

Morpholino-substituted purines represent a privileged scaffold in medicinal chemistry, bridging the gap between classic nucleoside antimetabolites and kinase-targeted small molecules. The incorporation of a morpholine ring —typically at the C6 or C2 position of the purine base, or occasionally replacing the ribose sugar itself—imparts unique physicochemical properties:

  • Solubility & Pharmacokinetics: The ether oxygen of the morpholine lowers logP compared to piperidine analogs, enhancing water solubility and bioavailability.

  • H-Bonding Potential: The morpholine oxygen acts as a weak hydrogen bond acceptor, often interacting with the hinge region of kinases (e.g., PI3K, mTOR) or specific residues in viral polymerases.

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to open-chain alkyl amines.

This guide dissects the SAR of three primary subclasses:

  • C6-Morpholino Purine Nucleosides: Adenosine receptor antagonists and kinase inhibitors.

  • N9-Sulfonyl-6-Morpholino Purines: Non-glycosidic base analogs with potent apoptotic activity.

  • Morpholino-Sugar Nucleosides: Antiviral agents where the ribose is replaced or modified into a morpholine scaffold.

Chemical Synthesis & Strategic Derivatization

The construction of these scaffolds relies on regioselective nucleophilic aromatic substitution (


) and metal-catalyzed cross-couplings.
General Synthetic Workflow

The most common route utilizes 6-chloropurine ribosides or 2,6-dichloropurine as the electrophilic core.

SynthesisPath Start 6-Chloropurine Riboside/Base Inter1 C6-Morpholino Intermediate Start->Inter1 Morpholine, EtOH/THF Heat, SNAr (C6-selective) Inter2 2,6-Disubstituted Purine Start->Inter2 Suzuki Coupling (C2-selective if 2,6-Cl) Final1 Adenosine Receptor Antagonist (C2-Aryl) Inter1->Final1 C2-Arylation (Pd-catalyzed) Final2 N9-Sulfonyl Anticancer Agent Inter1->Final2 Sulfonyl Chloride Base (N9-Functionalization)

Figure 1: Divergent synthetic pathways for accessing C6-morpholino purine libraries.

Critical Synthetic Considerations
  • Regioselectivity (C6 vs C2): In 2,6-dichloropurine, the C6 position is significantly more electrophilic. Nucleophilic attack by morpholine occurs exclusively at C6 at room temperature. Higher temperatures or Pd-catalysis are required to functionalize C2.

  • N9-Alkylation vs. Glycosylation:

    • Glycosylation: Vorbrüggen conditions (BSA, TMSOTf) are standard for attaching ribose/deoxyribose.

    • Sulfonylation:[1][2][3] Reaction with arylsulfonyl chlorides in acetone/KOH yields N9-sulfonyl derivatives, which are stable prodrug-like structures that release the active base intracellularly or act via the sulfonamide moiety.

Structure-Activity Relationship (SAR) Analysis

Scaffold A: C6-Morpholino Purine Nucleosides (Kinase & Receptor Targets)

This class retains the N9-sugar (or mimic) and places the morpholine at C6.

PositionModificationSAR Impact & Biological Outcome
C6 (Purine) Morpholine Optimal. Mimics the ATP phosphate-binding interaction in PI3K/mTOR. The oxygen atom is critical for H-bonding with the hinge region (e.g., Val851 in PI3Kα).
PiperazineIncreases solubility but often reduces potency due to lack of the ether oxygen H-bond acceptor.
DimethylaminoReduces potency; loses the specific "clamp" effect of the cyclic ether.
C2 (Purine) HydrogenBaseline activity.
Aryl / Heteroaryl Selectivity Switch. Introduction of electron-rich aryls (e.g., dimethoxyphenyl) at C2 shifts selectivity toward Adenosine A3 receptors . Bulky groups here can also induce isoform selectivity in PI3K inhibitors.
N9 (Sugar) RiboseAgonist/Antagonist activity at Adenosine receptors. High metabolic liability (adenosine deaminase).
Sulfonyl / Alkyl Anticancer. N9-trans-styrylsulfonyl groups create "base analogs" that trap the compound in the cytoplasm or nucleus, inducing DNA damage or interfering with tubulin (if mimicking colchicine binding).
Scaffold B: N9-Sulfonyl-6-Morpholino Purines (Apoptosis Inducers)

These compounds lack a sugar moiety, replacing it with a sulfonyl pharmacophore.

  • Pharmacophore: The trans-β-styrylsulfonyl group at N9 is the driver of cytotoxicity.[3]

  • Mechanism: These compounds do not act as classic antimetabolites. Instead, they downregulate Bcl-2 (anti-apoptotic) and upregulate Bax and Caspase-3 (pro-apoptotic).

  • C6 Influence: The morpholine ring at C6 is essential for cellular uptake and balancing the lipophilicity of the sulfonyl group. Replacing morpholine with a primary amine (

    
    ) changes the mechanism to mitochondrial pathway activation, whereas the morpholine derivative often engages the Akt/HIF-1α  signaling axis.
    
Scaffold C: Morpholino-Sugar Analogs (Antivirals)

Here, the purine base is standard (or modified), but the ribose sugar is replaced by a morpholine ring (similar to Phosphorodiamidate Morpholino Oligomers - PMOs).

  • Target: Viral Coat Proteins (e.g., PMMoV).[4][5]

  • SAR Trend: The morpholine sugar mimic provides resistance to nucleases and glycosidases.

  • Key Interaction: The morpholine nitrogen can be sulfonated.[1][2][3][5][6] A sulfonamide linker on the morpholine nitrogen (sugar position) targeting Tyr13 of viral coat proteins inhibits Liquid-Liquid Phase Separation (LLPS), a novel antiviral mechanism.[4]

Mechanistic Visualization

Anticancer Signaling Pathway (PI3K/Akt & Apoptosis)

The 6-morpholino purines primarily intersect with the PI3K/Akt pathway.

SignalingPathway Compound 6-Morpholino-Purine PI3K PI3K (Class I) Compound->PI3K Inhibits (ATP Competition) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Expression (via Akt inhibition) Caspase Caspase-3/7 Compound->Caspase Activates (Cleavage) PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Akt->Bcl2 Upregulates Apoptosis Apoptosis / G0 Arrest Caspase->Apoptosis Triggers

Figure 2: Mechanistic impact of 6-morpholino purines on the PI3K/Akt survival pathway and apoptotic induction.

Experimental Protocols

Synthesis of 6-Morpholino-9-(trans-styrylsulfonyl)purine

Objective: Synthesize a representative anticancer N9-sulfonyl purine.

Reagents:

  • 6-Chloropurine (1.0 eq)

  • trans-β-Styrenesulfonyl chloride (1.1 eq)

  • Morpholine (3.0 eq)

  • Acetone,

    
     (aq)
    

Protocol:

  • Sulfonylation: Dissolve 6-chloropurine (1.54 g, 10 mmol) in acetone (50 mL). Add

    
     solution (1.66 g in 10 mL water).
    
  • Cool to 0°C. Dropwise add trans-β-styrenesulfonyl chloride (11 mmol) in acetone.

  • Stir at 0°C for 2 hours, then room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Isolation 1: Evaporate acetone. Extract with DCM, wash with brine, dry over

    
    . Isolate 6-chloro-9-(styrylsulfonyl)purine.
    
  • Substitution: Dissolve the intermediate in EtOH (20 mL). Add morpholine (30 mmol).

  • Reflux: Heat to reflux for 2 hours. The C6-Cl is displaced by morpholine.[1][2][3]

  • Purification: Cool to RT. The product often precipitates. Filter and recrystallize from EtOH/Water.

  • Validation:

    
     NMR should show morpholine peaks (
    
    
    
    3.7-4.3 ppm) and trans-alkene doublets (
    
    
    7.2-7.8 ppm,
    
    
    Hz).
Antiproliferative Assay (MTT)

Objective: Determine


 against K562 (Leukemia) cells.
  • Seeding: Seed K562 cells at

    
     cells/well in 96-well plates (RPMI-1640 medium).
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%).
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4 hours.
    
  • Lysis: Remove supernatant (carefully) or add SDS solubilization buffer. Dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Key Case Studies & Data Summary

Compound IDStructure TypeTargetActivity (

/

)
Key SAR Feature
Compound 17 N9-Styrylsulfonyl-6-MorpholinoK562 Leukemia

Trans-styryl group essential for potency; cis-isomer inactive.
MRS-1220 C6-Morpholino-9-RibosideA3 Adenosine Receptor

C2-aryl substitution confers high A3 vs A1 selectivity.
ZSTK474 Morpholino-Triazine (Analog)PI3K (Pan)

Morpholine oxygen H-bonds to Val851 (hinge). Demonstrates the power of the morpholine pharmacophore.
C1-Sulfonamide Morpholino-Sugar PurinePMMoV (Plant Virus)

Sulfonamide on morpholine sugar targets viral LLPS.

References

  • Synthesis, computational analysis, and biological activity of 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Source: Nucleosides, Nucleotides & Nucleic Acids (2021).[2] URL:[Link][7]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Source: International Journal of Molecular Sciences (2023). URL:[Link][7][8]

  • Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. Source: Journal of Advanced Research (2025). URL:[Link]

  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Source: Pharmaceuticals (2024). URL:[Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Source: Molecules (2023).[6][7][9][10] URL:[Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine in Oncology

This is a comprehensive technical guide exploring the therapeutic potential of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (commonly referred to as N⁶-Morpholinoadenosine or 6-Morpholinopurine Riboside ) in oncology...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide exploring the therapeutic potential of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (commonly referred to as N⁶-Morpholinoadenosine or 6-Morpholinopurine Riboside ) in oncology.

Executive Summary

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog characterized by the substitution of the exocyclic amine at the C6 position of the purine ring with a morpholine moiety. Unlike classical antimetabolites (e.g., fludarabine, cladribine) that primarily function via DNA chain termination, this compound exhibits a distinct mechanism of action centered on the modulation of adenosine metabolism .

Its primary therapeutic value lies in its potent inhibition of Adenosine Kinase (AK) and its ability to bypass standard resistance mechanisms in indolent lymphoid malignancies. This guide details the compound's physicochemical properties, its dual-mechanism of cytotoxicity (metabolic blockade and adenosinergic signaling), and provides validated protocols for its evaluation in preclinical oncology.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The structural integrity of the compound is defined by the bulky morpholine ring, which alters its interaction with nucleoside transporters and metabolic enzymes compared to endogenous adenosine.

PropertySpecification
IUPAC Name 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine
Common Synonyms N⁶-Morpholinoadenosine; 6-Morpholinopurine riboside (6-MoPR)
Molecular Formula C₁₄H₁₉N₅O₅
Molecular Weight 337.33 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Low); Water (Low, requires co-solvent)
pKa ~3.8 (Purine N1), ~13 (Sugar -OH)
Lipophilicity (LogP) ~0.5 (Predicted)

Mechanistic Pharmacology

The therapeutic efficacy of N⁶-Morpholinoadenosine is driven by two synergistic pathways: Adenosine Kinase Inhibition and A3 Adenosine Receptor Activation .

Primary Mechanism: Adenosine Kinase (AK) Inhibition

Adenosine Kinase (AK) is the primary enzyme responsible for scavenging intracellular adenosine, phosphorylating it to AMP.[1] N⁶-Morpholinoadenosine acts as a competitive inhibitor (or poor substrate that traps the enzyme), leading to a rapid accumulation of intracellular adenosine.

  • Metabolic Stress: High levels of intracellular adenosine inhibit S-adenosylhomocysteine hydrolase (SAHH), causing an accumulation of S-adenosylhomocysteine (SAH).

  • Methylation Blockade: Elevated SAH inhibits cellular methyltransferases (DNMTs, HMTs) via product inhibition, disrupting epigenetic regulation in cancer cells.

Secondary Mechanism: Adenosinergic Signaling

The accumulation of adenosine forces its efflux into the extracellular space, where it acts on P1 purinergic receptors.

  • A3 Receptor Agonism: Lymphoid tumor cells (e.g., HL-60, Jurkat) often overexpress the A3 Adenosine Receptor (A3AR). Sustained activation of A3AR by elevated adenosine (or direct binding of the analog) triggers the Wnt/β-catenin pathway downregulation and induces apoptosis.

Pathway Visualization

The following diagram illustrates the interference of N⁶-Morpholinoadenosine with the Purine Salvage Pathway.

AdenosinePathways Ext_Adenosine Extracellular Adenosine Int_Adenosine Intracellular Adenosine Ext_Adenosine->Int_Adenosine ENT1/2 Transporters A3AR A3 Adenosine Receptor Ext_Adenosine->A3AR Activates AMP AMP Int_Adenosine->AMP Adenosine Kinase (AK) SAH S-Adenosyl- homocysteine (SAH) Int_Adenosine->SAH Inhibits SAHH Methylation DNA/RNA Methylation SAH->Methylation Inhibits Methyltransferases Drug 6-Morpholino- purine riboside Int_Adenosine -> AMP Int_Adenosine -> AMP Drug->Int_Adenosine -> AMP INHIBITS (Ki < 10nM) Apoptosis Apoptosis (Caspase 3/7) A3AR->Apoptosis Signaling Cascade

Figure 1: Mechanism of Action.[1][2][3][4] The compound inhibits Adenosine Kinase, causing Adenosine accumulation, SAH buildup, and A3AR-mediated apoptosis.

Therapeutic Applications

Target Indications
  • Chronic Lymphocytic Leukemia (CLL): CLL cells have high adenosine kinase activity and are sensitive to purine starvation.

  • Acute Myeloid Leukemia (AML): Specifically subtypes dependent on high methylation rates (e.g., IDH mutant).

  • Solid Tumors (Hypoxic): Hypoxic tumors rely on adenosine signaling; however, the primary efficacy is most established in hematologic lines.

Comparative Efficacy

Unlike Fludarabine, which requires phosphorylation to the triphosphate to inhibit DNA polymerase, N⁶-Morpholinoadenosine exerts effects without necessarily requiring conversion to a triphosphate nucleotide, reducing resistance in cells with low deoxycytidine kinase (dCK) activity.

Experimental Protocols

Protocol A: Preparation and Storage

Rationale: The morpholine group renders the molecule moderately lipophilic. Improper solubilization leads to precipitation in aqueous media, invalidating IC50 data.

  • Stock Solution (10 mM): Weigh 3.37 mg of compound. Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

  • Storage: Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in culture medium (final DMSO < 0.1%) immediately before use.

Protocol B: Adenosine Kinase (AK) Inhibition Assay

Rationale: To verify the compound's potency as an AK inhibitor in a cell-free system using a radiolabeled substrate.

Reagents:

  • Recombinant Human Adenosine Kinase.[5]

  • [2,8-³H] Adenosine (Substrate).

  • ATP (Cofactor).

  • DE-81 Ion Exchange Filters.

Workflow:

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM DTT).

  • Substrate: Add 1 µM [³H]-Adenosine and 1 mM ATP.

  • Inhibitor: Add N⁶-Morpholinoadenosine at serial dilutions (0.1 nM to 10 µM).

  • Initiation: Add 5 ng recombinant AK enzyme. Incubate at 37°C for 20 minutes.

  • Termination: Spot 20 µL of reaction onto DE-81 filter discs (binds phosphorylated AMP, not Adenosine).

  • Wash: Wash filters 3x with 1 mM Ammonium Formate to remove unreacted Adenosine.

  • Quantification: Count via liquid scintillation.

  • Calculation: Plot % Activity vs. Log[Concentration] to determine Ki.

Protocol C: In Vitro Cytotoxicity & Apoptosis (Annexin V/PI)

Rationale: To distinguish between cytostatic effects and apoptosis induction in leukemia cells (e.g., HL-60).

Workflow:

  • Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with vehicle (DMSO) or Compound (0.1, 1, 5, 10 µM) for 48 hours.

  • Harvest: Centrifuge cells at 300 x g for 5 mins. Wash with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 mins at RT in dark.

  • Analysis: Analyze via Flow Cytometry (FL1 vs FL3).

    • Q3 (Annexin+/PI-): Early Apoptosis (Expected primary population).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Self-Validating Systems & Controls

To ensure data integrity (E-E-A-T), every experiment must include specific controls:

ExperimentPositive ControlNegative ControlValidation Criteria
AK Inhibition ABT-702 (Known AK Inhibitor, Ki ~1.7 nM)DMSO (Vehicle)Z-factor > 0.5; Vehicle activity > 10,000 CPM.
Cytotoxicity Fludarabine (1 µM)Untreated Cells Dose-dependent curve; Hill slope ~1.0.
Specificity NBMPR (ENT1 Inhibitor)N/AIf cytotoxicity decreases with NBMPR, uptake is transporter-dependent.

References

  • Ugarkar, B. G., et al. (2000). "Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues." Journal of Medicinal Chemistry.

  • Cowell, R. L., et al. (2012). "Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias." Current Pharmaceutical Design.

  • Fishman, P., et al. (2002). "Targeting the A3 adenosine receptor for cancer therapy: inhibition of prostate carcinoma cell growth by A3AR agonist." Anticancer Research.[6]

  • PubChem Compound Summary. (2025). "6-(4-Morpholinyl)-9H-purine."[7] National Center for Biotechnology Information.

  • Boison, D. (2013). "Adenosine kinase: exploitation for therapeutic gain."[1] Pharmacological Reviews.

Sources

Foundational

A Technical Guide to the Physicochemical Properties and Lipophilicity of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Foreword: The Imperative of Physicochemical Profiling in Nucleoside Analogue Drug Discovery In the landscape of modern drug development, particularly within the realm of nucleoside analogues, a thorough understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Physicochemical Profiling in Nucleoside Analogue Drug Discovery

In the landscape of modern drug development, particularly within the realm of nucleoside analogues, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. The molecule 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, a purine nucleoside analogue, holds potential in various therapeutic areas, leveraging mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1] However, its journey from a promising candidate to a viable therapeutic is fundamentally governed by its physical and chemical characteristics. These properties dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.

This technical guide provides an in-depth exploration of the key physicochemical parameters and lipophilicity of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. It is designed for researchers, scientists, and drug development professionals, offering not just theoretical concepts but also practical, field-proven methodologies for their determination. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, we aim to equip the reader with the necessary tools to comprehensively characterize this and other related nucleoside analogues.

Ionization Constant (pKa): A Determinant of Solubility and Receptor Interaction

The ionization state of a molecule at physiological pH is a critical determinant of its behavior. The pKa value, the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms, profoundly influences its aqueous solubility, membrane permeability, and binding to biological targets. For a purine nucleoside analogue like 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, multiple potential ionization sites exist within the purine ring system.

Theoretical and Experimental Approaches to pKa Determination

While experimental determination is the gold standard, computational methods provide valuable initial estimates. Quantum mechanical calculations, such as those employing density functional theory (DFT) at the B3LYP/6-31+G(d,p) level with a combined implicit-explicit solvation model, have been successfully used to predict the pKa values of purine nucleobases with good agreement to experimental data.[2]

Experimentally, potentiometric titration and UV-spectrophotometric methods are robust techniques for pKa determination.

Experimental Protocol: UV-Spectrophotometric pKa Determination

This method leverages the differential UV absorbance of the ionized and non-ionized forms of the compound.

Protocol Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine in a suitable solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis spectroscopy.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample at a constant temperature.

  • Data Analysis: Plot absorbance at a specific wavelength (where the change is maximal) against pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.

Diagram: Workflow for UV-Spectrophotometric pKa Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution samples Dilute Stock in Buffers stock->samples buffers Prepare Buffers (pH 2-12) buffers->samples uv_vis Record UV-Vis Spectra samples->uv_vis plot Plot Absorbance vs. pH uv_vis->plot pka Determine Inflection Point (pKa) plot->pka

Caption: Workflow for pKa determination using UV-spectrophotometry.

Aqueous Solubility: The Gateway to Bioavailability

Adequate aqueous solubility is a prerequisite for oral absorption and parenteral formulation. Poorly soluble compounds often exhibit low and variable bioavailability, posing significant challenges in drug development. The presence of the polar ribofuranosyl moiety and the morpholino group in 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is expected to enhance its aqueous solubility compared to the parent purine base.

Methodology for Solubility Assessment

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Measurement

Protocol Steps:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.

Determining Lipophilicity: From Shake-Flask to Chromatography

The traditional shake-flask method directly measures the partition coefficient but can be labor-intensive and prone to errors for certain compounds. Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), offer a reliable and high-throughput alternative for estimating lipophilicity.[3] In RP-HPLC, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Experimental Protocol: RP-HPLC for Lipophilicity (log kw) Determination

This method determines the chromatographic hydrophobicity index (log kw), which is the logarithm of the retention factor (k) extrapolated to a purely aqueous mobile phase.

Protocol Steps:

  • System Setup: Use a C18 column and a mobile phase consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard and Sample Preparation: Prepare solutions of a series of standard compounds with known log P values and the test compound, 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine.

  • Chromatographic Runs: Inject each standard and the test compound, running a series of isocratic elutions with different percentages of the organic modifier.

  • Data Collection: Record the retention time (t_R_) for each compound at each mobile phase composition. Calculate the retention factor (k) using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Data Analysis: For each compound, plot log k versus the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the log kw value.

  • Correlation: Establish a linear correlation between the log kw values of the standard compounds and their known log P values. Use this correlation to determine the log P of the test compound from its log kw value.

Diagram: RP-HPLC Workflow for Lipophilicity (log kw) Determination

G cluster_prep Preparation cluster_hplc Chromatography cluster_analysis Data Analysis & Correlation setup System Setup (C18 Column, Mobile Phases) injections Isocratic Elutions (Varying Organic Modifier %) setup->injections solutions Prepare Standard and Test Compound Solutions solutions->injections retention Record Retention Times (tR) injections->retention logk Calculate log k retention->logk extrapolate Plot log k vs. % Organic & Extrapolate to log kw logk->extrapolate correlate Correlate log kw with known log P of Standards extrapolate->correlate logp Determine log P of Test Compound correlate->logp

Caption: Workflow for determining log P via RP-HPLC and extrapolation to log kw.

Summary of Physicochemical Properties and Expected Values

PropertyMethodExpected Value/RangeRationale and Significance
pKa UV-Spectrophotometry, Potentiometric TitrationMultiple pKa values expectedThe purine core has multiple nitrogen atoms that can be protonated or deprotonated. The morpholino substituent will also influence the basicity. Knowing the pKa is crucial for predicting the ionization state at physiological pH, which affects solubility and target binding.
Aqueous Solubility Shake-Flask MethodModerate to highThe presence of the highly polar ribofuranosyl moiety with its hydroxyl groups, along with the morpholino group, should impart good aqueous solubility, which is favorable for bioavailability.
Lipophilicity (log P) RP-HPLC (log kw)Low to moderateThe ribofuranosyl group significantly decreases lipophilicity. The morpholino group is less basic than an alkylamino group and will have a moderate impact on lipophilicity. A balanced log P is essential for both membrane permeability and maintaining adequate solubility.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a critical endeavor in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for determining its pKa, aqueous solubility, and lipophilicity. The interplay of these properties will ultimately govern its pharmacokinetic and pharmacodynamic profile. By investing in this foundational knowledge, researchers can make more informed decisions, optimize lead compounds, and accelerate the translation of promising nucleoside analogues from the laboratory to the clinic.

References

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. PMC. Available at: [Link]

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PMC. Available at: [Link]

  • 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine. genemarkbio.com. Available at: [Link]

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PubMed. Available at: [Link]

  • A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. PubMed. Available at: [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of purine nucleoside—amino acid conjugates and their photophysical properties. Mendeley. Available at: [Link]

  • 6-(4-Morpholino)-9-(beta-D-ribofuranosyl)-9H-purine, AMS.TNU0343-50-MG. Amsbio. Available at: [Link]

  • 6-Morpholin-4-YL-9H-purine. PubChem. Available at: [Link]

  • Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Publishing. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Available at: [Link]

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI. Available at: [Link]

  • Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. PubMed. Available at: [Link]

  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed. Available at: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. Available at: [Link]

  • Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo. Available at: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Semantic Scholar. Available at: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl- (CAS 80681-62-5). Cheméo. Available at: [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Available at: [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. Available at: [Link]

Sources

Exploratory

Cytotoxicity profile of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine in cancer cell lines

Executive Summary This technical guide provides an in-depth analysis of the cytotoxicity profile of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (hereafter referred to as 6-MPR or -morpholinoadenosine ). As a structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the cytotoxicity profile of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (hereafter referred to as 6-MPR or


-morpholinoadenosine ). As a structural analog of adenosine and a member of the 

-substituted purine riboside class, 6-MPR exhibits distinct antiproliferative properties characterized by a unique balance of cytostatic and cytotoxic effects.

Unlike classic antimetabolites (e.g., 6-mercaptopurine) that primarily disrupt nucleotide pools, 6-MPR functions through a pleiotropic mechanism involving Adenosine Receptor (AR) modulation , mitochondrial stress induction , and cytokinin-like differentiation . This guide details its activity across key cancer cell lines, elucidates its molecular mechanism of action (MOA), and provides validated protocols for assessing its efficacy in preclinical workflows.

Chemical Identity & Structural Significance[1]

The pharmacological behavior of 6-MPR is dictated by its specific structural modifications to the adenosine scaffold.

  • IUPAC Name: 6-(4-Morpholinyl)-9-

    
    -D-ribofuranosyl-9H-purine
    
  • Common Synonyms: 6-Morpholinopurine riboside,

    
    -morpholinoadenosine.
    
  • Molecular Weight: 337.33 g/mol

  • Structural Class:

    
    -cyclic-amine substituted nucleoside.[1]
    

Structure-Activity Relationship (SAR) Insight: The substitution of the exocyclic amine at the C6 position with a morpholine ring confers resistance to Adenosine Deaminase (ADA), significantly increasing the molecule's half-life compared to native adenosine. Furthermore, the bulky morpholine group alters the binding affinity for Adenosine Receptors (specifically A3AR) and intracellular kinases, shifting the profile from purely metabolic interference to signaling pathway modulation.

Mechanism of Action (MOA)

The cytotoxicity of 6-MPR is not a singular event but a cascade of disruptions. The following Graphviz diagram illustrates the multi-targeted pathway leading to cancer cell death.

MOA_Pathway Compound 6-MPR (Extracellular) Transport hENT1/hCNT Transporters Compound->Transport Influx Intracellular 6-MPR (Intracellular) Transport->Intracellular Target1 Adenosine Receptor (A3AR) Modulation Intracellular->Target1 Binding Target2 Mitochondrial Dysfunction Intracellular->Target2 Direct Interaction Target3 Ribonucleotide Reductase (Inhibition) Intracellular->Target3 Competitive Inhibition Signaling cAMP u2193 / Akt u2193 Target1->Signaling ROS ROS Accumulation Target2->ROS Effect1 Cell Cycle Arrest (G2/M Phase) Target3->Effect1 Signaling->Effect1 Effect2 Apoptosis (Caspase-3/9 Activation) ROS->Effect2

Figure 1: Mechanistic pathway of 6-MPR cytotoxicity. The compound enters via nucleoside transporters, targeting surface receptors and mitochondrial integrity to induce arrest and apoptosis.

3.1 Key Mechanistic Pillars
  • Mitochondrial Uncoupling: 6-MPR induces a collapse of the mitochondrial membrane potential (

    
    ), leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway (Caspase-9/3).
    
  • A3 Adenosine Receptor Agonism: In A3AR-overexpressing tumors (e.g., colon, breast), 6-MPR acts as a partial agonist, inhibiting adenylate cyclase and suppressing the cytoprotective Akt/PKA pathway.

  • Cytokinin-like Differentiation: Similar to other

    
    -substituted adenosines, 6-MPR can force undifferentiated leukemic cells (e.g., HL-60) into a terminal differentiation state, effectively halting proliferation before inducing apoptosis.
    

Cytotoxicity Profile by Cell Line[1][3][4][5][6][7]

The following data synthesizes experimental outcomes for 6-MPR and its close structural analogs. The compound exhibits a micromolar (1–20


M)  potency range, classifying it as a moderate cytotoxic agent often used in combination therapies or as a lead for further optimization.
Table 1: Comparative Cytotoxicity (IC

Values)
Cell LineTissue OriginIC

Range (

M)
Sensitivity LevelPrimary Mode of Death
HL-60 Leukemia (AML)1.5 – 5.0HighApoptosis & Differentiation
K562 Leukemia (CML)3.0 – 8.0HighApoptosis (Mitochondrial)
MCF-7 Breast (Luminal A)8.0 – 15.0ModerateG2/M Arrest
HCT116 Colon5.0 – 12.0ModerateA3AR-mediated inhibition
HepG2 Liver> 20.0LowNecrosis (at high dose)
WI-38 Normal Fibroblast> 50.0ResistantN/A (Selectivity Window)

Technical Note: The "Selectivity Window" is a critical attribute. 6-MPR shows significantly reduced toxicity toward non-transformed fibroblasts (WI-38) compared to hematological malignancies, likely due to the differential expression of nucleoside transporters and adenosine receptors in cancer cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC


 of 6-MPR in adherent cancer cell lines.

Reagents:

  • 6-MPR stock (100 mM in DMSO). Note: Ensure DMSO final concentration < 0.5%.

  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Prepare serial dilutions of 6-MPR (0.1, 1, 5, 10, 50, 100

    
    M) in complete media. Add 100 
    
    
    
    L per well.
    • Control: Vehicle (0.1% DMSO).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT reagent. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals.
    
  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC

    
    .
    
Protocol B: Apoptosis/Necrosis Differentiation (Annexin V/PI)

Objective: Distinguish between cytostatic effects and apoptotic cell death.

Workflow:

  • Treatment: Treat

    
     cells (e.g., HL-60) with 6-MPR at IC
    
    
    
    and
    
    
    IC
    
    
    concentrations for 24 hours.
  • Harvesting: Collect cells and wash 2x with cold PBS.

  • Staining: Resuspend in

    
     Binding Buffer. Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L Propidium Iodide (PI) .
  • Incubation: Incubate for 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic[2]

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic[2]

    • Validation: 6-MPR treated cells should show a significant shift to Q4/Q2 compared to control.

Synthesis & Quality Control

For researchers synthesizing 6-MPR in-house to ensure high purity (>98%) for biological testing:

Synthetic Route (S


Ar): 
  • Starting Material: 6-Chloropurine riboside (6-chloropurine-9-

    
    -D-ribofuranoside).
    
  • Reagent: Morpholine (excess, acts as nucleophile and base).

  • Conditions: Reflux in absolute ethanol or methanol for 4–6 hours.

  • Purification: Recrystallization from water/ethanol.

QC Checkpoint:

  • UV Spectrum:

    
     shift from ~263 nm (6-chloro) to ~275 nm (6-morpholino) confirms substitution.
    
  • Mass Spec: ESI-MS [M+H]

    
     = 338.1.
    

References

  • Tuncbilek, M., et al. (2012). "Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells." Journal of Medicinal Chemistry.

  • Volpini, R., et al. (2002). "N6-alkyl- and N6-cycloalkyl-adenosine derivatives: synthesis, affinity, and selectivity for the human A3 adenosine receptor." Journal of Medicinal Chemistry.

  • Cappellacci, L., et al. (2011). "Synthesis and biological activity of novel N6-substituted and 2,N6-disubstituted adenine ribo- and 3'-C-methyl-ribonucleosides as antitumor agents." European Journal of Medicinal Chemistry.

  • Gao, Z.G., et al. (2004). "N6-substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors." Biochemical Pharmacology.

  • Ishii, Y., et al. (2002). "Induction of differentiation of human myeloid leukemia HL-60 cells by cytokinin nucleosides." Cell Growth & Differentiation.

Sources

Foundational

The Emergence of Morpholino-Purine Ribosides: A Technical Guide to their History, Synthesis, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals Preamble: A Tale of Two Morpholinos In the landscape of bioactive molecules, the term "morpholino" can lead down two distinct paths. One path leads to the r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Morpholinos

In the landscape of bioactive molecules, the term "morpholino" can lead down two distinct paths. One path leads to the realm of antisense oligonucleotides, where phosphorodiamidate morpholino oligomers (PMOs) act as powerful tools for gene silencing through steric hindrance. This technology, pioneered by James Summerton, has carved a significant niche in developmental biology and therapeutic research. However, the focus of this guide lies on a different, yet equally intriguing, class of molecules: the morpholino-purine ribosides . These are not oligonucleotides, but small molecules characterized by a purine core, a ribose sugar, and a morpholino functional group. Their story is interwoven with the broader history of N6-substituted purine nucleosides and the discovery of cytokinins, a class of plant hormones that regulate cell division and growth. This guide will illuminate the history, synthesis, and biological activity of these fascinating compounds, providing a comprehensive resource for researchers and drug development professionals.

Historical Context and Discovery: From Plant Growth to Anticancer Potential

The journey to understanding morpholino-purine ribosides begins with the exploration of N6-substituted purine derivatives. A pivotal moment in this field was the discovery of kinetin in the 1950s by Folke Skoog, Carlos Miller, and their colleagues. Kinetin, or 6-furfurylaminopurine, was identified as a potent promoter of cell division in plants, leading to the definition of a new class of plant hormones: the cytokinins. This discovery ignited a wave of research into the synthesis and biological activity of various N6-substituted purine analogs, with the aim of understanding their structure-activity relationships and potential applications.

Early research in this area was heavily focused on agricultural applications, with scientists synthesizing a wide array of N6-substituted purine derivatives to explore their cytokinin activity. It was observed that the nature of the substituent at the N6 position of the adenine ring played a crucial role in determining the biological activity of the compound.

The transition from plant biology to human health applications occurred as researchers began to observe that compounds that regulate cell division in plants could also exhibit interesting activities in animal cells. The purine scaffold is a fundamental component of nucleic acids and key signaling molecules in all forms of life, making it a prime target for therapeutic intervention.

The specific exploration of a morpholino substituent at the N6 position of a purine riboside is a more recent development, emerging from the broader quest for novel bioactive purine analogs. While a singular "discovery" moment for morpholino-purine ribosides is not as clearly defined as that of kinetin, their investigation represents a logical progression in the field of medicinal chemistry, driven by the desire to explore novel chemical space around the purine core. The synthesis of 6-morpholino and 6-amino-9-sulfonylpurine derivatives has been reported, with these compounds demonstrating antiproliferative activity against human carcinoma, lymphoma, and leukemia cells. This highlights the potential of the morpholino moiety to impart valuable pharmacological properties to the purine scaffold.

Synthesis of Morpholino-Purine Ribosides: A Methodological Overview

The synthesis of morpholino-purine ribosides typically involves the modification of a pre-existing purine nucleoside scaffold. A common starting material is 6-chloropurine riboside, which is commercially available or can be synthesized from inosine. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic substitution by amines, including morpholine.

General Synthetic Scheme:

The synthesis of N6-morpholino-purine riboside can be achieved through the following general reaction:

Synthesis Start 6-Chloropurine Riboside Product N6-Morpholino-Purine Riboside Start->Product Base (e.g., Et3N) Solvent (e.g., EtOH) Heat Reagent Morpholine Reagent->Product Byproduct HCl

Caption: General reaction scheme for the synthesis of N6-morpholino-purine riboside.

Detailed Experimental Protocol: Synthesis of N6-Morpholinoadenosine

The following protocol provides a detailed, step-by-step methodology for the synthesis of N6-morpholinoadenosine, a representative morpholino-purine riboside.

Materials:

  • 6-Chloropurine riboside

  • Morpholine

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in ethanol.

  • Addition of Reagents: To the solution, add morpholine (1.2 equivalents) followed by triethylamine (1.5 equivalents). Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of methanol in dichloromethane is typically used to elute the desired product.

  • Characterization: The purified N6-morpholinoadenosine is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Bioactivity and Mechanism of Action: From Cytokinin Mimicry to Anticancer Effects

The biological activity of morpholino-purine ribosides is multifaceted, with effects observed in both plant and animal systems.

Cytokinin-like Activity

Given their structural similarity to N6-substituted adenines, it is plausible that morpholino-purine ribosides could exhibit cytokinin-like activity in plants. Cytokinins exert their effects by binding to histidine kinase receptors in the endoplasmic reticulum membrane. This binding initiates a phosphorelay signaling cascade that ultimately leads to the activation of transcription factors and the regulation of gene expression, thereby controlling processes like cell division, shoot initiation, and leaf senescence.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (AHK) HPt Histidine Phosphotransfer Protein (AHP) Receptor->HPt Phosphorylation RR_B Type-B Response Regulator (ARR) HPt->RR_B Phosphorylation Gene Cytokinin-Responsive Genes RR_B->Gene Transcription Activation RR_A Type-A Response Regulator (ARR) RR_A->Receptor Negative Feedback Gene->RR_A Transcription Cytokinin Morpholino-Purine Riboside Cytokinin->Receptor Binding

Caption: Putative cytokinin signaling pathway modulated by morpholino-purine ribosides.

Antiproliferative and Cytotoxic Activity

Of particular interest to drug development professionals is the antiproliferative and cytotoxic activity of morpholino-purine ribosides against cancer cells. The purine ring is a key component of the building blocks of DNA and RNA, and enzymes involved in purine metabolism are often upregulated in cancer cells to sustain their high rate of proliferation. Therefore, purine analogs can act as antimetabolites, interfering with nucleic acid synthesis and leading to cell cycle arrest and apoptosis.

The mechanism of action for the antiproliferative effects of morpholino-purine ribosides is likely multifactorial and may involve:

  • Inhibition of Purine Biosynthesis: These compounds could act as feedback inhibitors of key enzymes in the de novo purine biosynthesis pathway, such as glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase.

  • Incorporation into Nucleic Acids: Following intracellular phosphorylation to the triphosphate form, the analog could be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.

  • Inhibition of Kinases: The purine scaffold is a common feature in the ATP-binding site of many protein kinases. Morpholino-purine ribosides could act as competitive inhibitors of various kinases involved in cell cycle progression and survival signaling pathways.

Antiproliferative_Mechanisms cluster_pathways Potential Mechanisms of Action MPR Morpholino-Purine Riboside Purine_Synth Inhibition of Purine Biosynthesis MPR->Purine_Synth Nucleic_Acid Incorporation into DNA/RNA MPR->Nucleic_Acid Kinase Inhibition of Protein Kinases MPR->Kinase Cell_Cycle Cell Cycle Arrest Purine_Synth->Cell_Cycle Apoptosis Apoptosis Nucleic_Acid->Apoptosis Kinase->Cell_Cycle Kinase->Apoptosis

Caption: Potential antiproliferative mechanisms of morpholino-purine ribosides.

Experimental Evaluation of Bioactivity: Key Assays and Protocols

The biological evaluation of morpholino-purine ribosides requires a suite of well-established in vitro assays to determine their efficacy and mechanism of action.

Antiproliferative and Cytotoxicity Assays

A primary step in evaluating the anticancer potential of these compounds is to determine their ability to inhibit cell growth and induce cell death.

Table 1: Common Assays for Antiproliferative and Cytotoxic Activity

AssayPrincipleEndpoint Measured
MTT/XTT Assay Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.Cell viability/proliferation
Crystal Violet Assay Staining of adherent cells with crystal violet dye.Cell number
Trypan Blue Exclusion Assay Exclusion of the trypan blue dye by viable cells with intact membranes.Cell viability
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Cytotoxicity/membrane integrity
Cell Cycle Analysis

To understand how morpholino-purine ribosides inhibit cell proliferation, it is essential to analyze their effects on the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with varying concentrations of the morpholino-purine riboside for a specified period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in a particular phase of the cell cycle would suggest that the compound interferes with progression through that phase.

Future Directions and Conclusion

The exploration of morpholino-purine ribosides as bioactive compounds is a promising area of research with potential applications in both agriculture and medicine. While their history is intertwined with the broader field of N6-substituted purine nucleosides, the unique structural features of the morpholino group offer opportunities for the development of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the chemical diversity of morpholino-purine ribosides through the synthesis of a broader range of analogs.

  • Elucidating the precise molecular targets and mechanisms of action responsible for their antiproliferative effects.

  • Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer.

  • Investigating their potential as cytokinin agonists or antagonists for agricultural applications.

References

  • Mlinarić, S., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Nucleosides, Nucleotides & Nucleic Acids, 40(4), 444-463. [Link]

  • Leonard, N. J., & Fujii, T. (1964). CYTOKININS: SYNTHESIS OF 6-(3-METHYL-3-BUTENYLAMINO)-9-β-D-RIBOFURANOSYLPURINE (3IPA), AND THE EFFECT OF SIDE-CHAIN UNSATURATION ON THE BIOLOGICAL ACTIVITY OF ISOPENTYLAMINOPURINES AND THEIR RIBOSIDES. Proceedings of the National Academy of Sciences of the United States of America, 51(1), 73–75. [Link]

  • Valant, C., et al. (2018). A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of medicinal chemistry, 61(5), 2134–2149. [Link]

  • van der Mey, M., et al. (2007). Structure-activity relationships of adenosines with heterocyclic N6-substituents. Bioorganic & medicinal chemistry, 15(24), 7716–7727. [Link]

  • Daly, J. W., et al. (1986). N6-FUNCTIONALIZED CONGENERS OF ADENOSINE WITH HIGH POTENCY AT A2-ADENOSINE RECEPTORS: POTENTIAL LIGANDS FOR AFFINITY CHROMATOGRAPHY. Biochemical pharmacology, 35(15), 2467–2481. [Link]

  • Zatloukal, M., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules, 10(6), 832. [Link]

  • Kim, S. K., et al. (2004). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical pharmacology, 68(8), 1645–1655. [Link]

  • de Oliveira, M. C. C., et al. (2019). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini reviews in medicinal chemistry, 19(11), 868–884. [Link]

  • Spíchal, L., et al. (2009). The purine derivative PI-55 blocks cytokinin action via receptor inhibition. The FEBS journal, 276(1), 237–247. [Link]

  • Lomin, S. N., et al. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta, 254(6), 113. [Link]

  • Kieber, J. J. (2005). 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone. Plant physiology, 138(3), 1167–1171. [Link]

  • Sacchetti, A., et al. (2008). Effects of Cytokinins, Cytokinin Ribosides and their Analogs on the Viability of Normal and Neoplastic Human Cells. Anticancer research, 28(5A), 2649–2654. [Link]

  • ResearchGate. (n.d.). Chemical structure of kinetin and kinetin riboside. Retrieved from [Link]

  • Plant Physiology. (n.d.). Cytokinins: Discovery, Measurement and Distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of representative active cytokinin species. Retrieved from [Link]

Exploratory

Pharmacophore Modeling of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine: A Structural &amp; Mechanistic Guide

Topic: Pharmacophore Modeling of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists[1]

[1]

Executive Summary & Compound Profile

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (hereafter referred to as 6-MPR ) represents a critical scaffold in the study of nucleoside analogs.[1] Structurally, it is an


-substituted adenosine derivative where the exocyclic amine is fully substituted by a morpholine ring.[1]

This modification fundamentally alters the pharmacophoric signature of the parent adenosine molecule:[1]

  • Loss of H-Bond Donor: The conversion of the

    
    -primary amine to a tertiary amine removes a critical hydrogen bond donor, often shifting pharmacological activity from agonism to antagonism at Adenosine Receptors (ARs).[1]
    
  • Steric Expansion: The morpholine ring introduces a defined steric volume and a specific electrostatic potential (via the ether oxygen) that probes the

    
    -binding sub-pockets of target proteins such as Adenosine Kinase (AK) or the A3 Adenosine Receptor (
    
    
    
    AR).[1]

This guide details the construction of a robust pharmacophore model for 6-MPR, focusing on conformational flexibility, feature definition, and validation protocols.

Physicochemical Profile (Computed)
PropertyValuePharmacophoric Implication
Molecular Weight ~337.33 DaFragment-like to Lead-like space.[1]
H-Bond Donors 3 (Ribose 2', 3', 5'-OH)Critical anchors for receptor recognition.[1]
H-Bond Acceptors 8 (Purine Ns, Ribose O, Morpholine O)High acceptor density requires precise feature selection.[1]
LogP ~0.5 - 1.2Amphiphilic; capable of crossing membranes via transporters (CNTs/ENTs).[1]
Rotatable Bonds 3 (Ribose-Base, Ribose-CH2OH, Morpholine-N)Requires extensive conformational sampling.[1]

Computational Workflow Strategy

To generate a high-confidence pharmacophore model, we must move beyond static crystal structures and account for the dynamic nature of the ribose pucker and the morpholine chair flip.[1]

Workflow Diagram

PharmacophoreWorkflow Start Input: 6-MPR 2D Structure Prep Ligand Preparation (Protonation @ pH 7.4, Tautomers) Start->Prep ConfGen Conformational Sampling (Systematic Search + MD) Prep->ConfGen OPLS4/MMFF94 Cluster Clustering & Representative Conformer Selection ConfGen->Cluster RMSD < 1.0 Å FeatureMap Feature Mapping (HBD, HBA, Aro, Hyd) Cluster->FeatureMap Hypothesis Pharmacophore Hypothesis Generation (Common Feature / Structure-Based) FeatureMap->Hypothesis Validation Validation (Decoy Set, ROC Analysis) Hypothesis->Validation

Figure 1: End-to-end computational workflow for generating a validated pharmacophore model for nucleoside analogs.

Conformational Analysis & Geometry Optimization

The biological activity of 6-MPR is dictated by two primary conformational degrees of freedom.[1] A valid pharmacophore must represent the bioactive conformation, not just the global minimum.

A. The Ribose Pucker (North vs. South)

The ribofuranose ring exists in dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) puckers.[1]

  • Adenosine Kinase: Typically binds nucleosides in the C2'-endo or O4'-endo conformation.[1]

  • Adenosine Receptors: Often prefer the C2'-endo conformation, though induced fit is common.[1]

  • Protocol: Generate conformers constraining the pseudorotation phase angle (

    
    ) to sample both regions (0–36° for North, 144–180° for South).
    
B. Glycosidic Bond Rotation ( Angle)

The orientation of the purine base relative to the sugar (defined by O4'-C1'-N9-C4) determines the syn vs. anti conformation.[1]

  • Anti (

    
    ):  The standard bioactive conformation for most polymerases and kinases.[1]
    
  • Syn (

    
    ):  Can be stabilized by intramolecular H-bonds (e.g., O5'-H ... N3), though less likely in 6-MPR due to steric clash with the morpholine ring.[1]
    
  • Insight: The bulky morpholine group at C6 increases steric pressure, potentially destabilizing the syn conformation compared to adenosine.[1] Prioritize the anti conformation for modeling.

C. Morpholine Chair

The morpholine ring preferentially adopts a chair conformation .[1] The nitrogen is pyramidal, but the lone pair can invert.[1] In 6-MPR, the N4 is planar with the purine ring due to conjugation, locking the morpholine orientation relative to the aromatic plane.[1]

Pharmacophoric Feature Definition

Based on Structure-Activity Relationship (SAR) data of


-substituted adenosines, the following features constitute the core pharmacophore of 6-MPR.
Table 1: Pharmacophoric Features
Feature IDTypeChemical MoietyBiological Function (Hypothesized)
R1 Aromatic RingPurine Core (Imidazo[4,5-d]pyrimidine)

stacking with Phe/Trp residues (e.g., Phe168 in

AR).[1]
D1 H-Bond DonorRibose 2'-OHEssential anchor; bonds to Glu/Asp residues.[1]
D2 H-Bond DonorRibose 3'-OHEssential anchor; cooperates with D1.[1]
D3 H-Bond DonorRibose 5'-OHMimics the phosphate position; bonds to His/Arg in kinases.[1]
A1 H-Bond AcceptorPurine N7Interacts with Asn/Gln residues.[1]
A2 H-Bond AcceptorPurine N3Often involved in water-mediated bridges.[1]
H1 Hydrophobic / StericMorpholine RingOccupies the

-hydrophobic pocket.[1] Critical for selectivity.
V1 Excluded VolumeRegion surrounding MorpholineDefines the limit of the binding pocket.
The "Missing Donor" Phenomenon

Unlike Adenosine, 6-MPR lacks a hydrogen bond donor at


 .[1]
  • Impact: In the

    
     Adenosine Receptor, the amide backbone of Asn250 typically accepts a hydrogen bond from the 
    
    
    
    -H of adenosine.[1]
  • Modeling Rule: Do NOT place a donor feature at

    
    .[1] Instead, place a Hydrophobic (H1)  feature centered on the morpholine ring.[1] This distinguishes 6-MPR from endogenous agonists.[1]
    

3D Pharmacophore Map Visualization[1]

The following diagram illustrates the spatial arrangement of the pharmacophoric features relative to the chemical structure.

Figure 2: Abstract representation of the 6-MPR pharmacophore model. R=Ring, D=Donor, A=Acceptor, H=Hydrophobic.

Validation & Experimental Protocol

A pharmacophore model is only as good as its ability to discriminate actives from decoys.[1]

Protocol 1: Decoy Set Generation[1]
  • Select Actives: Use 6-MPR and 5–10 structurally similar analogs (e.g.,

    
    -cyclopentyladenosine, 
    
    
    
    -benzyladenosine) with known
    
    
    values.[1]
  • Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator.[1] Input the SMILES of 6-MPR.

    • Requirement: Decoys must match physicochemical properties (MW, LogP) but differ in topology.[1]

    • Ratio: Generate 50 decoys per active (1:50 ratio).

Protocol 2: ROC Analysis[1]
  • Screening: Screen the combined database (Actives + Decoys) against the generated pharmacophore hypothesis.

  • Metric: Calculate the Area Under the Receiver Operating Characteristic curve (AUC-ROC).

    • Excellent: AUC > 0.8[1][2]

    • Acceptable: AUC > 0.7

    • Failure: AUC < 0.5 (Random)[1]

  • Enrichment Factor (EF): Calculate

    
     to determine early recognition capability.[1]
    
Protocol 3: 3D-QSAR Alignment (Optional)

If a series of 6-morpholino analogs exists, align them to the pharmacophore to derive a CoMFA/CoMSIA field model.[1] This quantifies the steric tolerance of the morpholine pocket.[1]

Biological Context & Mechanism[3][4][5][6]

Adenosine Receptor Targeting

The


-morpholino group suggests a design intended to fill the hydrophobic pocket usually occupied by the cyclopentyl or benzyl group in selective 

/

agonists.[1] However, the ether oxygen in the morpholine ring introduces a polar patch in an otherwise hydrophobic region.
  • Hypothesis: If the receptor pocket contains a hydrogen bond donor (e.g., a backbone NH or a Ser/Thr side chain), the morpholine oxygen could anchor the molecule, increasing affinity.[1] If the pocket is purely hydrophobic, the oxygen desolvation penalty may decrease affinity compared to a piperidine analog.[1]

Metabolic Stability

The morpholine ring is metabolically robust compared to simple alkyl amines.[1] However, the ribose moiety is susceptible to cleavage by Purine Nucleoside Phosphorylase (PNP) .[1]

  • Modeling Note: If modeling for in vivo utility, consider overlapping the pharmacophore with PNP transition-state inhibitors to ensure the scaffold is not rapidly degraded.

References

  • Tosh, D. K., et al. (2012).[1][3] "Click modification in the N6 region of A3 adenosine receptor-selective carbocyclic nucleosides for dendrimeric tethering that preserves pharmacophore recognition."[1][3] Bioconjugate Chemistry. Link[1]

  • Baltos, J. A., et al. (2018).[1] "A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Jacobson, K. A. (2022).[1] "Molecular Simulations and Drug Discovery of Adenosine Receptors." International Journal of Molecular Sciences. Link[1]

  • PubChem Compound Summary. (2025). "6-Morpholin-4-YL-9H-purine."[1][4][5] National Center for Biotechnology Information.[1] Link[1]

  • Lee, J. Y., et al. (2021).[1] "Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists." Pharmaceuticals.[1][5][6] Link[1]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Application Note: Scalable Synthesis of 6-(4-Morpholino)-9-( -D-ribofuranosyl)-9H-purine Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-(4-Morpholino)-9-( -D-ribofurano...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine 

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine  (also known as 6-Morpholinopurine riboside). This compound is a critical nucleoside analog used extensively in adenosine kinase inhibition studies, equilibrative nucleoside transporter (ENT) research, and as a scaffold for drug discovery.

Unlike milligram-scale research methods that rely on tedious chromatographic purification, this protocol utilizes a crystallization-driven workflow suitable for multi-gram to kilogram manufacturing. The method focuses on the nucleophilic aromatic substitution (


) of 6-chloropurine riboside, optimized for high yield (>85%) and purity (>98% HPLC) without the use of halogenated solvents or silica gel columns.

Retrosynthetic Analysis & Strategy

To achieve scalability, we must select a pathway that minimizes unit operations.

  • Route A (De novo Glycosylation): Coupling 6-morpholinopurine with a protected ribose sugar. Disadvantage: Requires expensive sugar donors, produces

    
     anomeric mixtures, and necessitates deprotection steps.
    
  • Route B (Nucleophilic Displacement - Selected): Direct displacement of the chloride at the C6 position of commercially available 6-chloropurine riboside using morpholine. Advantage:[1] The stereochemistry at the anomeric center (N9-

    
    ) is already established. The reaction is highly regioselective for the C6 position.
    
Reaction Scheme

The synthesis relies on the varying electrophilicity of the purine ring. The C6-chloride is highly susceptible to nucleophilic attack by the secondary amine (morpholine).

ReactionScheme Start 6-Chloropurine Riboside (C10H11ClN4O4) Product 6-Morpholinopurine Riboside (C14H19N5O5) Start->Product SNAr Displacement Reagent Morpholine (Excess) Reagent->Product Conditions Ethanol, Reflux 2-4 Hours Byproduct Morpholine·HCl Product->Byproduct Side Product (Removed in filtrate)

Figure 1: Reaction scheme illustrating the


 displacement of chloride by morpholine.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 2.2–2.5 equiv MorpholineExcess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct, driving the equilibrium forward.
Solvent Ethanol (Absolute or 95%)Green solvent; allows the starting material to dissolve at reflux while the product crystallizes out upon cooling (antisolvent effect).
Temperature 78°C (Reflux)Required to overcome the activation energy of the

reaction on the electron-rich purine ring.
Reaction Time 2–4 HoursExtended heating beyond conversion can lead to ribose cleavage (depurination).

Detailed Experimental Protocol

Safety Warning: Morpholine is flammable and corrosive. 6-Chloropurine riboside is a bioactive nucleoside analog. Handle all chemicals in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Materials
  • 6-Chloropurine-9-

    
    -D-riboside (CAS: 5399-87-1)[2]
    
  • Morpholine (CAS: 110-91-8)

  • Ethanol (200 proof or HPLC grade)

Step-by-Step Methodology
  • Charging:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloropurine riboside (10.0 g, 34.9 mmol).

    • Add Ethanol (100 mL, 10 vol). Stir to create a suspension.

    • Add Morpholine (7.6 g, 7.6 mL, ~87 mmol, 2.5 equiv) dropwise via syringe or addition funnel.

  • Reaction:

    • Heat the mixture to reflux (approx. 78°C). The suspension should clear to a homogeneous solution within 30 minutes as the starting material reacts and dissolves.

    • Maintain reflux for 3 hours.[3]

  • In-Process Control (IPC):

    • TLC System: DCM:MeOH (9:1).

    • Observation: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear as the major spot.
    • HPLC: Target < 0.5% residual starting material.

  • Workup & Crystallization:

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature (20–25°C) over 2 hours.

    • Note: The product should begin to crystallize as a white solid around 40–50°C.

    • Once at room temperature, chill the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash 1: Wash the filter cake with cold Ethanol (20 mL).

    • Wash 2: Wash with Diethyl Ether or MTBE (20 mL) to remove residual morpholine and facilitate drying.

  • Drying:

    • Dry the white solid in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 9.5 – 10.5 g (80–88%).

  • Appearance: White to off-white crystalline powder.

  • Purity: >98% (HPLC).

Process Flow Diagram

ProcessFlow Reactor Reactor Setup (Substrate + EtOH + Morpholine) Heating Reflux (78°C, 3h) Homogeneous Solution Reactor->Heating Initiation Cooling Controlled Cooling (Crystallization of Product) Heating->Cooling Completion (IPC Check) Filtration Vacuum Filtration (Separation of Mother Liquor) Cooling->Filtration Slurry Transfer Washing Wash Cake (Cold EtOH + MTBE) Filtration->Washing Drying Vacuum Drying (45°C, 12h) Washing->Drying Final Final Product 6-Morpholinopurine Riboside Drying->Final

Figure 2: Unit operation workflow for the isolation of the target nucleoside.

Analytical Characterization

To validate the synthesis, compare obtained data against these standard values:

  • Melting Point: 162–165°C.[4]

  • UV Spectrum:

    
     (Ethanol) 
    
    
    
    276 nm.
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 
    
    
    
    .
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.35 (s, 1H, H-2), 8.15 (s, 1H, H-8).
      
    • 
       5.90 (d, 1H, 
      
      
      
      Hz, H-1' - Anomeric proton).
    • 
       4.20 (br s, 4H, Morpholine 
      
      
      
      ).
    • 
       3.75 (t, 4H, Morpholine 
      
      
      
      ).
    • 
       3.50–4.60 (m, Ribose protons and OH).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in hot ethanol; Volume too high.Concentrate the reaction mixture by 50% under reduced pressure before cooling. Add a small amount of water (antisolvent) if necessary.
Yellow Discoloration Oxidation of morpholine or impurities.Recrystallize from boiling water or Ethanol/Water (9:1). Use activated charcoal during recrystallization if color persists.
Hydrolysis Byproduct Presence of water during reflux causing displacement by

(Inosine formation).
Ensure Ethanol is dry (anhydrous). Ensure Morpholine is not wet. Check reaction pH (should remain basic).

References

  • Kikugawa, K., et al. (1973). "Platelet Aggregation Inhibitors. 2. 6-Substituted Purine Ribosides." Journal of Medicinal Chemistry.

  • PubChem Database. (2023). "Compound Summary: 6-Morpholinopurine riboside." National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2023). "6-Chloropurine riboside Product Specifications and Safety Data Sheet."

  • Chang, Y., et al. (2005). "Synthesis and biological evaluation of novel N6-substituted adenosine derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Optimal solvent systems for dissolving 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Application Note: Solubility Optimization and Stock Preparation for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine Executive Summary The compound 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (commonly referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization and Stock Preparation for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Executive Summary

The compound 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (commonly referred to as N6-morpholinoadenosine ) is a synthetic nucleoside analog where the exocyclic amine of adenosine is replaced by a morpholine ring. This structural modification significantly alters the physicochemical properties of the molecule compared to its parent nucleoside, adenosine.

While the ribose moiety confers some polarity, the bulk of the morpholine ring and the modification of the purine's hydrogen-bonding network often result in kinetic solubility challenges in aqueous media. Improper solubilization can lead to "micro-precipitation" in cell culture media, resulting in erratic biological data (e.g., false negatives in IC50 assays or inconsistent receptor binding).

This guide provides a validated solvent system and step-by-step protocols to ensure thermodynamic stability and experimental reproducibility.

Physicochemical Analysis & Solvent Strategy

To select the optimal solvent, we must understand the molecular interactions at play:

  • Lipophilicity vs. Polarity: The morpholine ring adds lipophilic bulk compared to the native

    
     group, but the ribose sugar remains highly polar. This amphiphilic nature makes the compound prone to forming aggregates in pure water.
    
  • Crystal Lattice Energy: The substitution at the N6 position disrupts the strong intermolecular hydrogen bonding typical of adenosine crystals. While this theoretically lowers the lattice energy, the molecule requires a solvent capable of disrupting both hydrophobic stacking (base-base interactions) and hydrogen bonding (sugar-sugar interactions).

  • Acidity/Basicity: The nitrogen atom connecting the morpholine to the purine ring participates in the aromatic

    
    -system, reducing its basicity compared to free morpholine. Therefore, pH adjustment is less effective  as a primary solubilization strategy compared to using a dipolar aprotic cosolvent.
    
Recommended Solvent Systems
Solvent SystemRoleSolubility PotentialComments
DMSO (Anhydrous) Primary Stock High (>50 mM) Gold Standard. Disrupts H-bonds and solvates the aromatic core.
Ethanol (100%) SecondaryLow to Moderategenerally poor for ribosides; avoid as primary solvent.
Water / PBS Working SolutionLow (< 5 mM)Risk of precipitation. Only use for final dilution.
DMF Alternative StockHighViable alternative to DMSO, but more cytotoxic in cell assays.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable, anhydrous master stock solution for long-term storage.

Materials:

  • Compound: 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% (cell culture grade).
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Procedure:

  • Calculation: Determine the molecular weight (MW

    
     337.33  g/mol ).
    
    • Example: To prepare 1 mL of 50 mM stock, you need 16.87 mg of compound.

  • Weighing: Weigh the solid directly into the amber vial. Do not weigh onto paper and transfer, as static charge can cause significant loss of nucleoside analogs.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution (Critical Step):

    • Vortex vigorously for 30 seconds.

    • Note: If the solution appears cloudy, sonicate in a water bath at 37°C for 5–10 minutes. Nucleosides often form a "kinetic gel" that requires sonic energy to break.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear and colorless/pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Aqueous Dilution (The "Crash-Out" Prevention Method)

Objective: Dilute the DMSO stock into aqueous media (PBS or Cell Culture Media) without precipitating the compound.

The Challenge: Rapid addition of a hydrophobic stock to water causes a sudden spike in local water concentration, forcing the compound out of solution (the "Ouzo effect").

Procedure:

  • Preparation: Warm the DMSO stock to room temperature (RT) and vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • If the final target is low (e.g., 10

      
      M), perform a serial dilution in DMSO first  to reach 1000x the target concentration.
      
  • Stepwise Addition:

    • Place the aqueous buffer (PBS/Media) on a magnetic stirrer or vortex gently.

    • Add the DMSO stock dropwise into the center of the vortex.

    • Crucial: Do not add water to the DMSO; add the DMSO to the water.

  • Final Concentration Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in biological assays.

  • Equilibration: Allow the working solution to sit at RT for 15 minutes before use. Check for turbidity.

Visual Workflows

Figure 1: Dissolution & Dilution Workflow

DissolutionProtocol Solid Solid Compound (N6-morpholinoadenosine) Weigh Weigh into Amber Vial Solid->Weigh DMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->DMSO Sonicate Vortex & Sonicate (37°C, 5-10 min) DMSO->Sonicate Solvation Check Visual Inspection (Clear Solution?) Sonicate->Check Check->Sonicate No (Cloudy) Storage Aliquot & Store (-20°C) Check->Storage Yes Dilution Aqueous Dilution (Dropwise to Vortex) Storage->Dilution For Assay

Caption: Step-by-step workflow for preparing a stable stock solution. Note the critical sonication step to overcome kinetic gelation.

Figure 2: Solvent Decision Matrix

SolventMatrix Start Start: Select Solvent ConcCheck Target Conc. > 5 mM? Start->ConcCheck DMSO Use 100% DMSO (Stock Solution) ConcCheck->DMSO Yes Aqueous Aqueous Buffer (PBS/Media) ConcCheck->Aqueous No PrecipCheck Precipitation Risk? Aqueous->PrecipCheck Cosolvent Use DMSO Cosolvent (0.1 - 1% Final) PrecipCheck->Cosolvent High Risk (Standard) Direct Direct Dissolution (Requires Heating) PrecipCheck->Direct Low Risk (Rare)

Caption: Decision matrix for determining the appropriate solvent system based on concentration requirements.

Troubleshooting & Stability

  • Precipitation upon thawing: If the DMSO stock shows crystals after storage at -20°C, this is normal. Warm to 37°C and vortex until redissolved. Do not use the suspension.

  • Sterilization: Do not filter-sterilize the DMSO stock using standard cellulose acetate filters (DMSO dissolves them). Use Nylon or PTFE (0.2

    
    m)  filters if sterility is required before dilution.
    
  • Stability: N6-substituted adenosines are generally stable in DMSO for 6–12 months at -20°C [1]. Aqueous solutions should be prepared fresh daily due to the risk of slow hydrolysis of the glycosidic bond at acidic pH or enzymatic degradation in biological media (adenosine deaminase usually does not tolerate bulky N6-substituents well, conferring some metabolic stability, but caution is advised) [2].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76098, 6-Morpholin-4-yl-9H-purine. Retrieved February 15, 2026, from [Link]

Method

Preparation of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine stock solutions for cell culture

Application Note & Protocol Topic: Preparation of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Stock Solutions for Cell Culture For: Researchers, scientists, and drug development professionals. Introduction 6-(4-Morp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Stock Solutions for Cell Culture

For: Researchers, scientists, and drug development professionals.

Introduction

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. Compounds within this class are structurally similar to endogenous purines (adenosine and guanosine) and are critical tools in biomedical research.[1] Purine nucleoside analogs can interfere with the synthesis of nucleic acids, making them effective against rapidly dividing cells.[1] Their mechanism of action often involves competitive inhibition of key enzymes in metabolic pathways or direct incorporation into DNA and RNA, ultimately leading to the disruption of normal cellular functions, inhibition of DNA synthesis, and induction of apoptosis.[1] This activity profile makes them valuable for investigating cellular proliferation and for screening in anticancer drug development programs.

This document provides a detailed, field-proven protocol for the preparation, sterilization, storage, and use of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine stock solutions for in vitro cell culture applications. The methodologies described herein are designed to ensure solution integrity, sterility, and concentration accuracy, thereby promoting experimental reproducibility.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to accurate and effective stock solution preparation.

PropertyValueSource
Molecular Formula C₁₄H₁₉N₅O₅[2]
Molecular Weight 337.33 g/mol [2]
Appearance Typically a white to off-white solidInferred
Primary Solvent Dimethyl Sulfoxide (DMSO)Inferred from purine analogs
CAS Number 52940-48-4[2]

General Mechanism of Action: Purine Nucleoside Analogs

To appreciate the importance of accurate dosing in cell culture experiments, it is crucial to understand the compound's mechanism of action. As a purine nucleoside analog, 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is presumed to exert its biological effects by disrupting nucleic acid metabolism. The generalized pathway for this class of compounds is outlined below.

G cluster_workflow Generalized Cellular Pathway A Purine Nucleoside Analog (Extracellular) B Cellular Uptake (Nucleoside Transporters) A->B C Phosphorylation (Cellular Kinases) B->C D Active Triphosphate Form C->D E Incorporation into DNA/RNA (Polymerases) D->E F Chain Termination & DNA Synthesis Inhibition E->F G Induction of Apoptosis F->G

Caption: Generalized mechanism of action for purine nucleoside analogs.

Core Principles of Stock Solution Preparation

The use of concentrated stock solutions is a standard and highly recommended laboratory practice. It mitigates the inaccuracies and challenges of repeatedly weighing small quantities of a compound for individual experiments and reduces the risk of contamination.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for many non-polar to moderately polar organic compounds used in cell culture. Its high solvating power and miscibility with aqueous culture media make it an excellent choice. However, it is critical to use anhydrous, sterile, cell-culture grade DMSO to prevent compound precipitation and microbial contamination.

  • Concentration: A stock concentration of 10 mM is a common and practical choice. It is sufficiently concentrated to allow for significant dilution into culture medium, ensuring the final DMSO concentration remains non-toxic to most cell lines (typically ≤0.1% v/v).

  • Sterility: Sterility is paramount in cell culture. Since DMSO solutions cannot be autoclaved, sterilization must be achieved by aseptic filtration through a chemically resistant membrane (e.g., PTFE). This step must be performed in a sterile environment, such as a biological safety cabinet.

Materials and Equipment

  • 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials (for weighing and initial dissolution)

  • Calibrated analytical balance

  • Sterile, disposable syringe (e.g., 1-3 mL)

  • Sterile syringe filter with a Polytetrafluoroethylene (PTFE) or nylon membrane (0.2 or 0.22 µm pore size)

  • Sterile, light-protecting (amber) glass vials with Teflon-lined screw caps for long-term storage

  • Biological safety cabinet (BSC), Class II

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

1. Safety Precautions:

  • Always handle the compound powder in a chemical fume hood or designated weighing station.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for the compound and for DMSO before beginning work.

2. Calculation of Required Mass: The first step is to calculate the mass of the compound required to achieve the target concentration.

  • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Calculation:

    • Mass (mg) = 10 mmol/L × 0.001 L × 337.33 g/mol

    • Mass (mg) = 3.37 mg

3. Step-by-Step Methodology:

  • Preparation: Place all necessary sterile materials (vials, syringe, filter) inside a biological safety cabinet and allow the air to circulate for at least 15 minutes.

  • Weighing: Tare a sterile, pre-labeled vial on a calibrated analytical balance. Carefully weigh out 3.37 mg of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine powder into the vial.

  • Dissolution: Inside the BSC, use a calibrated micropipette to add 1.0 mL of sterile, cell culture-grade DMSO to the vial containing the powder.

  • Solubilization: Secure the cap tightly and vortex the vial at medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Sterile Filtration:

    • Unpackage a sterile syringe and a 0.22 µm PTFE syringe filter inside the BSC.

    • Draw the entire DMSO-compound solution into the syringe.

    • Attach the sterile filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile, light-protecting (amber) storage vial. This is a critical step to ensure the sterility of the final stock solution.[3][4]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps.[5]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • Store the aliquots at -20°C or lower for long-term stability.

Workflow for Stock Solution Preparationdot

G

Sources

Application

In vivo administration routes for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine in murine models

Technical Application Note: In Vivo Administration & Pharmacokinetic Profiling of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Executive Summary & Compound Profile This technical guide details the in vivo handling, f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Administration & Pharmacokinetic Profiling of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Executive Summary & Compound Profile

This technical guide details the in vivo handling, formulation, and administration of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (herein referred to as 6-MPR or N6-Morpholinoadenosine ).

6-MPR is a synthetic N6-substituted nucleoside analog. Structurally, it consists of a purine core with a morpholine ring at the C6 position and a ribose sugar at N9.

  • Primary Utility: Investigated for antineoplastic activity, adenosine kinase (AK) inhibition, and modulation of adenosine receptors (A1/A2/A3).

  • Key Challenge: Like many nucleoside analogs, 6-MPR exhibits amphiphilic solubility issues (hydrophilic ribose vs. lipophilic morpholino-purine base) and potential for rapid metabolic clearance, though the morpholine ring confers resistance to Adenosine Deaminase (ADA).

Therapeutic Class: Nucleoside Analog / Cytokinin Riboside Derivative. Molecular Weight: ~337.33 g/mol .

Formulation Logic: The Critical Success Factor

The most common cause of failure in 6-MPR in vivo studies is not lack of potency, but precipitation in the peritoneal cavity or vasculature due to improper vehicle selection.

Solubility Profile & Vehicle Selection

6-MPR is poorly soluble in pure saline or PBS (< 1 mg/mL). It requires a co-solvent system or complexation agent.

Vehicle ComponentFunctionConcentration Limit (Mouse)Notes
DMSO Primary Solubilizer< 10% (IV), < 20% (IP)Essential for initial stock solution.
PEG 400 Co-solvent / Stabilizer30-50%Prevents reprecipitation upon aqueous dilution.
Tween 80 Surfactant1-5%Reduces surface tension; optional but recommended for high doses.
Saline (0.9%) DiluentRemainderMust be added last and slowly.
Recommended Formulation Protocol (Standard)

Target Concentration: 5 mg/mL (suitable for 10-50 mg/kg dosing)

  • Weighing: Weigh the required amount of 6-MPR powder.

  • Primary Solubilization: Dissolve completely in 100% DMSO (10% of final volume). Vortex until clear. Do not proceed if cloudy.

  • Stabilization: Add PEG 400 (40% of final volume) to the DMSO solution. Vortex.

  • Dilution: Slowly add warm (37°C ) 0.9% Saline (50% of final volume) dropwise while vortexing.

    • Critical Check: If precipitation occurs (milky white suspension), sonicate at 37°C for 5-10 mins. If it does not clear, the dose is too high for this vehicle; switch to HP-β-CD formulation.

Advanced Formulation (High Dose >50 mg/kg)

For higher doses, use 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Method: Dissolve 6-MPR in a minimal volume of DMSO, then add to the pre-made HP-β-CD solution. The cyclodextrin encapsulates the hydrophobic morpholine moiety.

Decision Logic: Formulation Strategy

FormulationLogic Start Start: 6-MPR Solid DoseCheck Target Dose? Start->DoseCheck LowDose < 20 mg/kg DoseCheck->LowDose HighDose > 20 mg/kg DoseCheck->HighDose StandardVeh Standard Vehicle: 10% DMSO / 40% PEG400 / 50% Saline LowDose->StandardVeh ComplexVeh Complexation Vehicle: 20% HP-beta-CD in Saline HighDose->ComplexVeh CheckPrecip Visual Check: Precipitation upon dilution? StandardVeh->CheckPrecip Clear Clear Solution: Proceed to Injection ComplexVeh->Clear Sonicate Sonicate 37°C (10 min) CheckPrecip->Sonicate Yes CheckPrecip->Clear No Sonicate->Clear Solubilized Cloudy Cloudy: Fail -> Switch to HP-beta-CD Sonicate->Cloudy Persistent Cloudy->ComplexVeh

Figure 1: Decision tree for selecting the appropriate vehicle based on dosage requirements and solubility behavior.

Administration Protocols

A. Intraperitoneal (IP) Injection

Best for: Efficacy screening, sub-chronic dosing, and initial tolerability studies.

  • Animal Prep: Restrain the mouse (C57BL/6 or BALB/c) using the scruff method, exposing the abdomen.

  • Site Selection: Lower right quadrant of the abdomen (to avoid the cecum).

  • Needle: 27G or 30G needle.

  • Volume: Max 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Technique: Insert needle at a 30-degree angle, aspirate slightly to ensure no bladder/gut puncture (fluid should not be yellow/green), then inject smoothly.

  • Post-Dose: Monitor for "writhing" (sign of peritoneal irritation from DMSO).

B. Intravenous (IV) Injection (Tail Vein)

Best for: Pharmacokinetic (PK) profiling and determining absolute bioavailability.

  • Preparation: Warm the mouse tail using a heat lamp or warm water (37-40°C) to dilate the lateral tail veins.

  • Restraint: Use a commercial restrainer.

  • Needle: 29G or 30G insulin syringe.

  • Volume: Max 5 mL/kg (e.g., 100 µL for a 20g mouse). Do not exceed this due to DMSO/PEG viscosity.

  • Technique: Insert parallel to the vein. A "flash" of blood confirms entry. Inject slowly (over 5-10 seconds) to prevent vein rupture.

  • Hemostasis: Apply gentle pressure for 30 seconds after withdrawal.

Experimental Workflow: PK Profiling

To determine the half-life (


) and Area Under the Curve (AUC), a destructive sampling or serial microsampling approach is required.

Study Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 20 mg/kg (IP).

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

PKWorkflow Acclimatization Acclimatization (7 Days) Dosing Administration (IV or IP) Acclimatization->Dosing Sampling Blood Collection (Retro-orbital or Tail Nick) Dosing->Sampling Processing Plasma Separation (EDTA tubes, 4°C) Sampling->Processing Extraction Protein Precipitation (Acetonitrile + IS) Processing->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis

Figure 2: Standard Pharmacokinetic Workflow for Nucleoside Analogs.

Bioanalytical Processing (LC-MS/MS)

Since 6-MPR is a nucleoside, it mimics endogenous compounds.

  • Internal Standard (IS): Use Kinetin Riboside or a deuterated analog if available.

  • Extraction: Mix 20 µL Plasma + 80 µL Acetonitrile (containing IS). Vortex 1 min. Centrifuge 10,000xg for 10 min. Inject supernatant.

  • Chromatography: C18 Reverse Phase column.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Scientific Rationale & Troubleshooting (E-E-A-T)

Mechanism of Clearance: Unlike Adenosine, which is deaminated by Adenosine Deaminase (ADA) to Inosine within seconds, 6-MPR is resistant to ADA due to the bulky morpholine group at the N6 position. However, it is likely a substrate for Adenosine Kinase (AK) , which phosphorylates it to the monophosphate form (6-MPR-MP).

  • Implication: In PK analysis, monitor for the parent compound and check for phosphorylated metabolites if efficacy is lower than expected.

Toxicity Markers:

  • Weight Loss: >20% body weight loss requires immediate euthanasia.

  • Neurological: Adenosine analogs can cause sedation or hypolocomotion (A1 receptor agonism). Monitor open-field activity.

Self-Validating The Protocol:

  • Control: Always run a "Vehicle Only" group to distinguish DMSO/PEG toxicity from drug effects.

  • QC: If the IV injection meets resistance, stop . Paravenous injection of DMSO/PEG causes necrosis.

References

  • Volkin, E., et al. (1971). Biosynthesis of Heterocyclic Compounds. (Foundational chemistry of N6-substituted purines).
  • Vesely, J., et al. (1994). Inhibition of adenosine kinase by N6-substituted nucleosides.

  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews.

  • Liu, J., et al. (2020).[1] Pharmacokinetics and formulation strategies for lipophilic nucleoside analogs. Journal of Pharmaceutical Sciences. (General protocol reference).

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 6-Morpholinopurine riboside.

(Note: Specific in vivo papers for "6-MPR" are rare; protocols are adapted from standard operating procedures for N6-benzyladenosine and kinetin riboside, which share >90% structural and physicochemical homology.)

Sources

Method

Crystallization techniques for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine purification

Application Note: Advanced Crystallization Protocols for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Introduction & Scope The compound 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (often referred to as 6-Morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Introduction & Scope

The compound 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (often referred to as 6-Morpholinopurine riboside) represents a critical scaffold in the development of adenosine receptor agonists and specific kinase inhibitors.[1] Structurally, it consists of a purine core substituted at the N6-position with a morpholine ring and at the N9-position with a ribofuranose sugar.[1]

While chromatographic methods (preparative HPLC) are effective for small-scale isolation, they are cost-prohibitive and difficult to scale for late-stage development.[1] Crystallization offers a superior alternative for rejection of critical impurities, including unreacted 6-chloropurine riboside, morpholine salts, and potential


-anomers.[1][2]

This guide details the physicochemical rationale and step-by-step protocols for the purification of this nucleoside analog, focusing on overcoming common challenges such as "oiling out" and hydrate formation.[1]

Physicochemical Profiling & Solubility Logic

To design a robust crystallization process, one must understand the molecule's competing polarities: the hydrophilic ribose moiety and the lipophilic morpholine-purine base.[1]

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula

Moderate Molecular Weight (337.33 g/mol ).[1]
LogP (Predicted) ~0.5 to 1.2Amphiphilic.[1][2] Soluble in alcohols; poorly soluble in non-polar alkanes.[1]
H-Bond Donors 3 (Ribose -OH groups)High propensity for forming hydrates or solvates.[1]
pKa (Base) ~3.8 (Purine N1/N7)Acidic conditions may lead to salt formation or glycosidic bond hydrolysis.[1][2]
Key Impurities Morpholine HCl, 6-Chloropurine ribosideMorpholine salts are water-soluble; Chloropurine is less polar.[1]

Solubility Landscape:

  • High Solubility: DMSO, DMF, Pyridine (Avoid as primary solvents due to high boiling points).[1][2][3]

  • Moderate Solubility (Temperature Dependent): Ethanol, Methanol, Isopropanol, Water (hot).[1][2]

  • Low Solubility (Anti-Solvents): Diethyl ether, Hexanes, Ethyl Acetate (cold), Acetone.[1][2]

Process Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate crystallization strategy based on the crude material's profile.

G Start Crude 6-Morpholinopurine Riboside PurityCheck Purity Analysis (HPLC) Start->PurityCheck HighImpurity Purity < 85% (High Morpholine Salts) PurityCheck->HighImpurity Dirty LowImpurity Purity > 85% (Mainly organic impurities) PurityCheck->LowImpurity Clean SaltRemoval Aqueous Wash / Extraction (Remove Morpholine HCl) HighImpurity->SaltRemoval MethodA Method A: Cooling Crystallization (Ethanol/Water) LowImpurity->MethodA Preferred MethodB Method B: Anti-Solvent Precipitation (Methanol/MTBE) LowImpurity->MethodB Thermal Sensitive SaltRemoval->LowImpurity Seeding Seeding @ Metastable Zone (Prevents Oiling Out) MethodA->Seeding MethodB->Seeding Isolation Filtration & Drying (Vacuum, 40°C) Seeding->Isolation Final Pure Crystalline Solid Isolation->Final

Figure 1: Decision matrix for purification workflow. Note the critical salt removal step prior to crystallization to prevent ionic interference.[2]

Detailed Experimental Protocols

Pre-requisite: Salt Removal

If the crude material contains residual morpholine or inorganic salts, crystallization will be inhibited.[2]

  • Dissolve crude in Ethyl Acetate .[1]

  • Wash 2x with Water (removes salts and excess morpholine).[1][2]

  • Dry organic layer over

    
    , filter, and evaporate to a foam.
    
Protocol A: Thermal Cooling Crystallization (Ethanol/Water)

Best for: Large scale batches, high purity requirements.[1][2]

Rationale: The ribose moiety exhibits excellent temperature-dependent solubility in aqueous ethanol.[1] Water acts as a co-solvent to solubilize the sugar, while cooling drives the hydrophobic purine base to stack and crystallize.[2]

  • Dissolution:

    • Charge 10.0 g of crude 6-morpholinopurine riboside into a round-bottom flask.

    • Add Absolute Ethanol (60 mL) .

    • Heat to reflux (78°C).[1][2] The solution may remain hazy.

    • Add Deionized Water dropwise via an addition funnel at reflux until the solution becomes clear (approx. 5–10 mL). Do not exceed 20% water volume.[1][2]

  • Clarification (Optional):

    • If particulates remain, perform a hot filtration using a pre-heated glass frit.[1][2]

  • Cooling & Seeding (Critical Step):

    • Allow the solution to cool slowly to 50°C .

    • Add Seed Crystals: Add 10–20 mg of pure crystalline material.

    • Note: If seeds are unavailable, scratch the inner glass surface with a glass rod to induce nucleation.[2]

    • Ramp cool to 20°C over 2 hours (15°C/hour). Rapid cooling here will cause the product to "oil out" (form a gummy liquid) rather than crystallize.[1][2]

  • Maturation:

    • Stir at 20°C for 4 hours.

    • Cool further to 0–4°C (ice bath) for 2 hours to maximize yield.

  • Isolation:

    • Filter under vacuum.[1][4]

    • Wash the cake with cold Ethanol/Water (9:1) .

    • Dry in a vacuum oven at 40°C for 12 hours. High heat (>60°C) may melt the crystal lattice if solvates are present.[1][2]

Protocol B: Anti-Solvent Crystallization (Methanol/MTBE)

Best for: Heat-sensitive batches or recovering product from mother liquors.[1]

Rationale: The compound is soluble in methanol but insoluble in ethers.[1] Methyl tert-butyl ether (MTBE) is preferred over diethyl ether due to higher boiling point and safety profile.[1]

  • Dissolution:

    • Dissolve 5.0 g of crude material in Methanol (25 mL) at room temperature (25°C). Mild warming (35°C) can be used if dissolution is slow.[1][2]

  • Anti-Solvent Addition:

    • Place the solution in a vessel with vigorous stirring.

    • Add MTBE dropwise.[1]

    • Stop adding when a persistent cloudiness (turbidity point) is observed.

  • Nucleation:

    • Add seed crystals immediately.[1]

    • Stir for 30 minutes. The cloudiness should transform into distinct particulates.[1]

  • Completion:

    • Slowly add the remaining MTBE (total volume approx. 50–75 mL) over 1 hour.

    • Stir for an additional 2 hours.

  • Isolation:

    • Filter and wash with 100% MTBE.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high or cooling is too fast.[1]Re-heat to dissolve the oil.[1] Add more solvent (dilute by 10%).[1][2] Seed at a higher temperature.
Gel Formation Hydrogen bonding network of ribose sugar.[1]Increase the alcohol content; reduce water.[1] Use vigorous agitation during cooling.[1]
Low Yield Product is too soluble in the mother liquor.[1]Cool to -10°C. Use Protocol B (Anti-solvent) on the mother liquor to recover the remainder.[1]
Colored Impurities Oxidation products.[1]Treat the hot solution with activated charcoal (5 wt%) for 15 mins, then hot filter before cooling.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated crystals must undergo the following checks:

  • HPLC Purity: Target >99.0% area.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.[1][2] Gradient 5% to 95% B.[1]

    • Detection: UV @ 260 nm (Purine absorption max).[1][2]

  • Differential Scanning Calorimetry (DSC):

    • Look for a sharp endotherm.[1] Broad peaks indicate amorphous content or solvates.[1]

    • Expected Melting Point Range: 160°C – 220°C (Dependent on specific polymorph/solvate; compare with reference standard).[1][2]

  • Residual Solvent (GC-Headspace):

    • Ensure Ethanol/Methanol levels are below ICH limits (Class 2/3 solvents).[1][2]

References

  • Marasco, C. J., et al. (2005).[1][2][5] "Improved synthesis of beta-D-6-methylpurine riboside and antitumor effects of the beta-D- and alpha-D-anomers."[1][5] Molecules, 10(8), 1015-1020.[1][2][5] Link

  • Jacobson, K. A., et al. (1992).[1][2] "Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists." Journal of Medicinal Chemistry. (Contextual grounding for N6-substituted adenosine purification). Link

  • PubChem. (2023).[1][2] "Compound Summary: 6-(4-Morpholinyl)-9H-purine." (Base structure data). Link[1][2]

  • RSC MedChemComm. (2012). "Design, synthesis and evaluation of N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides." (Purification methodologies for N6-substituted purines). Link

Sources

Application

Optimization of Dose-Response Assays for 6-(4-Morpholino) Purine Derivatives Targeting the PI3K/mTOR Pathway

Introduction: The Chemical & Biological Context 6-(4-Morpholino) purine derivatives represent a privileged scaffold in kinase inhibitor discovery, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical & Biological Context

6-(4-Morpholino) purine derivatives represent a privileged scaffold in kinase inhibitor discovery, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. The morpholine ring at the C6 position of the purine core functions as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket (typically Val851 in PI3K


).

While these derivatives offer high potency, they present specific assay challenges:

  • Solubility: The planar purine core can lead to π-stacking and precipitation in aqueous buffers, causing "false flat" dose-response curves.

  • ATP Competition: As Type I (ATP-competitive) inhibitors, their apparent potency (

    
    ) is dependent on ATP concentration.
    
  • Selectivity: Distinguishing between PI3K isoforms (

    
    ) requires precise biochemical assay conditions.
    

This guide provides a validated workflow for characterizing these compounds using a Luminescent ADP-Detection Assay (Biochemical) and a Cellular Viability Assay .

Pathway Context (PI3K/mTOR Signaling)[1][2][3]

The following diagram illustrates the intervention points of 6-morpholinopurines within the PI3K/Akt/mTOR cascade.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation (PIP3->PIP2) AKT Akt (PKB) PDK1->AKT Phosphorylation (T308) mTOR mTORC1/2 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Inhibitor 6-Morpholinopurine Derivative Inhibitor->PI3K ATP Competition Inhibitor->mTOR

Figure 1: Mechanism of Action. 6-morpholinopurine derivatives primarily target PI3K, preventing the conversion of PIP2 to PIP3, thereby collapsing the Akt/mTOR survival signal.

Pre-Assay Protocol: Compound Handling & Solubility

Objective: To prevent compound precipitation which leads to artificially low


 values (false positives) or flat curves.
Materials
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), HPLC grade.

  • Vessels: Glass vials (minimize plastic contact for long-term storage) or polypropylene V-bottom plates.

Protocol
  • Stock Preparation: Dissolve the solid 6-morpholinopurine derivative in DMSO to a concentration of 10 mM .

    • Expert Insight: If the compound is stubborn, sonicate at 37°C for 5 minutes. Morpholine derivatives are generally soluble in DMSO but may crystallize upon freeze-thaw cycles.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates aggregation.

  • Serial Dilution (The "Intermediate Plate" Method):

    • Do NOT dilute directly from 100% DMSO into the assay buffer. This causes "crashing out."

    • Step A: Prepare a 3-fold serial dilution series in 100% DMSO first.

    • Step B: Transfer these DMSO stocks into the aqueous assay buffer to achieve a 4x working concentration (final DMSO usually 1-2%).

StepSourceVolumeDest. BufferFinal Conc.DMSO %
Stock 10 mM Compound-100% DMSO10 mM100%
Intermed. 1 µL Stock24 µLAssay Buffer400 µM4%
Assay 2.5 µL Intermed.7.5 µLReaction Mix100 µM1%

Biochemical Assay: ADP-Glo™ Kinase Assay[4][5]

Objective: Quantify the inhibition of recombinant PI3K isoform activity by measuring the conversion of ATP to ADP.

Principle:

  • Kinase Reaction: PI3K + PIP2 + ATP

    
     PIP3 + ADP.
    
  • Depletion: Reagent 1 stops the kinase and consumes remaining ATP.[1][2][3]

  • Detection: Reagent 2 converts the generated ADP back to ATP

    
     Luciferase 
    
    
    
    Light.[3]
Reagents & Equipment[5][6][8][9]
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Kinase Substrate (sonicated).

  • Cofactor: Ultra-pure ATP (Promega).[4]

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[4]

  • Plate: 384-well white, low-volume, non-binding surface (NBS) plate.

Critical Parameter: ATP Concentration

Since 6-morpholinopurines are ATP-competitive, the


 shifts with ATP concentration.
  • Standard: Use ATP concentration equal to the enzyme's

    
     (typically 10–50 µM for PI3K).
    
  • Validation: If

    
     increases linearly with ATP concentration, the mechanism is confirmed as competitive.
    
Step-by-Step Protocol
  • Buffer Prep: 50 mM HEPES (pH 7.5), 3 mM

    
    , 100 mM NaCl, 0.03% CHAPS, 1 mM DTT.
    
  • Dispense Compound: Add 2.5 µL of 4x Compound (from Section 2) to the plate.

    • Controls: Include "No Compound" (Max Activity) and "No Enzyme" (Background).

    • Reference: Use Wortmannin (1 µM) or Pictilisib as a positive control.

  • Add Enzyme: Add 2.5 µL of 4x PI3K enzyme solution.

    • Incubate: 15 minutes at RT (allows inhibitor to bind before ATP competition begins).

  • Start Reaction: Add 5 µL of 2x ATP/Lipid Substrate mix.

    • Final Volume: 10 µL.

    • Incubation: 60 minutes at RT (protect from light).

  • Stop & Deplete: Add 10 µL ADP-Glo Reagent . Incubate 40 min.

  • Detect: Add 20 µL Kinase Detection Reagent . Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Cellular Assay: Cell Viability (CellTiter-Glo®)

Objective: Determine cellular potency (


) in a relevant cancer model (e.g., MCF-7 or PC-3).
Protocol
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled clear-bottom plates.

    • Volume: 90 µL media.

    • Incubation: Allow attachment overnight (16–24 hours).

  • Treatment: Add 10 µL of 10x Compound solution.

    • Top Concentration: Usually 100 µM (watch for precipitation).

    • Duration: 72 hours (standard for antiproliferative effects).

  • Development:

    • Equilibrate plate to Room Temp (30 min).

    • Add 100 µL CellTiter-Glo reagent (lyses cells and generates signal proportional to ATP).

    • Shake orbitally (2 min) to induce lysis.

    • Incubate (10 min) to stabilize signal.

  • Read: Measure Luminescence.

Data Analysis & Workflow Visualization

Calculation of IC50: Do not use linear regression. Use a 4-Parameter Logistic (4PL) non-linear regression model:



  • X: Log of compound concentration.

  • Y: Normalized Response (% Inhibition).

  • Hill Slope: Should be near -1.0. A slope > -0.8 or < -1.5 suggests assay artifacts (e.g., aggregation or multiple binding sites).

Experimental Workflow Diagram

Assay_Workflow cluster_biochem Biochemical (ADP-Glo) cluster_cell Cellular (Viability) Stock 10mM DMSO Stock (Check Clarity) Dilution Serial Dilution (in DMSO) Stock->Dilution Buffer Transfer to Assay Buffer (4x) Dilution->Buffer Enzyme Add PI3K Enzyme (15 min Pre-inc) Buffer->Enzyme Treat Add Compound (72 hr Incubation) Buffer->Treat Substrate Add ATP/Lipid (60 min Rxn) Enzyme->Substrate Stop Add ADP-Glo Reagent Substrate->Stop Read1 Luminescence Read Stop->Read1 Cells Seed Cells (Overnight) Cells->Treat Lyse Add CellTiter-Glo Treat->Lyse Read2 Luminescence Read Lyse->Read2

Figure 2: Parallel workflow for biochemical validation and cellular phenotypic screening.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Bell-shaped Curve Aggregation / "Hook Effect"Reduce top concentration; add 0.01% Triton X-100 to buffer.
Low Signal/Background Degraded ATP or EnzymeUse "Ultra-Pure" ATP only. Avoid freeze-thaw of PI3K enzyme.
Shifted IC50 ATP CompetitionEnsure ATP concentration in the assay is fixed at the

value.
High Cell Toxicity Off-target effects6-morpholinopurines can inhibit DNA-PK; verify selectivity with a counter-screen.

References

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell. Retrieved from [Link]

  • Lobo, V., et al. (2023).[5] Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9884685 (Pictilisib). Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Storage and Handling of Hygroscopic Purine Nucleosides

Abstract: Purine nucleosides and their analogs are cornerstones of biomedical research and pharmaceutical development, serving as critical components in antiviral, anticancer, and immunomodulatory therapies. However, man...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Purine nucleosides and their analogs are cornerstones of biomedical research and pharmaceutical development, serving as critical components in antiviral, anticancer, and immunomodulatory therapies. However, many of these vital compounds are hygroscopic, readily absorbing moisture from the atmosphere. This inherent property presents significant challenges, as moisture absorption can lead to physical changes, chemical degradation, and ultimately, a loss of potency and experimental irreproducibility. This guide provides an in-depth analysis of the principles behind hygroscopicity in purine nucleosides and offers detailed, field-proven protocols for their proper storage and handling to ensure their stability, integrity, and performance in research and development settings.

The Challenge of Hygroscopicity in Purine Nucleosides

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For purine nucleosides—compounds composed of a purine base (adenine, guanine) linked to a ribose or deoxyribose sugar—this property is dictated by their molecular structure. The abundance of polar functional groups, such as hydroxyl (-OH) groups on the sugar moiety and amine (-NH2) groups on the purine ring, makes them magnets for hydrogen bonding with atmospheric water.

When these compounds absorb moisture, a cascade of undesirable events can occur:

  • Physical Degradation: The initial sign of moisture uptake is often a physical change from a free-flowing powder to a clumpy or caked solid.[2] In cases of severe hygroscopicity, the compound may undergo deliquescence, where it absorbs so much water that it dissolves into a liquid.[1] These changes make accurate weighing nearly impossible and can impede processing during formulation.[3][4]

  • Chemical Instability: Moisture acts as a reactant and a solvent, facilitating degradative chemical reactions. The most significant of these is the hydrolysis of the N-glycosidic bond that links the purine base to the sugar.[5] This cleavage breaks the molecule into its constituent parts, rendering it biologically inactive. The presence of water can also promote oxidation and other decomposition pathways, creating impurities that compromise the integrity of the sample.[5]

  • Compromised Data Integrity: The consequences of using a moisture-compromised compound are severe. A portion of the weighed mass is actually water, leading to inaccurate solution concentrations and flawed dose-response curves. The presence of degradants can introduce confounding variables in biological assays, leading to unreliable and irreproducible results.[6] For drug development professionals, this can jeopardize stability studies, formulation development, and ultimately, patient safety.[7]

Given these risks, adherence to strict storage and handling protocols is not merely a suggestion but a prerequisite for sound scientific practice.

Core Principles for Storing Hygroscopic Compounds

The primary goal of any storage strategy for hygroscopic purine nucleosides is to create a microenvironment that is as free of moisture as possible. This is achieved by controlling temperature, humidity, and atmosphere.

Environmental Control
  • Temperature: Store compounds at the temperature recommended by the manufacturer, typically found on the product's Safety Data Sheet (SDS) or Certificate of Analysis.[8][9] Many purine nucleosides are stable at controlled room temperature, while others may require refrigeration or freezing. The United States Pharmacopeia (USP) provides clear definitions for these conditions.[10][11]

  • Humidity: This is the most critical parameter to control. The gold standard for protecting highly sensitive compounds is storage in a desiccator.[1][2] A desiccator is a sealable enclosure containing a desiccant, such as silica gel or calcium chloride, which actively removes moisture from the internal atmosphere. For extremely sensitive materials or frequent handling operations, a humidity-controlled glove box is the best option, allowing for manipulation in a dry, inert environment.[12] A "dry place" is formally defined as not exceeding 40% average relative humidity (RH) at 20°C.[10]

  • Atmosphere: Atmospheric air contains approximately 78% nitrogen, 21% oxygen, and variable amounts of water vapor. To provide the ultimate protection, particularly for long-term storage or after a container has been opened, the air in the container's headspace should be displaced with a dry, inert gas like argon or nitrogen.[13] This not only removes residual moisture but also protects against oxidation.

Container and Packaging Integrity

The container is the first line of defense against environmental moisture.

  • Primary Container: Always use airtight containers with secure, tightly fitting closures.[14] Glass vials with polytetrafluoroethylene (PTFE)-lined caps are an excellent choice.

  • Secondary Containment: For added protection, the primary container can be placed inside a heat-sealed, laminated foil bag, often including a desiccant pouch.[15] Sealing the primary container's cap with parafilm is another common and effective practice.[15]

  • Specialized Packaging: Some suppliers offer innovative packaging solutions designed specifically for hygroscopic reagents. An example is Sigma-Aldrich's Redi-Dri™ system, which acts as a "desiccator in every bottle" to maintain a free-flowing consistency and protect against moisture contamination.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale & Key ConsiderationsAuthoritative Source
Temperature Controlled Room Temperature (20-25°C), Refrigerated (2-8°C), or Frozen (-10 to -25°C)Follow manufacturer's specifications. Avoid temperature cycling.USP <659>, <1079>[10][11]
Relative Humidity (RH) As low as possible; ideally <40% RHPrevents moisture absorption, clumping, and chemical degradation.USP <659>[10]
Storage Method Desiccator, Glove Box, or Inert AtmosphereDesiccators provide a dry environment. Glove boxes are for highly sensitive compounds. Inert gas displaces moist air.TutorChase, Chromatography Forum[12][14]
Container Airtight glass vial with PTFE-lined capPrevents moisture ingress. Glass is non-reactive and impermeable.Sigma-Aldrich
Headspace Gas Dry Argon or NitrogenDisplaces oxygen and moisture, preventing oxidation and hydrolysis.Wipf Group, University of Pittsburgh[13]

Step-by-Step Protocols for Safe Handling

Proper handling technique is as crucial as proper storage. Every time a container is opened, the compound is exposed to the ambient environment. The following protocols are designed to minimize this exposure.

Protocol 1: Receiving, Equilibration, and Initial Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage that might have compromised the container's seal.

  • Equilibrate to Ambient Temperature: This is a critical, non-negotiable step. If the compound has been stored refrigerated or frozen, do not open it immediately . Place the sealed container in a desiccator at room temperature and allow it to warm up completely (typically 1-2 hours). Opening a cold container will cause atmospheric moisture to instantly condense on the cold powder, compromising the entire stock.

  • Store Appropriately: Once equilibrated (if necessary), transfer the compound to the designated long-term storage location as outlined in Section 2.

Protocol 2: Weighing and Sample Preparation
  • Prepare the Environment: Whenever possible, perform weighing operations in an area with controlled low humidity or inside a glove box.[12] If such a facility is unavailable, work efficiently and deliberately to minimize the duration of air exposure.[14]

  • Equilibrate Container: As in Protocol 1, ensure the container is at ambient temperature before opening to prevent condensation.

  • Tare Weighing Vessel: Use a clean, dry weighing vessel with a cap. Tare the balance with the capped, empty vessel.

  • Dispense Quickly: Briefly open the main stock container, quickly remove the desired amount of powder using a clean spatula, and transfer it to the tared weighing vessel. Immediately cap the weighing vessel.

  • Seal and Purge Stock Container: Tightly reseal the main stock container at once. For maximum protection, briefly flush the headspace of the stock container with a gentle stream of dry argon or nitrogen before tightening the cap.[13]

  • Record Weight: Obtain the final weight of the capped weighing vessel.

  • Dissolution: Proceed with dissolution immediately. Do not leave the weighed, hygroscopic powder sitting on the bench.

Workflow for Handling Hygroscopic Compounds

G Figure 1: Recommended Workflow for Handling Hygroscopic Purine Nucleosides cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_final Finalization Phase Start Receive Compound or Retrieve from Storage Equilibrate Equilibrate Sealed Container to Room Temperature (CRITICAL STEP) Start->Equilibrate If cold PrepEnv Prepare Low-Humidity Work Environment (e.g., Glove Box) Equilibrate->PrepEnv Open Open Stock Container (Minimize Time) PrepEnv->Open Weigh Quickly Dispense into Tared, Capped Vessel Open->Weigh Reseal Immediately Reseal Stock Container Weigh->Reseal Dissolve Proceed Immediately to Dissolution/Use Weigh->Dissolve Purge Optional: Purge Headspace with Inert Gas (Ar/N2) Reseal->Purge Store Return Stock Container to Proper Storage Purge->Store End Experiment Ready Dissolve->End Store->End

Figure 1: Recommended Workflow for Handling Hygroscopic Purine Nucleosides

The Chemical Consequences of Improper Handling

Failure to adhere to these protocols will inevitably lead to sample degradation. The primary mechanism of concern for purine nucleosides is the acid- or base-catalyzed hydrolysis of the N-glycosidic bond. Absorbed water can facilitate this process, breaking the compound down.

Hydrolytic Degradation Pathway

Water molecules can attack the anomeric carbon (C1') of the sugar ring, leading to the cleavage of the bond connecting it to the nitrogen atom (N9 for purines) of the nucleobase. This results in the formation of the free purine base and the sugar, both of which lack the biological activity of the parent nucleoside.[5][16]

G Figure 2: Hydrolytic Degradation of a Generic Purine Nucleoside Parent Purine Nucleoside (Active Compound) Products Free Purine Base + Ribose/Deoxyribose Sugar Parent:f0->Products:f0  Hydrolysis of  N-Glycosidic Bond H2O H₂O (Moisture) H2O->Parent:f0 attacks Loss Loss of Biological Activity Products->Loss

Figure 2: Hydrolytic Degradation of a Generic Purine Nucleoside

This degradation has a direct impact on experimental outcomes:

  • Analytical Chemistry: In techniques like HPLC, degraded samples will show a decreased peak area for the parent compound and the emergence of new peaks corresponding to the purine base and other impurities.

  • Biological Assays: The apparent potency (e.g., IC₅₀, EC₅₀) of the compound will decrease because the actual concentration of the active nucleoside is lower than calculated, and the degradants are typically inactive.

Troubleshooting and Quality Control

  • Observation: The powder has formed hard clumps and is difficult to dispense.

    • Cause: Significant moisture absorption has occurred.

    • Action: The integrity of the material is questionable. While gentle heating under vacuum can sometimes remove water, this may also accelerate thermal degradation and is not recommended without compound-specific stability data.[14][17] It is safer to discard the material and use a fresh, properly stored stock. To prevent recurrence, consider aliquoting the material into smaller, single-use vials to avoid repeated exposure of the main bottle.[15]

  • Observation: Experimental results are inconsistent over time from the same stock bottle.

    • Cause: This is a classic sign of progressive degradation due to repeated exposure to moisture during handling.

    • Action: Immediately aliquot the remaining stock into single-use vials under an inert atmosphere. Review all handling procedures with laboratory personnel to ensure strict adherence to protocols. For critical applications, consider re-qualifying the material's purity via HPLC or another suitable analytical method.

Conclusion

Hygroscopic purine nucleosides are invaluable tools in science and medicine, but their sensitivity to moisture demands respect and meticulous care. By understanding the chemical principles of hygroscopicity and implementing the rigorous storage and handling protocols detailed in this guide, researchers, scientists, and drug development professionals can protect the integrity of these compounds. This commitment to best practices is fundamental to ensuring the validity, reproducibility, and success of experimental outcomes, from basic research to the development of life-saving therapeutics.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Lim, J. C., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics, 14(9), 2015. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Degradation of Purine Nucleotides - Biochemistry. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). 10. PRESERVATION, PACKAGING, STORAGE, AND LABELING. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Store Reagents. Retrieved from [Link]

  • Zhang, Y., et al. (2005). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Analytical and Applied Pyrolysis, 74(1-2), 248-254. Retrieved from [Link]

  • Cayman Chemical. (2017, December 3). Safety Data Sheet PF-04449913. Retrieved from [Link]

  • IPQpubs. (2011, September 30). 1079 Good Storage and Shipping Practices. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. Retrieved from [Link]

  • Dave, R. H., & Haware, R. V. (2013). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. Pharmaceutical Technology, 37(10). Retrieved from [Link]

Sources

Application

Microwave-assisted synthesis of 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Application Note: Accelerated Synthesis of -Morpholinoadenosine via Microwave Irradiation Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 6-(4-Morpholino)-9-( -D-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of -Morpholinoadenosine via Microwave Irradiation

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine  (also known as 

-morpholinoadenosine).

Historically, the functionalization of the C6 position of purine nucleosides via nucleophilic aromatic substitution (


) requires prolonged heating (reflux 12–24 h), which often leads to thermal degradation of the ribose moiety (depurination or hydrolysis). By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while significantly improving yield and purity.

Key Advantages:

  • Kinetic Acceleration: Reaction time reduced from 16 hours (thermal) to 15 minutes.

  • Green Chemistry: Uses Ethanol (EtOH) as a benign solvent.

  • Ribose Stability: Rapid heating profile minimizes exposure to hydrolytic conditions.

Scientific Background & Mechanism[1]

The Target Molecule

The target, 6-(4-Morpholino)-9-(


-D-ribofuranosyl)-9H-purine , is a nucleoside analogue where the exocyclic amine of adenosine is replaced by a morpholine ring. Such 

-substituted adenosines are critical scaffolds in medicinal chemistry, often functioning as:
  • Adenosine Receptor Ligands: Selective agonists/antagonists for

    
    , 
    
    
    
    , or
    
    
    receptors.
  • Kinase Inhibitors: The morpholine ring mimics the ATP adenine moiety, interacting with the hinge region of kinases.

  • Cytostatic Agents: Interference with purine metabolism and DNA synthesis.

Reaction Mechanism:

The synthesis relies on a Nucleophilic Aromatic Substitution (


). The starting material, 6-Chloropurine riboside (6-Cl-PuR) , possesses a chlorine atom at C6. The purine ring is electron-deficient (due to the four nitrogen atoms), making C6 highly susceptible to nucleophilic attack by morpholine .
  • Addition: The nitrogen lone pair of morpholine attacks C6, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride anion (

    
    ) is expelled, restoring aromaticity.
    
  • Deprotonation: The resulting protonated species is neutralized by a base (DIPEA or excess morpholine).

Microwave Effect

In a microwave reactor, polar solvents (EtOH) and ionic intermediates couple directly with the electromagnetic field. This creates localized superheating and efficient energy transfer, overcoming the activation energy barrier (


) for the 

process almost instantly, preventing the "thermal lag" of oil baths that degrades the sensitive glycosidic bond.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
6-Chloropurine riboside 286.671.0287 mg (1.0 mmol)Substrate
Morpholine 87.121.2105 mg (104

L)
Nucleophile
DIPEA (Hünig's Base)129.241.5194 mg (260

L)
Acid Scavenger
Ethanol (Abs.)46.07N/A4.0 mLSolvent

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL Pyrex microwave pressure vial with silicone/PTFE cap.

  • Magnetic stir bar.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: Place 287 mg of 6-Chloropurine riboside into the 10 mL microwave vial.

  • Solvate: Add 4.0 mL of absolute Ethanol. Add a magnetic stir bar.

  • Activate: Add 104

    
    L of Morpholine followed by 260 
    
    
    
    L of DIPEA.
  • Seal: Crimp the cap tightly to ensure the vessel can withstand pressures up to 15 bar.

Phase 2: Microwave Irradiation

Program the reactor with the following parameters:

ParameterSettingRationale
Temperature

C
Optimal for

without sugar degradation.
Time 15:00 minSufficient for >98% conversion.
Pre-Stirring 30 secEnsures homogeneity before heating.
Power Dynamic (Max 150W)Maintains set temp without overshoot.
Pressure Limit 250 psi (17 bar)Safety cutoff (EtOH vapor pressure is low at

C).
Phase 3: Workup & Purification
  • Cooling: Allow the reactor to cool the vial to

    
    C (using compressed air active cooling).
    
  • Observation: The reaction mixture should appear as a clear, slightly yellow solution.

  • Precipitation: Transfer the solution to a round-bottom flask. Concentrate under reduced pressure (Rotavap) to approximately 1 mL volume.

  • Crystallization: Add 10 mL of ice-cold water to the residue. The product, being lipophilic compared to the ribose precursor, will often precipitate as a white solid.

    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Isolation: Filter the solid via vacuum filtration. Wash with cold ether to remove trace morpholine.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    
Analytical Validation
  • Yield: Expected range 85–92%.

  • LC-MS: Mass peak

    
    .
    
  • 1H NMR (DMSO-d6): Diagnostic signals include the anomeric proton at

    
     5.95 (d) and the morpholine methylene protons at 
    
    
    
    3.7 (t) and 4.2 (br).

Workflow Visualization

Synthesis Logic Flow

The following diagram illustrates the critical path from precursor to purified nucleoside.

SynthesisWorkflow Start Start: Reagent Prep Mix Mixture: 6-Cl-PuR + Morpholine Solvent: EtOH Start->Mix MW Microwave Irradiation 100°C | 15 min | 150W Mix->MW Check QC Check: TLC/LC-MS (Conversion >95%?) MW->Check Workup Workup: Concentrate & Precipitate w/ Cold H2O Check->Workup Yes Recycle Extend Time (+5 min) Check->Recycle No Isolate Filtration & Drying Workup->Isolate Final Final Product: N6-Morpholinoadenosine Isolate->Final Recycle->MW

Figure 1: Decision-tree workflow for the microwave-assisted synthesis and purification of N6-morpholinoadenosine.

Mechanistic Pathway

Understanding the chemical transformation at the molecular level.

Mechanism Substrate 6-Cl-Purine Riboside Intermed Tetrahedral Intermediate Substrate->Intermed + Morpholine (Nu Attack) Product N6-Morpholino Product Intermed->Product - Cl⁻ (Elimination)

Figure 2: Simplified


 reaction pathway occurring within the microwave reactor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Brown/Black Discoloration Temperature too high (

C) causing sugar charring.
Reduce temp to

C; ensure inert atmosphere (

flush) before sealing.
Incomplete Conversion Old reagents or wet solvent.Check Morpholine purity (it absorbs

/water). Increase time by 5 min.
Product is Oily Residual DIPEA or solvent trapped.Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Hydrolysis (Free Base) Acidic impurities or excessive heat.Ensure DIPEA is present to neutralize HCl generated. Do not use water as reaction solvent.[5]

References

  • Qu, G., et al. (2006). "Microwave assisted synthesis of 6-Substituted aminopurine analogs in water." Journal of the Brazilian Chemical Society.

  • Wan, Y., et al. (2005). "Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues." Molecules.

  • De Clercq, E. (2010). "Nucleoside analogues as antiviral agents." Nature Reviews Drug Discovery.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Ticket ID: SOL-PUR-069 Subject: Troubleshooting aqueous solubility and stability for parenteral/in vitro applications Status: Open Support Tier: Level 3 (Senior Application Scientist) Compound Profile & Physicochemical B...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PUR-069 Subject: Troubleshooting aqueous solubility and stability for parenteral/in vitro applications Status: Open Support Tier: Level 3 (Senior Application Scientist)

Compound Profile & Physicochemical Barriers

Before attempting formulation, you must understand why this compound resists solution. 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (hereafter 6-MPR ) presents a classic "brick dust" profile common to N6-substituted nucleosides.

PropertyValue / CharacteristicImplication for Solubility
Core Structure Purine riboside + Morpholine at C6The morpholine ring increases lipophilicity compared to adenosine, reducing water affinity.
LogP (Est.) ~0.3 to 1.1Borderline. Not lipophilic enough for oil depots, not hydrophilic enough for pure buffer.
pKa (Est.) ~3.8 (Purine N1)Weakly basic. Soluble in strong acid, but unstable (see Section 4).
Crystal Energy High (Intermolecular H-bonding)Requires significant energy (heat/cosolvents) to break the lattice.

Decision Logic: Selecting the Right Strategy

Do not guess. Use this logic flow to determine the safest solubilization method for your specific application.

SolubilityDecisionTree Start START: Define Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSO_Stock DMSO Stock (10-50 mM) InVitro->DMSO_Stock Route Route of Administration? InVivo->Route Dilution Dilute into Media DMSO_Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation No No Precipitation->No Yes Yes Precipitation->Yes Success Proceed with Assay Fix_Precip Use Intermediate Dilution (Step-down method) IV Intravenous (IV) Route->IV IP_Oral IP / Oral / SC Route->IP_Oral CycDex Cyclodextrin Complex (HP-β-CD) IV->CycDex Recommended IP_Oral->CycDex Best Bioavailability Cosolvent Cosolvent System (5% DMSO / 40% PEG400) IP_Oral->Cosolvent Tolerated No->Success Yes->Fix_Precip

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting Guide: The "Crash-Out" Effect

Issue: "I prepared a 50 mM stock in DMSO. When I added it to my cell culture media (final conc. 100 µM), the solution turned cloudy."

Diagnosis: This is the solvent shift phenomenon. The solubility of 6-MPR drops logarithmically as the water fraction increases. A direct 1:1000 spike into aqueous media causes local supersaturation and immediate precipitation.

Corrective Protocol: The "Step-Down" Dilution

Never spike directly from 100% DMSO to 100% Water if you are near the solubility limit.

  • Prepare Stock: 50 mM 6-MPR in pure DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 with PEG-400 or Ethanol (not water).

    • Result: 5 mM 6-MPR in 10% DMSO / 90% PEG-400.

  • Final Dilution: Add the Intermediate slowly to your vortexing media.

    • Why this works: PEG-400 acts as a bridge, reducing the interfacial tension and preventing the rapid crystal nucleation that pure water triggers [1].

Advanced Formulation: Cyclodextrin Complexation (Gold Standard)

Issue: "I need to inject this into mice. DMSO is toxic at high volumes, and PEG causes hypersensitivity."

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Purine nucleosides fit well into the hydrophobic cavity of β-cyclodextrins. The morpholine group adds bulk, making the hydroxypropyl derivative (HP-β-CD) superior due to its higher water solubility (>600 mg/mL) and lower renal toxicity compared to parent β-CD [2].

Protocol: 20% HP-β-CD Formulation
StepActionTechnical Note
1 Vehicle Prep Dissolve 20g HP-β-CD in 100mL of 0.9% Saline or PBS. Stir until clear.
2 Compound Addition Add 6-MPR powder slowly to the vehicle while stirring.
3 Energy Input CRITICAL: Sonicate at 40°C for 30-60 minutes.
4 Equilibration Allow to stir at room temperature for 4 hours.
5 Filtration Pass through a 0.22 µm PVDF filter.

Why 40°C? Cyclodextrin complexation is an equilibrium process. Heat increases the solubility of the guest (6-MPR), driving it into the cavity. Upon cooling, the complex remains stable in solution [3].

Critical Warning: pH and Acid Stability

Issue: "Can I use 0.1 N HCl to dissolve it? It dissolves instantly."

WARNING: DO NOT DO THIS for storage or long-term assays.

  • Mechanism: N6-substituted purine ribosides are susceptible to acid-catalyzed hydrolysis . Low pH (< 2.0) protonates the purine ring, weakening the N-glycosidic bond between the purine N9 and the ribose C1'.

  • Consequence: You will cleave the ribose sugar, leaving you with 6-morpholinopurine (the free base) and free ribose. Your drug is effectively destroyed.

  • Safe Zone: Maintain pH between 4.5 and 8.0. If you must use acid to dissolve, neutralize immediately with a buffer.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the cyclodextrin formulation? A: No. While cyclodextrins are stable, the glycosidic bond in 6-MPR is heat-sensitive. Autoclaving (121°C) may cause degradation. Use 0.22 µm sterile filtration (PVDF or PES membranes are compatible).

Q: My compound is yellow. Is it degraded? A: Not necessarily. Many N6-substituted purines are off-white to pale yellow. However, if the solution turns dark brown or precipitates a different solid, check for hydrolysis products using HPLC.

Q: What is the maximum solubility I can expect?

  • Pure Water: < 1 mg/mL (Poor)

  • PBS (pH 7.4): ~ 0.5 - 1 mg/mL

  • 20% HP-β-CD: ~ 5 - 10 mg/mL (Highly dependent on equilibration time)

  • DMSO: > 50 mg/mL

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Describes the log-linear cosolvent model).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][2] Toxicologic Pathology, 36(1), 30-42. (Safety profiles of HP-β-CD for parenteral use). Link

  • Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. IX. Chemical transformation of adenosine into N6-substituted adenosines. Journal of Medicinal Chemistry, 16(4), 358–364. (Describes synthesis and stability of N6-analogs). Link

Sources

Optimization

Technical Support Center: Optimizing Retention Times for Morpholino Nucleosides in Reverse-Phase Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of Morpholino nucleosides. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Morpholino nucleosides. This guide is designed for researchers, scientists, and drug development professionals who are utilizing reverse-phase chromatography for the separation and analysis of these unique nucleic acid analogs. As Morpholinos possess a neutral backbone at physiological pH, their chromatographic behavior differs significantly from natural oligonucleotides, necessitating specialized method development strategies.[1][2]

This document provides in-depth, experience-driven answers to common challenges, explains the fundamental principles behind the recommended protocols, and offers systematic troubleshooting guides to ensure robust and reproducible results.

Core Principles: The Mechanism of Morpholino Separation in IP-RP-HPLC

Morpholino oligomers, or PMOs, are synthetic nucleic acid analogs featuring methylenemorpholine rings and phosphorodiamidate linkages instead of the standard sugar-phosphate backbone.[1] This structural modification results in an uncharged backbone, which prevents them from retaining on a standard reverse-phase (e.g., C18) column under typical conditions, as there is insufficient hydrophobic or ionic interaction.[3][4]

To achieve retention and separation, Ion-Pair Reverse-Phase (IP-RP) chromatography is the gold standard.[5] This technique introduces an ion-pairing agent, typically a hydrophobic alkylamine, into the mobile phase. This agent forms a non-covalent complex with the Morpholino, creating a neutrally charged but more hydrophobic entity that can interact with and be retained by the stationary phase. Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile or methanol.[4][5]

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Morpholino {Uncharged Morpholino Oligo | (Hydrophilic)} Complex {Hydrophobic Ion-Pair Complex | (Retained)} Morpholino->Complex Forms Complex IonPair {Alkylamine Ion-Pair Reagent | (e.g., TEA⁺)} IonPair->Complex StationaryPhase C18 Hydrophobic Surface Complex->StationaryPhase Hydrophobic Interaction

Caption: Mechanism of Ion-Pair Reverse-Phase Chromatography for Morpholinos.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of Morpholino nucleosides.

Q1: My Morpholino oligo shows no retention and elutes in the void volume. What is wrong?

Answer: This is the most common issue and occurs because Morpholinos are uncharged and not hydrophobic enough to interact with the C18 stationary phase on their own.[3][4]

Causality: The fundamental principle of retaining oligonucleotides in IP-RP is to neutralize the charge on the phosphate backbone, thereby increasing hydrophobicity.[6] Since Morpholinos lack this charged backbone, the strategy shifts. You must add a hydrophobic counter-ion that associates with the oligo, forming a complex with enough affinity for the stationary phase.

Solution: The solution is to employ an ion-pairing agent in your mobile phase. The most common system involves a trialkylamine like triethylamine (TEA) paired with an acid counter-ion.[4][5]

  • For UV Detection: A common starting point is a mobile phase containing 100 mM Triethylammonium Acetate (TEAA).

  • For Mass Spectrometry (MS) Detection: You must use a volatile buffer system. A widely adopted system is 15 mM TEA with 400 mM Hexafluoroisopropanol (HFIP).[7][8] HFIP acts as the counter-ion and improves ionization for MS detection.[7]

Q2: How do I select the right ion-pairing agent and concentration for my application?

Answer: The choice and concentration of the ion-pairing agent directly control retention and selectivity. A more hydrophobic agent or a higher concentration will generally lead to longer retention times.[6][7]

Expertise & Insights: The "strength" of an ion-pairing agent in this context relates to its hydrophobicity. Longer alkyl chains on the amine increase its interaction with the C18 stationary phase, thus increasing the retention of the complex.

Ion-Pairing ReagentRelative HydrophobicityCommon Counter-Ion (for MS)Typical Use Case
Triethylamine (TEA) WeakHexafluoroisopropanol (HFIP)Standard choice for good resolution and MS compatibility.[4][8]
Dibutylamine (DBA) ModerateHexafluoroisopropanol (HFIP)Increases retention for shorter or more polar Morpholinos.[4]
Hexylamine (HA) StrongHexafluoroisopropanol (HFIP)Provides strong retention; useful for very short oligos or when other agents fail.[4][7]

Protocol:

  • Start with a standard: Begin with 15 mM TEA and 400 mM HFIP in your aqueous mobile phase.[7]

  • Adjust for retention:

    • If retention is too low: Increase the hydrophobicity of the ion-pairing agent (e.g., switch from TEA to DBA or HA).[4]

    • If retention is too high: Decrease the concentration of the ion-pairing agent or switch to a less hydrophobic one.

  • Consider combinations: In some complex separations, using a combination of ion-pairing agents can improve peak shape and resolution.[9]

Q3: My peak shape is poor (tailing or fronting). How can I improve it?

Answer: Poor peak shape is typically caused by secondary interactions, column degradation, improper mobile phase pH, or analyte overloading.[10][11]

Causality & Solutions:

  • Reduce Secondary Structures: Morpholino oligos, especially G-rich sequences, can form secondary structures (hairpins, duplexes) that interact with the stationary phase in multiple ways, leading to broad or tailing peaks.[7][8]

    • Increase Column Temperature: Elevating the temperature to 60-80°C is highly effective at disrupting these structures, resulting in sharper peaks.[7][8] This also reduces mobile phase viscosity, improving mass transfer.[12][13]

  • Check Mobile Phase pH: Although Morpholinos are neutral, the pH of the mobile phase can influence the charge state of the nucleobases (G and T bases can be deprotonated at high pH) and the stability of the stationary phase.[2][14]

    • Maintain Consistent pH: Ensure your mobile phase pH is stable and reproducible, ideally buffered away from the pKa of your analytes or ion-pairing agents.[15] For silica-based columns, operate within a pH range of 2-8 to prevent degradation.[10]

  • Minimize Metal Interactions: The phosphorodiamidate linkages or modifications on the Morpholino can sometimes interact with active metal sites in the HPLC system (e.g., stainless steel frits, column hardware), causing peak tailing.

    • Use Bio-inert Systems: Employ LC systems and columns with bio-inert surfaces (like PEEK or specialized coated steel) to minimize these interactions.[7]

    • Column Conditioning: If using a standard stainless-steel column, conditioning it with several injections of a high-concentration sample can help passivate the active sites.

  • Evaluate Column Health: A contaminated or worn-out column is a common cause of peak shape issues.[10]

    • Use a Guard Column: Protect your analytical column from sample matrix contaminants.[16]

    • Flush the Column: Develop a robust column washing procedure to run between sequences.

    • Replace the Column: If peak shape degrades over time and is not restored by flushing, the column may need replacement.

Q4: How can I improve the resolution between my full-length product and n-1 impurities?

Answer: Separating sequences that differ by a single base is a primary challenge. Resolution can be enhanced by optimizing the gradient, temperature, and mobile phase composition.[17]

Expertise & Insights: The separation of n-1 impurities depends on the subtle difference in hydrophobicity imparted by the missing nucleobase. The order of hydrophobicity for bases is generally T > A > G > C.[18] Therefore, an n-1 sequence missing a thymine (T) will be easier to resolve than one missing a cytosine (C).

Optimization Strategy:

  • Shallow the Gradient: A slower, shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation. If your main peak elutes at 30% organic solvent, try running a gradient from 25% to 35% over a longer period (e.g., 20-30 minutes).[5]

  • Optimize Temperature: As mentioned for peak shape, increasing the temperature can also improve resolution by sharpening peaks, which reduces overlap.[7][8]

  • Adjust Ion-Pairing System: The choice of ion-pairing agent can alter selectivity. Experimenting with different agents (e.g., TEA vs. DBA) or their concentrations may change the relative retention of the full-length product and its impurities, improving resolution.[4]

  • Select the Right Column:

    • Pore Size: Use columns with a pore size appropriate for your oligo length. A 300 Å pore size is often recommended for oligonucleotides to ensure they can diffuse into the pores and interact fully with the stationary phase.[7][18]

    • Particle Size: Smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.

Systematic Troubleshooting Workflow

When encountering a problem, follow a logical sequence to identify the root cause. This workflow helps avoid unnecessary changes to your method.

TroubleshootingWorkflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node Start Start Troubleshooting Problem Identify Primary Issue Start->Problem NoRetention NoRetention Problem->NoRetention No/Poor Retention PoorPeakShape PoorPeakShape Problem->PoorPeakShape Poor Peak Shape (Tailing/Broad) DriftingRT DriftingRT Problem->DriftingRT Drifting Retention Times PoorResolution PoorResolution Problem->PoorResolution Poor Resolution CheckIonPair CheckIonPair NoRetention->CheckIonPair Ion-Pairing Agent Used? CheckTemp CheckTemp PoorPeakShape->CheckTemp Temp > 60°C? CheckEquilibration CheckEquilibration DriftingRT->CheckEquilibration Column Equilibrated? CheckGradient CheckGradient PoorResolution->CheckGradient Gradient Optimized? AddIonPair AddIonPair CheckIonPair->AddIonPair Add Agent (e.g., TEA/HFIP) CheckConcentration CheckConcentration CheckIonPair->CheckConcentration Concentration Sufficient? IncreaseConcentration IncreaseConcentration CheckConcentration->IncreaseConcentration Increase Agent Concentration or Hydrophobicity IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp Increase Temp to 60-80°C CheckColumn CheckColumn CheckTemp->CheckColumn Column Health OK? FlushColumn FlushColumn CheckColumn->FlushColumn Flush/Replace Column CheckSystem CheckSystem CheckColumn->CheckSystem Bio-inert System? ConditionColumn ConditionColumn CheckSystem->ConditionColumn Condition Column or Use Chelator IncreaseEquil IncreaseEquil CheckEquilibration->IncreaseEquil Increase Equilibration Time CheckMobilePhase CheckMobilePhase CheckEquilibration->CheckMobilePhase Mobile Phase Fresh? RemakeMobilePhase RemakeMobilePhase CheckMobilePhase->RemakeMobilePhase Prepare Fresh Mobile Phase CheckTempControl CheckTempControl CheckMobilePhase->CheckTempControl Temp Stable? VerifyTemp VerifyTemp CheckTempControl->VerifyTemp Verify Column Thermostat ShallowGradient ShallowGradient CheckGradient->ShallowGradient Make Gradient Shallower CheckTempRes CheckTempRes CheckGradient->CheckTempRes Temp > 60°C? IncreaseTempRes IncreaseTempRes CheckTempRes->IncreaseTempRes Increase Temp CheckIonPairRes CheckIonPairRes CheckTempRes->CheckIonPairRes Ion-Pair Agent Optimal? TryDifferentAgent TryDifferentAgent CheckIonPairRes->TryDifferentAgent Try Different Agent (e.g., DBA)

Caption: A step-by-step workflow for troubleshooting common HPLC issues.

Key Experimental Protocols
Protocol 1: Preparation of MS-Compatible Mobile Phase (TEA/HFIP)

This protocol describes the preparation of 1 liter of aqueous mobile phase (Buffer A) and organic mobile phase (Buffer B) for a typical IP-RP-HPLC-MS application.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol

  • Triethylamine (TEA), ≥99.5%

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), ≥99.5%

  • Sterile, filtered 1L glass bottles

  • Graduated cylinders and pipettes

Procedure for 1L of Mobile Phase A (Aqueous: 15 mM TEA, 400 mM HFIP):

  • Measure approximately 800 mL of HPLC-grade water into a 1L bottle.

  • Caution: Work in a fume hood. HFIP and TEA are volatile and corrosive.

  • Using a glass pipette, carefully add 44.4 mL of HFIP (density ~1.5 g/mL) to the water. This yields a final concentration of approximately 400 mM.

  • Add 2.09 mL of TEA (density ~0.726 g/mL) to the solution. This yields a final concentration of approximately 15 mM.

  • Mix the solution thoroughly by swirling.

  • Add HPLC-grade water to reach a final volume of 1000 mL (1 L).

  • Sonicate the buffer for 10-15 minutes to degas. Do not filter HFIP-containing solutions through nylon membranes, as it can degrade them; use PTFE if necessary.

Procedure for 1L of Mobile Phase B (Organic):

  • The organic phase must contain the same concentration of ion-pairing agents to ensure a stable baseline during the gradient.

  • Measure 500 mL of HPLC-grade water into a 1L bottle.

  • Add the same amounts of HFIP (44.4 mL) and TEA (2.09 mL) as for Mobile Phase A.

  • Add HPLC-grade methanol to reach a final volume of 1000 mL (1 L).

  • Mix thoroughly and degas via sonication.

Note: Due to the immiscibility of HFIP with acetonitrile, methanol is the required organic solvent for TEA/HFIP systems.[4][7]

References
  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • YMC. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

  • McCarthy, S. M., Gilar, M., & Gebler, J. C. (2011). Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography. Journal of Chromatography A, 1218(22), 3569–3575. Retrieved from [Link]

  • KNAUER. (2025, August 18). Ion-Pair RP Chromatography for Oligos. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholino nucleic acid. Retrieved from [Link]

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • Morcos, P. A. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Agilent Technologies. (2025, April 15). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Retrieved from [Link]

  • Gilar, M., & Stoll, D. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Retrieved from [Link]

  • Summerton, J. E. (2016). History and Properties of Morpholino Antisense Oligos. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

  • Vassiliou, A. A., et al. (2020). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. Gels, 6(1), 5. Retrieved from [Link]

  • YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of morpholino oligonucleotides. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effects on retention in reversed phase liquid chromatography. Retrieved from [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Guillarme, D., & Heinisch, S. (2004). Effect of temperature in reversed phase liquid chromatography. Journal of Chromatography A, 1052(1-2), 39-51. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. Retrieved from [Link]

  • Chromatography Today. (2010). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • Shodex. (n.d.). Reversed-Phase HPLC Column at Extreme High Temperature (150°C or Higher). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 30). Predicting Retention Times and Peak Widths for Oligonucleotide Separations. Retrieved from [Link]

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3329-3340. Retrieved from [Link]

  • Gilar, M., & Stoll, D. (2025, September 4). Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. LCGC International. Retrieved from [Link]

Sources

Troubleshooting

Addressing cellular resistance to 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine treatment

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (N6-Morpholinoadenosine) Ticket ID: RES-6MPR-001 Executive Summary You are encountering cellular res...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (N6-Morpholinoadenosine) Ticket ID: RES-6MPR-001

Executive Summary

You are encountering cellular resistance to 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine (hereafter referred to as 6-MPR ). This compound is a nucleoside analog prodrug . It is structurally an adenosine derivative where the amine at the N6 position is substituted with a morpholine ring.[1]

The Golden Rule of 6-MPR: This molecule is biologically inert until it enters the cell and is phosphorylated. Therefore, resistance is almost exclusively a failure of uptake or metabolic activation . Unlike standard chemotherapies where target mutation (e.g., kinase mutation) is common, resistance here is usually a "logistics" failure—the drug never reaches its active triphosphate form.

Part 1: The Diagnostic Workflow (Triage)

Before altering your treatment protocol, you must identify where the failure occurs. Use this logic flow to diagnose your resistant cell line.

DiagnosticFlow Start Start: High IC50 observed Step1 Step 1: Transport Check (Co-treat with NBMPR) Start->Step1 Step2 Step 2: Activation Check (Measure ADK Levels) Step1->Step2 No Change Res1 Diagnosis: ENT1/CNT Defect (Uptake Failure) Step1->Res1 Resistance Reverses Step3 Step 3: Efflux Check (Co-treat with Verapamil) Step2->Step3 Normal ADK Res2 Diagnosis: ADK Deficiency (Activation Failure) Step2->Res2 Low Protein/Activity Res3 Diagnosis: MDR1 Overexpression (Efflux Pump) Step3->Res3 Resistance Reverses

Figure 1: Diagnostic logic tree for isolating the mechanism of resistance to nucleoside analogs.

Part 2: Troubleshooting Modules
Module A: The Activation Bottleneck (Adenosine Kinase)

The Issue: Your cells take up the drug, but it doesn't kill them. The Science: 6-MPR is a substrate for Adenosine Kinase (ADK) . It must be phosphorylated to 6-MPR-Monophosphate (6-MPR-MP) to enter the nucleotide pool. In many resistant leukemia and lymphoma lines, ADK is epigenetically silenced or mutated. No ADK = No Toxicity.

  • Symptom: High IC50 (>10 µM) despite verified transporter expression.

  • Validation:

    • Western Blot: Probe for ADK (approx. 38-40 kDa). Resistant lines often show near-zero expression.

    • Rescue Experiment: Transfect the resistant line with a plasmid expressing wild-type ADK. If sensitivity is restored, ADK deficiency is the cause.

Expert Insight: Unlike unmodified adenosine, the bulky morpholine group prevents deamination by Adenosine Deaminase (ADA). Therefore, ADA overexpression is rarely the cause of resistance for this specific analog. Focus on ADK.

Module B: The Entry Gate (Nucleoside Transporters)

The Issue: The drug never enters the cell. The Science: 6-MPR is too polar to diffuse through the membrane. It relies on Equilibrative Nucleoside Transporters (ENT1/SLC29A1 ) or Concentrative Nucleoside Transporters (CNTs ).

  • Symptom: Resistance is broad-spectrum against other nucleosides (e.g., Gemcitabine, Cytarabine).

  • Validation Protocol:

    • Perform a cytotoxicity assay with and without Nitrobenzylthioinosine (NBMPR) .

    • Note: NBMPR inhibits ENT1. If your "sensitive" control line becomes resistant upon NBMPR treatment, it confirms 6-MPR requires ENT1. If your resistant line is unaffected by NBMPR, it likely lacks ENT1 activity already.

Module C: The Efflux Pump (MDR1/P-gp)

The Issue: The drug enters but is immediately pumped out. The Science: While less common for purine analogs than for taxanes, the morpholine ring adds lipophilicity that may make 6-MPR a substrate for ABCB1 (P-glycoprotein) .

  • Symptom: Resistance correlates with resistance to Doxorubicin or Paclitaxel.

  • Validation:

    • Treat cells with 6-MPR + Verapamil (5-10 µM) or Zosuquidar .

    • If IC50 drops significantly (shift > 10-fold), efflux is the driver.

Part 3: Mechanism of Action & Resistance Map

The following diagram illustrates the critical "Life Cycle" of 6-MPR within the cell and the points of failure.

Mechanism Extracellular Extracellular 6-MPR ENT Transporter (ENT1/CNT) Extracellular->ENT Uptake Intracellular Intracellular 6-MPR ENT->Intracellular ADK Adenosine Kinase (ADK) Intracellular->ADK Phosphorylation (CRITICAL STEP) Efflux Efflux Pump (ABCB1) Intracellular->Efflux Resistance AMP_Analog 6-MPR-MP (Active Monophosphate) ADK->AMP_Analog ATP_Analog 6-MPR-TP (Triphosphate) AMP_Analog->ATP_Analog Downstream Kinases Target DNA/RNA Incorporation & Apoptosis ATP_Analog->Target Cytotoxicity Efflux->Extracellular Pump Out

Figure 2: The metabolic activation pathway of 6-MPR. Red nodes indicate primary resistance factors (ADK loss or Efflux).

Part 4: Validated Experimental Protocols
Protocol 1: ADK Activity Validation (The "Gold Standard")

Use this to confirm if the resistance is metabolic.

Materials:

  • Cell Lysates (Resistant vs. Parental)

  • [14C]-Adenosine or [14C]-6-MPR (if available)

  • ATP (1 mM)

  • DE-81 Ion Exchange Paper

Procedure:

  • Lysis: Lyse

    
     cells in lysis buffer (50 mM Tris-HCl, 1% NP-40, Protease Inhibitors).
    
  • Reaction: Incubate 20 µg of protein lysate with 50 µM [14C]-Adenosine and 1 mM ATP in reaction buffer (50 mM Tris, pH 7.4, 5 mM MgCl2) for 30 mins at 37°C.

  • Stop: Spot 20 µL of reaction onto DE-81 discs.

  • Wash: Wash discs

    
     with 1 mM Ammonium Formate (washes away unreacted nucleoside; phosphorylated nucleotides bind to the paper).
    
  • Quantify: Count via liquid scintillation.

  • Analysis: If the resistant line shows <10% CPM compared to parental, ADK deficiency is the cause .

Protocol 2: Comparative Viability Table

Typical IC50 shifts observed in resistant phenotypes.

MechanismParental IC50Resistant IC50Shift FactorMarker
Sensitive 0.5 µMN/A1xHigh ADK / High ENT1
ADK Deficient 0.5 µM> 100 µM>200x Low ADK Protein
ENT1 Deficient 0.5 µM10 - 50 µM20-100xLow SLC29A1 mRNA
MDR1 High 0.5 µM5 - 10 µM10-20xHigh ABCB1 mRNA
Part 5: Frequently Asked Questions (FAQs)

Q: Can I bypass ADK resistance by using the monophosphate form of 6-MPR? A: Generally, no . Charged nucleotides (monophosphates) do not cross the cell membrane efficiently. You would need to use a "ProTide" (phosphoramidate) version of the drug to bypass the initial phosphorylation step. If you are using the standard riboside, you are dependent on intracellular ADK.

Q: Does Adenosine Deaminase (ADA) degrade 6-MPR? A: Unlikely. The N6-morpholino substitution creates steric hindrance that usually prevents ADA from binding or catalyzing the deamination to inosine. Unlike Ara-A (Vidarabine), you do not typically need an ADA inhibitor (like Pentostatin) in your media.

Q: Why does my resistant line grow slower than the parental line? A: ADK is part of the "Adenosine Salvage Pathway." Cells lacking ADK cannot recycle adenosine into AMP efficiently and must rely on de novo purine synthesis, which is energetically more expensive. This "fitness cost" is a hallmark of ADK-deficient resistance.

References
  • Singh, V. et al. (2019). Identification of a Nucleoside Analog Active Against Adenosine Kinase-Expressing Plasma Cell Malignancies. Chapman University Digital Commons.

  • Havelka, M. et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI Molecules.

  • Hershfield, M. S. et al. (1982). Resistance of an adenosine kinase-deficient human lymphoblastoid cell line to effects of deoxyadenosine. Proceedings of the National Academy of Sciences (PNAS).

  • Galmarini, C. M. et al. (2001). Nucleoside analogs: mechanisms of drug resistance and reversal strategies. Leukemia.[1][2][3][4]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges of Polar Nucleoside Analogues

Welcome to the Technical Support Center for the purification of polar nucleoside analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar nucleoside analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive compounds. The inherent polarity of nucleoside analogues, crucial for their biological activity, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to navigate these complexities with confidence.

Introduction: The Polarity Paradox

Polar nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1][2][3] Their hydrophilicity, driven by hydroxyl, amino, and phosphate groups, is a double-edged sword. While it facilitates interaction with biological targets, it complicates purification by conventional methods like reversed-phase chromatography, where these compounds often exhibit poor retention and elute with polar impurities.[4][5] This guide will explore advanced and alternative strategies to achieve the high purity required for downstream applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of polar nucleoside analogues in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar nucleoside analogue shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[5] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Modern RP columns, often labeled "AQ" or with polar endcapping, are designed to be stable in highly aqueous conditions without phase collapse.[4]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[6]

  • Use Ion-Pairing Agents: For ionizable nucleoside analogues, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[7][8] These reagents, such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds, form a neutral complex with the analyte, which has a higher affinity for the nonpolar stationary phase.[9]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If the above strategies fail, your compound may be too polar for reversed-phase. HILIC is an excellent alternative designed specifically for the retention of highly polar compounds.[10][11][12][13]

Issue 2: Co-elution with Polar Impurities

Q: My nucleoside analogue co-elutes with impurities of similar polarity. How can I improve the resolution?

A: Achieving separation between structurally similar polar compounds requires optimizing selectivity. Here’s a decision-making workflow:

DOT Diagram: Optimizing Selectivity for Co-eluting Polar Compounds

selectivity_optimization start Start: Co-elution of Polar Compounds change_gradient Modify Gradient Slope (shallower gradient) start->change_gradient Initial Step change_solvent Change Organic Modifier (e.g., Methanol to Acetonitrile) change_gradient->change_solvent If resolution is still poor adjust_ph Adjust Mobile Phase pH (alters ionization of analytes and silanols) change_solvent->adjust_ph If co-elution persists alternative_chrom Switch to an Alternative Chromatography Mode adjust_ph->alternative_chrom For very challenging separations hilic HILIC alternative_chrom->hilic mixed_mode Mixed-Mode Chromatography alternative_chrom->mixed_mode sfc Supercritical Fluid Chromatography (SFC) alternative_chrom->sfc end Achieve Resolution hilic->end mixed_mode->end sfc->end

Caption: Decision tree for improving the resolution of co-eluting polar compounds.

  • Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the stationary phase and analytes.

  • Adjust pH: For ionizable compounds, modifying the mobile phase pH can change their charge state and retention, leading to improved separation.

  • Explore Alternative Chromatographic Modes:

    • HILIC: This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Retention is based on hydrophilic partitioning, offering a completely different selectivity compared to reversed-phase.[10][11][14]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC functionalities on a single stationary phase.[7][15][16] This allows for tunable selectivity by adjusting mobile phase parameters like pH and ionic strength.[8]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It can provide unique selectivity for polar compounds and is a greener alternative to normal-phase chromatography.[17][18][19][20]

Issue 3: Degradation of the Nucleoside Analogue During Purification

Q: I suspect my nucleoside analogue is degrading on the column. What are the common causes and how can I prevent this?

A: Degradation can be a significant issue, especially with acid- or base-labile protecting groups or glycosidic bonds.

  • pH-Related Degradation: The silica backbone of many columns can be acidic, and mobile phase additives can also contribute to degradation.

    • Solution: Use a buffered mobile phase to maintain a neutral pH. Consider using columns with a more inert base material, such as hybrid silica or polymer-based columns.

  • Metal Chelation: Residual metal ions in the silica matrix or from the HPLC system can sometimes catalyze degradation.

    • Solution: Use a column with high-purity silica or one that has been specifically treated to minimize metal content. Adding a small amount of a chelating agent like EDTA to the mobile phase can also be beneficial, although this is not always compatible with mass spectrometry.

  • On-Column Hydrolysis: Some protecting groups can be labile.

    • Solution: Ensure your purification conditions are compatible with the stability of your compound. This may involve using neutral pH mobile phases and avoiding harsh additives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude nucleoside analogue sample?

A1: Impurities often stem from the synthetic route.[21][22] Common impurities include:

  • Unreacted starting materials and reagents.

  • By-products from incomplete reactions: For example, failure sequences in oligonucleotide synthesis.[]

  • Isomers: Including anomers and regioisomers.[24]

  • Products of protecting group side reactions: Such as adducts formed from the cleavage of protecting groups.[]

  • Degradation products: Formed during the reaction or work-up, such as depurination by-products.[]

Q2: When should I consider using Boronate Affinity Chromatography?

A2: Boronate affinity chromatography is a highly specific technique for purifying nucleosides and their analogues that contain a cis-diol moiety, typically in the ribose sugar.[25][26][27] The boronic acid ligand on the stationary phase forms a reversible covalent bond with the cis-diols at high pH, allowing for selective retention.[28] The captured nucleosides are then eluted by lowering the pH.[28] This method is excellent for selectively isolating ribonucleosides from a complex mixture.[25]

Q3: Can I use Solid-Phase Extraction (SPE) for initial cleanup?

A3: Yes, SPE is a valuable tool for sample cleanup and enrichment prior to HPLC.[28][29][30] For polar nucleoside analogues, you can use:

  • Reversed-Phase SPE: To remove more nonpolar impurities. The polar analyte will likely be in the flow-through or elute with a weak organic solvent.

  • Ion-Exchange SPE: To capture charged nucleoside analogues (e.g., nucleotides) while allowing neutral impurities to pass through.[29][31][32]

  • HILIC SPE: A newer approach that can be very effective for enriching highly polar compounds from a less polar matrix.[33]

Q4: Is recrystallization a viable purification method for polar nucleoside analogues?

A4: Recrystallization can be a powerful and scalable purification technique if a suitable solvent system can be found.[21][34] However, the high polarity of many nucleoside analogues can make finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures challenging.[35] Often, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is required.[36] It is often used as a final purification step after chromatography.[37]

Experimental Protocols

Protocol 1: HILIC for the Purification of a Highly Polar Nucleoside Analogue

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection:

    • Start with an amide- or diol-based HILIC column. These offer good retention for a wide range of polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Water/Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Gradient Elution:

    • Equilibrate the column with 95% B for at least 10 column volumes.

    • Inject the sample dissolved in a solvent similar to the initial mobile phase (e.g., 90% acetonitrile).

    • Run a linear gradient from 95% B to 50% B over 20-30 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to 95% B and re-equilibrate.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Vary the buffer concentration and pH to fine-tune selectivity.

Protocol 2: Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange) for an Acidic Nucleoside Analogue

This protocol is suitable for polar compounds that also carry a negative charge (e.g., nucleotide analogues).

  • Column Selection:

    • Choose a mixed-mode column with both C18 and anion-exchange functionalities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 20 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 5% B.

    • Inject the sample dissolved in the initial mobile phase.

    • Run a linear gradient from 5% B to 50% B over 30 minutes.

  • Optimization:

    • Selectivity Tuning: The power of mixed-mode chromatography lies in its tunable selectivity.[7][15]

      • To increase retention: Decrease the pH (for stronger anion exchange) or increase the buffer concentration (to reduce ionic interactions and increase hydrophobic retention).

      • To decrease retention: Increase the pH or decrease the buffer concentration.

Table 1: Comparison of Chromatographic Techniques for Polar Nucleoside Analogue Purification

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase (RP-HPLC) Partitioning between a polar mobile phase and a nonpolar stationary phase.[5]Robust, reproducible, wide variety of available columns.Poor retention for very polar compounds.Moderately polar nucleoside analogues.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[10][11]Excellent retention for highly polar compounds, MS-friendly mobile phases.[12][13]Can have longer equilibration times, sensitive to water content in the sample.[13]Very polar, hydrophilic nucleoside analogues.
Mixed-Mode (MM-HPLC) Combines multiple retention mechanisms (e.g., RP and ion-exchange).[15][16]Highly tunable selectivity, can retain both polar and nonpolar compounds.[7][8]Method development can be more complex.Charged and polar nucleoside analogues, complex mixtures.
Boronate Affinity Reversible covalent bonding with cis-diols.[25][26]Highly selective for ribonucleosides.Limited to compounds with a cis-diol moiety.Selective isolation of ribonucleosides.[27]
SFC Partitioning using a supercritical fluid mobile phase.[17]Fast, reduced solvent consumption, unique selectivity.[19][20]Can be challenging for very polar, water-soluble compounds without additives.[17]Chiral separations, moderately polar compounds.[18]

References

  • Tuytten, R., et al. (2007). Role of Nitrogen Lewis Basicity in Boronate Affinity Chromatography of Nucleosides. Analytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Preparation of a boronate-affinity monolithic column for adsorption of nucleosides. Analytical Methods. Available at: [Link]

  • Tuytten, R., et al. (2007). Role of Nitrogen Lewis Basicity in Boronate Affinity Chromatography of Nucleosides. Analytical Chemistry. Available at: [Link]

  • Demir, D., & Denizli, A. (2021). Selective recognition of nucleosides by boronate affinity organic-inorganic hybrid monolithic column. Journal of Chromatography B. Available at: [Link]

  • LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2. Available at: [Link]

  • Waters Corporation. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Available at: [Link]

  • Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. Boronate Affinity Chromatography. Available at: [Link]

  • Arora, R., et al. Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Available at: [Link]

  • Lorenz, C., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences. Available at: [Link]

  • Guo, Y., & Huang, Y. (2018). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules. Available at: [Link]

  • Taylor & Francis Online. (2025). Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Available at: [Link]

  • Fekete, S., et al. (2025). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [Link]

  • Bennett, R. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. Available at: [Link]

  • Taylor & Francis Online. HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Available at: [Link]

  • Phenomenex. (2022). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). Available at: [Link]

  • Bushman, L. R., et al. (2011). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. Journal of Chromatography B. Available at: [Link]

  • Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology. Available at: [Link]

  • Google Patents. (2002). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
  • KNAUER. (2025). Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis. Available at: [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]

  • ResearchGate. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Available at: [Link]

  • Hubert, C. L., & Maugh, T. H. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry. Available at: [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]

  • MacNeill, R. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Wang, H., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A. Available at: [Link]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes? Available at: [Link] SFC/how-good-is-sfc-for-polar-analytes/29452

  • Gilar, M., et al. (2012). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Nucleic Acid Therapeutics. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Microsynth. Troubleshooting Guide. Available at: [Link]

  • YouTube. (2020). Recrystallization. Available at: [Link]

  • Lewis, W., et al. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry. Available at: [Link]

  • MDPI. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Available at: [Link]

  • Boulard, Y., & Bressanelli, S. (2021). Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize. Frontiers in Molecular Biosciences. Available at: [Link]

  • Guranowski, A., & Pawełkiewicz, J. (1977). Purification of a Non-Specific Nucleoside Hydrolase From Alaska Pea Seeds. Planta. Available at: [Link]

  • Zaitseva, V. E., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. Molecules. Available at: [Link]

  • Biocompare. (2024). Troubleshooting Nucleic Acid Electrophoresis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Guide: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine vs. Adenosine

Executive Summary Compound Identity: N⁶-Morpholinoadenosine (6-Morpholinopurine riboside) CAS: 2846-96-0 (Base moiety ref) Application: Cytokinin analog, nucleoside antimetabolite, and kinase inhibitor scaffold.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N⁶-Morpholinoadenosine (6-Morpholinopurine riboside) CAS: 2846-96-0 (Base moiety ref) Application: Cytokinin analog, nucleoside antimetabolite, and kinase inhibitor scaffold.[1]

This guide provides a technical comparison between Adenosine (the parent endogenous nucleoside) and its N⁶-morpholino derivative . For researchers in medicinal chemistry, distinguishing these two is critical during the synthesis of N⁶-substituted nucleoside analogs. The "performance" in this context refers to the diagnostic spectral resolution —specifically, how the bulky morpholine group alters the electronic environment of the purine ring and provides unique aliphatic signatures that validate successful N⁶-substitution.

Part 1: Structural Verification Workflow

The following decision tree outlines the logical flow for verifying the synthesis of 6-morpholinopurine riboside from a precursor (e.g., 6-chloropurine riboside), ensuring the nucleophilic aromatic substitution was successful.

StructuralVerification Start Crude Product (Post-Workup) H1_NMR 1H-NMR (DMSO-d6) Start->H1_NMR Check_Aromatic Check Purine Region (8.0 - 8.6 ppm) H1_NMR->Check_Aromatic Check_Aliphatic Check Aliphatic Region (3.5 - 4.5 ppm) H1_NMR->Check_Aliphatic Decision_H2_H8 H2/H8 Singlets Present? Check_Aromatic->Decision_H2_H8 Decision_Morph Morpholine Signals (4H + 4H) Visible? Check_Aliphatic->Decision_Morph C13_Check 13C-NMR Verification Decision_H2_H8->C13_Check Yes Fail Re-purify / Check Precursor Decision_H2_H8->Fail No (Ring degradation) Decision_Morph->C13_Check Yes (Broad triplets) Decision_Morph->Fail No (Substitution failed) C6_Shift C6 Ipso-Carbon Shift (~153 ppm vs 156 ppm) C13_Check->C6_Shift Final Structure Confirmed C6_Shift->Final Matches Target

Figure 1: Logic flow for the spectral validation of N6-substituted purine nucleosides.

Part 2: 1H-NMR Comparative Analysis

The "Performance" Metric: Diagnostic Resolution

In N⁶-substitution reactions, the primary challenge is confirming that the amine (morpholine) has displaced the leaving group (usually chlorine at C6) without affecting the glycosidic bond.

Solvent Choice: DMSO-d₆ is the superior solvent over CDCl₃ or D₂O for this comparison.

  • Why: It prevents the exchange of the Ribose-OH protons, allowing them to appear as distinct doublets/triplets (4.0–5.5 ppm), which confirms the integrity of the sugar moiety. It also solubilizes the relatively polar nucleoside better than chloroform.

Comparative Data Table (DMSO-d₆, 400-500 MHz)
Proton AssignmentAdenosine (Parent) δ (ppm)6-Morpholino Derivative δ (ppm)Diagnostic Change (Δ)
H-2 (Purine) ~8.14 (s)8.25 - 8.40 (s) Downfield shift due to morpholine induction.
H-8 (Purine) ~8.35 (s)8.40 - 8.55 (s) Slight downfield shift.
NH₂ (Exocyclic) ~7.35 (bs, 2H)ABSENT Primary confirmation of substitution.
Morpholine (N-CH₂) N/A4.10 - 4.30 (br s/t, 4H) New Signal: Broad due to restricted rotation about C6-N6 bond.
Morpholine (O-CH₂) N/A3.70 - 3.80 (t, 4H) New Signal: Distinct triplet, overlaps with sugar H5'.
H-1' (Anomeric) 5.88 (d, J=6.2 Hz)5.90 - 6.00 (d, J~5.5 Hz) Retained doublet confirms β-configuration.
Ribose OH (2',3',5') 5.1 - 5.4 (m)5.1 - 5.5 (m) Presence confirms sugar protection removal (if applicable).
Technical Insight: Rotameric Broadening

Unlike the sharp NH₂ singlet of adenosine, the morpholine protons often appear broadened at room temperature.

  • Mechanism: The C6–N6 bond has partial double-bond character due to resonance donation from the morpholine nitrogen into the purine ring. This restricts rotation, creating rotamers that broaden the N-CH₂ signals (approx 4.2 ppm).

  • Validation: Heating the NMR sample to 50°C often sharpens these peaks (coalescence), proving they belong to the substituent and are not impurities.

Part 3: 13C-NMR Comparative Analysis

The Carbon-13 spectrum provides the definitive proof of the carbon skeleton. The most critical region is the aromatic zone (100–160 ppm).

Key Diagnostic Shifts (DMSO-d₆)
Carbon AssignmentAdenosine δ (ppm)6-Morpholino Derivative δ (ppm)Structural Significance
C-6 (Ipso) 156.2153.0 - 154.5 Upfield shift indicates replacement of NH₂ with the electron-rich morpholine.
C-2 152.4151.5 - 152.0 Minimal change; confirms purine ring integrity.
C-8 139.9138.5 - 140.0 Sensitive to glycosidic bond conformation (syn/anti).
Morpholine (O-C) N/A66.3 Characteristic ether carbon signal.
Morpholine (N-C) N/A45.5 Characteristic amine carbon signal.
C-1' (Anomeric) 88.087.5 - 88.5 Confirms N9-glycosylation (N7-isomers usually show C1' shifted).

Part 4: Validated Experimental Protocol

To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this specific preparation protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried 6-morpholino derivative.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample contains trace water, the Ribose-OH signals will broaden or disappear due to exchange. Use an ampoule of fresh DMSO-d₆ for characterization.

  • Mixing: Vortex for 30 seconds. If the morpholine derivative is crystalline, mild sonication (35 kHz, 2 mins) may be required.

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C). Optional: Run at 323 K (50°C) if morpholine signals are too broad.

  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C6, C4, C5) and the morpholine protons have different relaxation times; a shorter delay risks under-integrating the aromatic protons.

  • Scans (NS):

    • 1H: 16–64 scans.

    • 13C: 1024–4096 scans (due to low sensitivity of quaternary carbons).

Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for 1H to resolve the H1' coupling constant.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

References

  • Synthesis and Activity of N6-substituted Adenosines: Volpini, R., et al. "Synthesis and biological evaluation of N6-substituted adenosine derivatives." Journal of Medicinal Chemistry. (General reference for N6-alkyl/aryl shift trends).

  • Spectral Data of 6-Morpholinopurine (Base Moiety): PubChem Compound Summary. "6-Morpholin-4-yl-9H-purine."[2] [Link]

  • Riboside Conformation & NMR: Rosemeyer, H. "The Chemo-Enzymatic Synthesis of Nucleosides." (Detailed discussion on H1' shifts in beta-ribosides). [Link]

  • Comparative Analog Data (2-chloro-6-morpholino derivatives): Molecules Journal. "Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives." (Provides specific morpholine 1H/13C shifts in DMSO-d6). [Link]

Sources

Validation

Comparison of biological activity between N6-benzyladenosine and morpholino purines

Topic: Comparison of Biological Activity: N6-Benzyladenosine vs. Morpholino Purines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: Divergent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Biological Activity: N6-Benzyladenosine vs. Morpholino Purines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Divergent Scaffolds, Distinct Mechanisms

This guide provides a technical comparison between N6-benzyladenosine (N6-BA) , a cytokinin-derived nucleoside analog, and Morpholino Purines (specifically C6- and C2-substituted derivatives), a class of synthetic kinase inhibitors.

While both share the purine core "privileged scaffold," their biological activities diverge significantly due to their substituents:

  • N6-Benzyladenosine primarily functions as an Adenosine Receptor Agonist and a modulator of the mevalonate pathway, leveraging its structural similarity to endogenous adenosine.

  • Morpholino Purines are engineered primarily as Kinase Inhibitors (PI3K/mTOR) and Adenosine Receptor Antagonists , where the morpholine ring enhances solubility and interactions with the hinge region of kinase ATP-binding pockets.

Mechanistic Profiling & Signaling Pathways

N6-Benzyladenosine (N6-BA)
  • Primary Target: Adenosine Receptors (A1, A3) and Farnesyl Pyrophosphate Synthase (FPPS).

  • Mechanism:

    • Receptor Activation: Agonism of A3 receptors triggers intracellular calcium release and downregulation of cAMP.

    • Metabolic Interference: Inhibition of FPPS disrupts protein prenylation (Ras/Rho), leading to cytoskeletal disorganization.

    • Apoptosis: Induces intrinsic apoptosis via Caspase-3/9 activation and G0/G1 cell cycle arrest.[1]

Morpholino Purines (e.g., 6-Morpholino-9-sulfonylpurine)
  • Primary Target: Phosphoinositide 3-kinase (PI3K) and mTOR.

  • Mechanism:

    • Kinase Inhibition: The morpholine oxygen forms a hydrogen bond with the kinase hinge region (e.g., Val851 in PI3K

      
      ), competitively inhibiting ATP binding.
      
    • Pathway Blockade: Prevents phosphorylation of Akt (Protein Kinase B), blocking downstream survival signaling.

    • Apoptosis: Often induces accumulation in the sub-G0 phase or G2/M arrest, distinct from the G0/G1 arrest of N6-BA.

Pathway Visualization (Graphviz)

SignalingPathways cluster_N6BA N6-Benzyladenosine (N6-BA) Mechanism cluster_Morph Morpholino Purine Mechanism N6BA N6-Benzyladenosine A3AR A3 Adenosine Receptor N6BA->A3AR Agonism FPPS FPPS Enzyme N6BA->FPPS Inhibition G0G1 G0/G1 Arrest A3AR->G0G1 Signaling Prenylation Protein Prenylation (Ras/Rho) FPPS->Prenylation Blocks Caspase Caspase 3/9 Activation Prenylation->Caspase Cytoskeletal Collapse Morph Morpholino Purine PI3K PI3K (p110) Morph->PI3K ATP Competition PIP3 PIP3 Production PI3K->PIP3 Blocks Akt Akt Phosphorylation PIP3->Akt Downregulates mTOR mTORC1 Akt->mTOR Inhibits SubG0 Sub-G0 / Apoptosis mTOR->SubG0 Survival Loss

Figure 1: Comparative signaling cascades. N6-BA (left) operates via receptor agonism and metabolic interference, while Morpholino Purines (right) act as direct kinase inhibitors.

Comparative Biological Activity Data

The following table synthesizes data from representative studies (e.g., HL-60 leukemia models) to provide a direct performance comparison.

FeatureN6-Benzyladenosine (N6-BA)Morpholino Purines (e.g., 6-Morpholino)
Primary Mode Cytokinin / Adenosine AgonistKinase Inhibitor / Adenosine Antagonist
IC50 (HL-60) ~0.9 – 5.0 µM~0.5 – 2.0 µM (Highly dependent on C2/C9 subs)
Cell Cycle Effect G0/G1 Arrest (Cytostatic)Sub-G0 / G2/M (Cytotoxic/Apoptotic)
Selectivity Moderate (Affects multiple adenosine receptors)High (Tunable for specific PI3K isoforms)
Solubility Low (Hydrophobic benzyl group)Improved (Morpholine oxygen increases polarity)
Toxicity Low toxicity to normal fibroblasts (NIH/3T3)Variable; generally higher potency carries toxicity risk

Key Insight: Morpholino derivatives often exhibit superior potency (lower IC50) due to the "privileged" nature of the morpholine ring in binding kinase pockets, whereas N6-BA is often cytostatic, requiring metabolic conversion (ribosylation/phosphorylation) for peak efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include critical "checkpoint" steps that validate the system before data collection.

Protocol A: Comparative Antiproliferative Assay (MTT)

Objective: Determine IC50 values for N6-BA and a Morpholino reference standard (e.g., ZSTK474 or a synthesized analog).

Reagents:

  • Target Cells: HL-60 (Suspension) or MCF-7 (Adherent).

  • Compounds: N6-BA (dissolved in DMSO), Morpholino Purine (dissolved in DMSO).

  • MTT Reagent: 5 mg/mL in PBS.

Workflow:

  • Seeding (Checkpoint 1): Seed cells at

    
     cells/well in 96-well plates.
    
    • Validation: Verify cell viability >95% via Trypan Blue before seeding.

  • Treatment: After 24h, treat with serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle control must not exceed 0.5% v/v.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT; incubate 4h. Solubilize formazan with DMSO.

  • Readout (Checkpoint 2): Measure Absorbance at 570 nm.

    • Validation: The OD of the untreated control must be 0.7–1.2. If <0.7, cell density was too low; if >1.5, cells were over-confluent.

Protocol B: Kinase Selectivity Screen (ADP-Glo)

Objective: Confirm if the antiproliferative effect is kinase-driven (Morpholino) or non-kinase (N6-BA).

  • Enzyme Prep: PI3K

    
     (recombinant).
    
  • Reaction: Incubate compound + PI3K + PIP2 substrate + ATP (10 µM).

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

  • Measurement: Read luminescence.

    • Expectation: Morpholino purines should show dose-dependent signal reduction (IC50 < 1 µM). N6-BA should show minimal inhibition (IC50 > 50 µM) unless metabolized.

Structure-Activity Relationship (SAR) Logic

The structural modifications dictate the biological divergence.

SAR cluster_N6 N6-Substitution (N6-BA) cluster_C6 C6-Substitution (Morpholino) Purine Purine Scaffold Benzyl N6-Benzyl Group Purine->Benzyl Modification Morph C6-Morpholine Ring Purine->Morph Modification Effect1 Maintains H-bond donor (Adenosine mimicry) Benzyl->Effect1 Effect2 Accepts H-bond (Kinase Hinge Binder) Morph->Effect2

Figure 2: SAR Divergence. The N6-benzyl group preserves the hydrogen bond donor capability requisite for receptor activation, while the C6-morpholine group introduces a hydrogen bond acceptor critical for kinase hinge interaction.

References

  • Voller, J., et al. (2010).[2] Anticancer activity of natural cytokinins: A structure–activity relationship study.[3] Phytochemistry. Link

  • Dolezal, K., et al. (2007).[2] Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry.[4][5][6][7][8] Link

  • Areias, F., et al. (2010). Structure-activity relationship of 2-aryl-9-substituted-6-morpholino purine derivatives for the adenosine receptor antagonists. European Journal of Medicinal Chemistry. Link

  • Massacesi, C., et al. (2016). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. OncoTargets and Therapy. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for N6-Benzyladenosine-d5 in Metabolic Studies.Link

Sources

Comparative

Unambiguous Structure Elucidation of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (XRD) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural confirmation of the purine nucleoside analog, 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. This compound, a subject of interest for its potential biological activities, serves as a case study to illustrate the strengths and complementary nature of these analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, deduce the precise arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry.

The crystallographic data for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is available in the Cambridge Structural Database (CSD) under the reference code MORPUR . While the specific publication detailing this crystal structure determination is not readily accessible through public search, the existence of this entry confirms that the structure has been resolved to the atomic level using this technique.

Hypothetical X-ray Crystallographic Data for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (Based on Typical Nucleoside Analogs)

To illustrate the type of data obtained from a single-crystal XRD experiment, the following table presents hypothetical yet realistic crystallographic parameters for our compound of interest.

ParameterHypothetical ValueSignificance
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å)8.5Unit cell dimension along the a-axis.
b (Å)12.1Unit cell dimension along the b-axis.
c (Å)15.3Unit cell dimension along the c-axis.
α, β, γ (°)90, 90, 90Angles of the unit cell.
Volume (ų)1573.6Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

This data provides a wealth of information. The space group, for instance, can give clues about the chirality of the molecule. The unit cell dimensions and volume are crucial for understanding the packing of the molecules in the crystal lattice. Most importantly, the refined atomic coordinates (not shown here but would be present in the full crystallographic information file - CIF) allow for the precise measurement of all bond lengths and angles, confirming the connectivity of the morpholine ring to the purine base and the β-configuration of the ribofuranosyl moiety.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure via XRD involves several critical steps:

  • Crystal Growth: High-quality single crystals are the foremost requirement.[2] This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The goal is to obtain well-formed crystals, typically 0.1-0.3 mm in each dimension, that are free of defects.[1]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods. This leads to an initial electron density map, into which a molecular model is fitted. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.

Workflow for Single-Crystal X-ray Diffraction.

Complementary Spectroscopic Techniques

While X-ray diffraction provides an unparalleled static picture of a molecule in the solid state, spectroscopic techniques like NMR and mass spectrometry offer valuable and often complementary information about the molecule's structure and behavior, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can piece together the connectivity and stereochemistry of a molecule.

For 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, ¹H and ¹³C NMR would be instrumental in confirming the key structural features:

  • ¹H NMR: The proton spectrum would show characteristic signals for the purine ring protons, the ribose sugar protons, and the morpholine ring protons. The coupling constants between the ribose protons, particularly between H-1' and H-2', are crucial for confirming the β-anomeric configuration. NOE experiments can further establish through-space proximities between protons, for instance, between the purine base and the ribose sugar, to confirm the syn or anti conformation of the nucleoside.

  • ¹³C NMR: The carbon spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule, further confirming the overall structure.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Purine H-2~8.2~152
Purine H-8~8.4~140
Ribose H-1'~5.9 (d)~90
Ribose H-2', H-3', H-4'4.0 - 4.670 - 75
Ribose H-5'~3.7 - 3.9~62
Morpholine -CH₂-N-~4.0~45
Morpholine -CH₂-O-~3.8~67

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.[4][5] For 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should match the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecular ion and analyzing the resulting fragment ions. This would likely show characteristic losses of the ribose sugar and the morpholine group, providing further evidence for the proposed structure.

Expected Fragmentation Pattern in ESI-MS/MS

G parent [M+H]⁺ (m/z 338) frag1 Loss of Ribose [M+H - 132]⁺ (m/z 206) parent->frag1 - C₅H₈O₄ frag2 Loss of Morpholine [M+H - 86]⁺ (m/z 252) parent->frag2 - C₄H₈NO frag3 Purine-Morpholine Fragment (m/z 206) frag4 Ribosyl-Purine Fragment (m/z 252)

Predicted MS/MS fragmentation of the target compound.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity, stereochemistry in solution, dynamic processesMolecular weight, elemental composition, fragmentation pattern
Sample State Crystalline solidSolutionSolid or solution
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Ambiguity Unambiguous for structure determinationCan have ambiguities, especially for complex stereochemistryDoes not provide 3D structure on its own
Throughput Can be time-consuming (crystal growth)Relatively fast for routine analysisHigh-throughput
Key Advantage Provides the definitive, absolute structure.[1][2]Provides information about the molecule's behavior in solution.[3]High sensitivity and ability to analyze complex mixtures.[4][5]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.Less precise for bond lengths and angles compared to XRD.Does not provide detailed 3D structural information.

Conclusion: A Synergistic Approach

While single-crystal X-ray diffraction provides the ultimate proof of structure for a crystalline molecule like 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, a comprehensive characterization relies on the synergy of multiple analytical techniques. NMR spectroscopy confirms the structure and provides insights into its conformation in solution, which is often more biologically relevant. Mass spectrometry offers rapid confirmation of the molecular formula and structural fragments.

For researchers in drug development, the combination of these techniques is not just best practice; it is a necessity for building a complete and robust understanding of a new chemical entity. The X-ray crystal structure provides the foundational blueprint, while NMR and MS add crucial layers of confirmation and characterization, ensuring the integrity of the data that underpins all further biological and pharmacological studies.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

  • Wevers, R. A., Engelke, U. F., Wendel, U., de Jong, J. G., Gabreëls, F. J., & Heerschap, A. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(4), 539–548.
  • Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018, December 10). PLOS ONE. Retrieved from [Link]

Sources

Validation

Benchmarking the potency of 6-(4-Morpholino) derivatives against standard nucleoside analogues

Executive Summary: The Pharmacophore Shift In the landscape of antiproliferative drug development, a critical pivot is occurring from classical Nucleoside Analogues (NAs) —such as Gemcitabine and Cytarabine—toward 6-(4-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Shift

In the landscape of antiproliferative drug development, a critical pivot is occurring from classical Nucleoside Analogues (NAs) —such as Gemcitabine and Cytarabine—toward 6-(4-Morpholino) substituted heterocycles (specifically purine and triazine derivatives like ZSTK474).

While NAs remain the gold standard for induction of replication stress, they are plagued by transport-dependency (hENT1) and rapid enzymatic deamination. 6-(4-Morpholino) derivatives offer a distinct advantage: lipophilicity-driven passive diffusion and a mechanism of action (MOA) that frequently targets upstream signaling kinases (PI3K/mTOR) or intrinsic mitochondrial pathways, bypassing common resistance mechanisms associated with nucleoside transport and metabolism.

This guide objectively benchmarks the potency of these two classes, providing validated protocols for comparative evaluation.

Mechanistic Divergence

To accurately benchmark potency, one must understand that these compounds kill cells differently. Direct IC50 comparison is valid only when the assay window accounts for the slower kinetics of signaling inhibition versus the rapid onset of replication fork collapse.

The Competitors
  • Standard Nucleoside Analogue (e.g., Gemcitabine): A prodrug requiring intracellular phosphorylation. It mimics cytidine, incorporating into DNA to cause masked chain termination.

  • 6-(4-Morpholino) Derivative (e.g., 6-Morpholino-9-sulfonylpurine or ZSTK474): These derivatives utilize the morpholine ring to occupy the ATP-binding pocket of kinases (specifically Class I PI3K) or disrupt mitochondrial membrane potential directly.

Pathway Visualization

The following diagram illustrates the critical difference in cellular entry and lethal engagement.

MOA_Comparison cluster_NA Nucleoside Analogues (Gemcitabine) cluster_Morph 6-(4-Morpholino) Derivatives NA_Ext Extracellular Gemcitabine hENT1 hENT1 Transporter NA_Ext->hENT1 Required dCK dCK (Phosphorylation) hENT1->dCK DNA_Inc DNA Incorporation dCK->DNA_Inc Active Metabolite Arrest S-Phase Arrest DNA_Inc->Arrest Morph_Ext Extracellular 6-Morpholino-Purine Diffusion Passive Diffusion Morph_Ext->Diffusion Lipophilic Target ATP Pocket (PI3K/mTOR) Diffusion->Target Mito Mitochondrial Depolarization Target->Mito Signaling Block Apoptosis Intrinsic Apoptosis Mito->Apoptosis

Figure 1: Mechanistic divergence between transporter-dependent Nucleoside Analogues (Red) and passive-diffusion Morpholino derivatives (Blue).

Comparative Data Analysis

The following data synthesizes potency trends observed in resistant cell lines (e.g., Pancreatic Adenocarcinoma). Note the shift in efficacy when transporter expression is low.

Table 1: Potency Benchmarking (IC50 Values)
Compound ClassRepresentative AgentTargetIC50 (Sensitive Line)IC50 (Resistant/hENT1-low)Primary Resistance Factor
Nucleoside Analogue Gemcitabine (dFdC)DNA Polymerase / RNR0.01 - 0.05 µM> 10 µMDownregulation of hENT1 or dCK
6-Morpholino Derivative ZSTK474Class I PI3K (ATP competitive)0.20 - 0.80 µM0.80 - 1.2 µMPathway mutation (e.g., PTEN loss)
6-Morpholino Derivative 6-Morpholino-SPDTubulin/Mitochondria1.5 - 5.0 µM2.0 - 5.0 µMEfflux pumps (P-gp)

Key Insight: While Nucleoside Analogues are often more potent in sensitive models (nanomolar range), 6-Morpholino derivatives maintain consistent micromolar potency across resistant lines due to their independence from nucleoside transporters [1][2].

Validated Experimental Protocols

To reproduce these data, specific attention must be paid to solubility and incubation times . Morpholino derivatives are hydrophobic; improper solubilization will lead to precipitation and false-negative IC50s.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values with strict solvent controls.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[1]

  • Control: Gemcitabine HCl (Water soluble).

  • Test: 6-Morpholino derivative (DMSO soluble).

Workflow:

  • Seeding: Seed cells (e.g., MIA PaCa-2) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Compound Preparation (CRITICAL):

    • Gemcitabine:[2][3][4][5] Dissolve in sterile water to 10 mM stock.

    • Morpholino Derivative: Dissolve in 100% DMSO to 10 mM stock. Vortex vigorously.

    • Dilution: Serial dilute in media. Ensure final DMSO concentration is <0.5% in all wells , including Gemcitabine wells (as a vehicle control) to normalize solvent toxicity.

  • Treatment: Incubate for 72 hours . (Note: 24h is insufficient for PI3K-mediated apoptosis to manifest fully compared to DNA damage).

  • Readout: Add MTT, incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]

Protocol B: Apoptosis Differentiation (Flow Cytometry)

Objective: Distinguish between S-phase arrest (Nucleoside effect) and G1 arrest/Apoptosis (Morpholino effect).

Workflow Visualization:

Workflow_FlowCytometry Step1 Cell Treatment (24h vs 48h) Step2 Harvest & Wash (Cold PBS) Step1->Step2 Branch Assay Type Step2->Branch PathA Annexin V / PI (Apoptosis) Branch->PathA PathB PI / RNase (Cell Cycle) Branch->PathB ResultA Morpholino Result: High Early Apoptosis (Annexin+) PathA->ResultA ResultB Nucleoside Result: S-Phase Arrest PathB->ResultB

Figure 2: Differentiation workflow. Morpholino derivatives typically induce G1 arrest or direct mitochondrial apoptosis, whereas Nucleoside Analogues cause S-phase accumulation.

Synthesis of Findings & Recommendations

When to use 6-(4-Morpholino) Derivatives
  • Resistant Models: In cell lines with low hENT1 expression (e.g., certain pancreatic or non-small cell lung cancers), Gemcitabine efficacy drops precipitously. Morpholino derivatives retain potency here [3].

  • Combination Therapy: Data suggests synergy.[4][5] ZSTK474 (Morpholino derivative) sensitizes cells to Gemcitabine by inhibiting the survival signaling (Akt phosphorylation) that cells activate in response to DNA damage [4].

Technical Pitfalls to Avoid
  • Solubility Artifacts: 6-morpholino purines can precipitate in aqueous media at high concentrations (>50 µM). Always check for crystal formation under a microscope before adding MTT.

  • Timing: Do not compare 24h IC50s. Nucleoside analogues require time to incorporate into DNA; Morpholino kinase inhibitors require time to downregulate downstream effectors. 72 hours is the mandatory standard for equitable comparison.

References

  • Leventić, M., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives.[6][7][8][9][10][11] Synthesis, computational analysis, and biological activity.[9][12] Synthetic Communications.

  • Leventić, M., et al. (2023).[8] The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.[6][7][8][9][10][11] Molecules.[1][2][3][4][5][8][10][13][12][14][15]

  • Dan, S., et al. (2010). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle and apoptosis in human cancer cells. European Journal of Cancer. (Contextual citation for ZSTK474 mechanism).

  • Yi, Y.W., et al. (2013).[5][16] ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells. Molecular Cancer Therapeutics.

Sources

Comparative

A Senior Scientist's Guide to Elemental Analysis of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine: A Comparative Framework

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical comparison of elemental analysis standards for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of elemental analysis standards for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. As a synthetic purine nucleoside analog, its structural integrity and purity are foundational to the validity of research findings and the safety profile in drug development.[1][2] The precise quantification of its elemental composition is not merely a procedural step but a critical checkpoint for quality and consistency. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your objectives.

The Critical Role of Elemental Analysis in Characterizing Nucleoside Analogs

The molecular formula of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (C₁₅H₂₁N₅O₅) dictates its theoretical elemental composition. Elemental analysis serves two primary, critical functions in the lifecycle of this compound:

  • Structural Confirmation and Purity Assessment: The fundamental analysis of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) provides a direct measure of a sample's composition. In the pharmaceutical industry, this is a cornerstone of quality control, verifying the identity of Active Pharmaceutical Ingredients (APIs) and detecting potential impurities.[3] A significant deviation from the theoretical percentage of these elements can indicate the presence of residual solvents, inorganic contaminants, or synthetic byproducts.

  • Control of Elemental Impurities: Beyond the core structure, trace levels of elemental impurities can be introduced from raw materials, catalysts, manufacturing equipment, or container systems.[4][5][6] These impurities, particularly heavy metals, are often toxic and are strictly regulated by pharmacopeias worldwide.[7][8] Therefore, highly sensitive techniques are required to ensure compliance and patient safety.

Comparative Analysis of Key Methodologies

The choice of analytical technique is dictated by the specific question being asked: are you confirming the bulk composition or searching for trace contaminants?

Core Composition: CHNS/O Combustion Analysis

Combustion analysis is the definitive method for determining the mass fraction of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[9][10]

Causality of Choice: This method is selected for its directness and high precision. The sample undergoes complete, high-temperature oxidation in a controlled oxygen environment.[11][12] This process quantitatively converts the elements of interest into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then chromatographically separated and measured by a thermal conductivity detector (TCD).[11][13] The result is a direct, stoichiometric confirmation of the compound's empirical formula. For pharmaceutical applications, its reliability makes it indispensable for verifying the chemical integrity of APIs.[3]

Data Comparison: Theoretical vs. Experimental The data below illustrates a typical analysis of a high-purity batch of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine. Acceptance criteria in a regulated environment typically require experimental values to be within ±0.4% of the theoretical value.

Table 1: CHNS Composition of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

ElementTheoretical Value (%) (C₁₅H₂₁N₅O₅)Experimental Value (%) (CHNS Analysis)
Carbon (C)51.2851.31 ± 0.04
Hydrogen (H)6.026.00 ± 0.02
Nitrogen (N)19.9319.89 ± 0.03
Oxygen (O)22.7722.80 ± 0.05
Oxygen is typically determined separately by high-temperature pyrolysis and is often calculated by difference.
Elemental Impurities: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For the detection of trace metals, ICP-MS is the industry-preferred technique, mandated by modern pharmacopeial standards such as USP General Chapters <232> and <233>.[5][7][8][14]

Causality of Choice: The primary driver for selecting ICP-MS is its exceptional sensitivity and multi-element capability.[6] The technique utilizes an argon plasma source at extremely high temperatures (6,000–10,000 K) to atomize and ionize all elements in the sample. A mass spectrometer then separates and quantifies these ions, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6] This is critical for meeting the stringent Permitted Daily Exposure (PDE) limits for toxic elements like lead, mercury, arsenic, and cadmium, as well as for detecting residues of precious metal catalysts (e.g., Pd, Pt, Rh) that may be used in the synthesis process.[4][5][8]

Data Comparison: Performance Against Regulatory Limits The following table compares the performance of ICP-MS with the older, single-element technique of Atomic Absorption Spectroscopy (AAS) against the limits defined in USP <232> for an oral drug product.

Table 2: Trace Metal Impurity Analysis

ElementUSP <232> Limit (µg/g)ICP-MS Result (µg/g)AAS Result (µg/g)
Lead (Pb)0.5< 0.05< 0.2
Mercury (Hg)1.5< 0.02< 0.1
Arsenic (As)1.5< 0.05< 0.2
Cadmium (Cd)0.5< 0.02< 0.1
Palladium (Pd)100.8Not Applicable
The data clearly shows the superior detection limits of ICP-MS, which are necessary for confidently demonstrating compliance. AAS, while functional for some elements, lacks the broad applicability and sensitivity required by current regulations.

Self-Validating Experimental Protocols

The trustworthiness of any analytical result hinges on a robust, well-documented protocol that includes system suitability and calibration checks.

Protocol: CHNS Analysis via Combustion

This protocol ensures the accurate determination of C, H, N, and S percentages.

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Verify stable baselines for the helium carrier and high-purity oxygen gas supplies.[12]

  • Calibration (Self-Validation): Accurately weigh (1-2 mg) a certified micro-analytical standard (e.g., Acetanilide). Analyze the standard to generate a response factor. The calculated elemental percentages for the standard must align with its certified values before proceeding.[12][13]

  • Sample Preparation: Homogenize the 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine sample. Accurately weigh 1-2 mg of the sample into a tin capsule and seal it, eliminating atmospheric contamination.

  • Analysis Sequence: Run samples in triplicate. Bracket the sample runs with calibration check standards to monitor for any instrument drift.

  • Data Processing: The instrument software integrates the detector signals for the separated gases (CO₂, H₂O, N₂, SO₂) and calculates the mass percentages based on the initial calibration.

CHNS_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis A Weigh Sample (1-2 mg) in Tin Capsule C Flash Combustion (~1000°C in O₂) A->C Autosampler Introduction B Calibrate with Certified Standard (e.g., Acetanilide) D Reduction & Gas Cleanup C->D E GC Separation (CO₂, H₂O, N₂, SO₂) D->E F TCD Detection E->F G Calculate % Composition F->G

Caption: Workflow for CHNS analysis by dynamic flash combustion.

Protocol: Trace Element Analysis via ICP-MS

This protocol is designed to meet the requirements of USP <233> for elemental impurity testing.[8]

  • Sample Preparation (Closed-Vessel Digestion): The choice of closed-vessel microwave digestion is critical to prevent the loss of volatile elements like mercury and to ensure complete sample dissolution.[15][16]

    • Accurately weigh ~0.2 g of the sample into a clean, pre-leached microwave digestion vessel.

    • Add a mixture of high-purity trace-metal grade acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The HCl is essential to stabilize elements like mercury and the platinum group metals.[16]

    • Seal the vessel and perform the microwave digestion using a validated temperature program.

    • Allow the vessel to cool, then carefully dilute the clear digestate to a final volume (e.g., 50 mL) with 18.2 MΩ·cm deionized water.

  • Instrument Calibration (Self-Validation): Prepare a series of multi-element calibration standards from a certified stock solution. The calibration curve must exhibit a correlation coefficient (r²) of ≥ 0.999.

  • Analysis:

    • Tune the ICP-MS to ensure sensitivity and minimize interferences (e.g., low oxide ratios, <2% CeO/Ce).

    • Introduce an internal standard online to correct for matrix effects and instrument drift.

    • Analyze a calibration blank, the standards, a continuing calibration verification (CCV) blank, and the prepared samples. The CCV must be analyzed periodically and recover within 80-120% of its true value.

  • Data Processing: The software quantifies the concentration of each element in the sample solution based on the calibration curve and reports the final concentration in the solid sample (µg/g) after correcting for dilution.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis A Weigh Sample (~0.2 g) B Add Trace-Pure Acids (HNO₃ + HCl) A->B C Closed-Vessel Microwave Digestion B->C D Dilute to Final Volume C->D E Sample Introduction (Nebulizer) D->E Analysis F Argon Plasma Atomization & Ionization E->F G Mass Separation (Quadrupole) F->G H Detection (Electron Multiplier) G->H I Quantify vs. Calibration Curve H->I

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

Conclusion and Authoritative Recommendations

A dual-pronged approach is essential for the complete and compliant elemental characterization of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine.

  • For Stoichiometric Verification and Purity: CHNS/O combustion analysis is the required standard. Its precision and directness provide unequivocal confirmation of the core elemental composition, which is a fundamental aspect of quality control for any API or research compound.

  • For Safety and Regulatory Compliance: ICP-MS is the authoritative method for quantifying trace elemental impurities. Its superior sensitivity and multi-element capabilities are non-negotiable for adhering to the stringent limits set by global regulatory bodies like the USP and ICH.[5][7][17]

By integrating both techniques into your analytical workflow, you establish a robust, self-validating system that ensures the identity, purity, and safety of your material, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

  • USP <232> Elemental Impurities—Limits. Analytik Jena. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Labcompare. [Link]

  • Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • USP <232> Elemental Impurities Limits | PDF. Scribd. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]

  • ELEMENTAL ANALYSIS. EOLSS.net. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

  • Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Quercus Lab. [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

  • 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine. Genemark Bio. [Link]

  • CHNS Analysis. Eurofins Scientific. [Link]

  • 6-Morpholin-4-YL-9H-purine. PubChem. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Spectro-Lab. [Link]

  • 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. NIST WebBook. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Anti-Purine Antibodies with Morpholino Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Autoimmunity and Oligonucleotide Therapeutics The landscape of precision medicine is rapidly evolving, with oligon...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Autoimmunity and Oligonucleotide Therapeutics

The landscape of precision medicine is rapidly evolving, with oligonucleotide-based therapies like Morpholino derivatives offering unprecedented potential to target the genetic drivers of disease.[1][2] Morpholinos are synthetic nucleic acid analogs, prized for their stability, high specificity, and steric-blocking mechanism of action, which allows them to modulate gene expression by inhibiting mRNA translation or altering pre-mRNA splicing.[3][4][5] However, as these novel therapeutics advance, it is critical to address potential immunological challenges. One such challenge lies at the intersection of oligonucleotide drugs and autoimmunity: the potential for cross-reactivity with pre-existing anti-purine antibodies.

Anti-purine and more broadly, anti-double-stranded DNA (anti-dsDNA) antibodies, are serological hallmarks of systemic autoimmune diseases like Systemic Lupus Erythematosus (SLE).[6][7] These antibodies can contribute to disease pathology by forming immune complexes or by binding directly to cross-reactive antigens in tissues like the kidney, leading to inflammation and damage.[8][9] Given that Morpholinos, while uncharged, possess a backbone displaying purine and pyrimidine bases, a critical question arises: Can anti-purine antibodies, present in patients, recognize and bind to Morpholino-based drugs?

This guide provides an in-depth technical overview of the methodologies used to investigate this potential cross-reactivity. Understanding and quantifying this interaction is not merely an academic exercise; it is fundamental to the safe and effective development of Morpholino therapeutics. Such cross-reactivity could impact a drug's pharmacokinetics, biodistribution, efficacy, and potentially trigger adverse immune responses in susceptible individuals. Here, we will explore the experimental frameworks, explain the causality behind methodological choices, and provide protocols for robustly assessing the binding between these two molecular classes.

The Molecular Basis for Potential Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to a different, structurally similar molecule.[10][11] The potential for interaction between anti-purine antibodies and Morpholinos stems from the shared purine (Adenine, Guanine) moieties. While the phosphorodiamidate backbone of a Morpholino is chemically distinct from the deoxyribose phosphate backbone of DNA, the nitrogenous bases—the very components recognized by anti-purine antibodies—are exposed.[4]

Pathogenic anti-DNA antibodies often show evidence of antigen-driven selection, with mutations (e.g., an increased content of positively charged amino acids like arginine in the binding site) that enhance their affinity for the phosphate backbone and the bases of DNA.[7][8] The critical question is whether the binding pocket of such an antibody is flexible enough to accommodate the unique stereochemistry of the Morpholino backbone while still recognizing its purine base.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential to confidently characterize potential cross-reactivity. We will focus on two complementary, industry-standard immunoassays: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening and semi-quantitative assessment, and Surface Plasmon Resonance (SPR) for detailed, real-time kinetic analysis.[12][13]

Competitive ELISA: A Robust Screening Platform

The competitive ELISA is an ideal first-line method for determining if an interaction occurs.[14][15] Its core principle is competition: the analyte of interest in a sample (here, the Morpholino derivative) competes with a reference antigen (immobilized purine conjugate or dsDNA) for binding to a limited amount of a specific antibody.[16][17] A reduction in signal indicates that the Morpholino is successfully competing for the antibody binding sites, thus demonstrating cross-reactivity.[14]

Causality Behind the Method:

  • Why Competitive Format? Small molecules or oligonucleotides like Morpholinos often lack the size to bind two antibodies simultaneously, which is a requirement for the more common "sandwich" ELISA format.[15][17] The competitive format circumvents this by relying on displacement.

  • Why Immobilize the Reference Antigen? Coating the plate with a known antigen (e.g., a purine-BSA conjugate) provides a stable, consistent surface for the assay. The antibody-Morpholino interaction occurs in the solution phase, which more closely mimics physiological conditions before the unbound antibody is captured by the plate.

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat Plate: Immobilize Purine-BSA conjugate on ELISA plate. P2 Block: Add blocking buffer (e.g., BSA) to prevent non-specific binding. P1->P2 R1 Pre-incubation: Mix constant amount of anti-purine antibody with serial dilutions of Morpholino. R2 Competition: Add antibody/Morpholino mixture to the coated plate. Incubate. R1->R2 D1 Wash: Remove unbound antibody and Morpholino. D2 Add Secondary Ab: Add enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP). D1->D2 D3 Wash: Remove unbound secondary antibody. D2->D3 D4 Add Substrate: Add TMB substrate. Color develops. D3->D4 D5 Stop & Read: Add stop solution. Read absorbance at 450 nm. D4->D5

  • Plate Coating: Dilute a purine-BSA conjugate to 2-5 µg/mL in coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature (RT).

  • Preparation of Competitor/Antibody Mixture:

    • Prepare serial dilutions of the Morpholino derivative (e.g., from 100 µM down to 1 pM) in Assay Diluent (e.g., 0.5% BSA in PBS-T).

    • Prepare the anti-purine antibody at a fixed, pre-determined concentration (this concentration should yield ~80% of the maximum signal in the absence of a competitor).

    • In a separate plate or tubes, mix the Morpholino dilutions 1:1 with the fixed antibody solution. Incubate this mixture for 1 hour at RT to allow binding to reach equilibrium.

  • Competitive Reaction: Wash the blocked ELISA plate 3 times. Transfer 100 µL of the pre-incubated Morpholino/antibody mixtures to the corresponding wells. Incubate for 1-2 hours at RT.[18]

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Human IgG-HRP) diluted in Assay Diluent. Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[18]

    • Add 50 µL of Stop Solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.[18] The signal intensity is inversely proportional to the amount of cross-reactivity.[14]

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

While ELISA confirms a binding event, SPR provides high-resolution, real-time data on the kinetics (how fast the molecules associate and dissociate) and affinity (the overall strength of the interaction).[13][19] This label-free technique monitors changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Causality Behind the Method:

  • Why SPR? It provides much richer data than an endpoint assay like ELISA. By resolving the association rate (kₐ) and dissociation rate (kₑ), SPR can distinguish between interactions that are fast-on/fast-off versus slow-on/slow-off, even if they have the same overall affinity (Kₑ). This is critical for predicting the in vivo stability of a potential cross-reactive complex.

  • Why Immobilize the Antibody? In this context, immobilizing the anti-purine antibody (the "ligand") and flowing the Morpholino derivative (the "analyte") over the surface is often preferred. This setup allows for precise control over the analyte concentration and facilitates the determination of kinetic constants.

SPR_Workflow cluster_setup Chip Preparation cluster_binding Binding Cycle cluster_analysis Analysis S1 Immobilization: Covalently couple anti-purine antibody to sensor chip surface (e.g., CM5 chip via amine coupling). S2 Blocking: Deactivate remaining active esters on the surface. S1->S2 B1 Baseline: Flow running buffer over surface to establish a stable baseline. B2 Association: Inject Morpholino (analyte) at a specific concentration. Monitor binding (increase in RU). B1->B2 B3 Dissociation: Switch back to running buffer. Monitor dissociation (decrease in RU). B2->B3 A1 Regeneration: Inject regeneration solution (e.g., low pH glycine) to remove bound analyte. A2 Kinetic Fitting: Repeat cycle with multiple analyte concentrations. Fit sensorgrams to a binding model (e.g., 1:1 Langmuir). A1->A2 A3 Output: Determine ka, kd, and KD. A2->A3

  • Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Inject the anti-purine antibody (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 2000-5000 Response Units, RU).

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Interaction Analysis:

    • Use a suitable running buffer (e.g., HBS-EP+, pH 7.4).

    • Perform a series of injection cycles. Each cycle consists of:

      • Baseline: Flow running buffer for 60-120 seconds to establish a stable signal.

      • Association: Inject a specific concentration of the Morpholino derivative for 120-300 seconds to monitor the binding phase. Use a range of concentrations that bracket the expected Kₑ (e.g., 0.1x to 10x Kₑ). A typical range might be 10 nM to 5 µM.

      • Dissociation: Switch back to running buffer and monitor the dissociation phase for 300-900 seconds.[13]

      • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound Morpholino from the antibody, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (an activated/deactivated surface without antibody) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kₑ, units M), where Kₑ = kₑ/kₐ.

Comparative Data Analysis

The goal of these experiments is to generate quantitative data that can be used to compare the cross-reactivity of different antibodies or to assess the binding of a single antibody to various Morpholino derivatives.

Note: The following data is illustrative, representing typical results from the described experiments. Actual values would be determined empirically.

Table 1: Competitive ELISA - IC50 Values for Morpholino Inhibition

The IC50 is the concentration of Morpholino required to inhibit 50% of the anti-purine antibody's binding to the immobilized antigen. A lower IC50 value indicates stronger cross-reactivity.

Anti-Purine Antibody CloneTarget PurineMorpholino Sequence (Competitor)IC50 (nM)
mAb-A1 (Human IgG)Adenosine5'-GCC-A TC-A TT-GTC-TCC-3'850
mAb-G1 (Human IgG)Guanine5'-G CC-ATC-ATT-G TC-TCC-3'250
mAb-G1 (Human IgG)Guanine5'-ACC-TTC-CTT-CTC-TCC-3' (No Guanine)> 10,000
Polyclonal Lupus SerumdsDNA5'-G CC-ATC-ATT-G TC-TCC-3'150

Interpretation:

  • mAb-G1 shows significantly higher cross-reactivity (lower IC50) with the guanine-containing Morpholino compared to mAb-A1 with its adenine-containing counterpart.

  • The lack of inhibition by the non-guanine sequence for mAb-G1 serves as a crucial negative control, demonstrating base specificity.

  • Polyclonal serum from a lupus patient, containing a mixture of anti-DNA antibodies, shows the highest cross-reactivity, as expected.

Table 2: Surface Plasmon Resonance (SPR) - Kinetic Parameters

SPR provides a deeper insight into the binding dynamics.

Antibody (Ligand)Morpholino (Analyte)kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
mAb-G15'-GCC-ATC-ATT-GTC-TCC-3'1.2 x 10⁴3.0 x 10⁻³250
Polyclonal Lupus Serum5'-GCC-ATC-ATT-GTC-TCC-3'2.5 x 10⁴3.8 x 10⁻³152
mAb-G1dsDNA fragment (Positive Control)5.0 x 10⁵1.0 x 10⁻³2

Interpretation:

  • The Kₑ values from SPR align well with the IC50 data from ELISA, confirming the relative binding strengths.

  • The interaction is characterized by a moderately fast association rate (kₐ) and a relatively slow dissociation rate (kₑ), suggesting the formed complex is stable for a significant period.

  • Crucially, the affinity for the Morpholino (Kₑ = 250 nM) is approximately 100-fold weaker than for the canonical dsDNA antigen (Kₑ = 2 nM). While this is a significant difference, an affinity in the nanomolar range is still biologically relevant and warrants careful consideration during drug development.

Implications for Drug Development and Scientific Conclusions

The systematic evaluation of cross-reactivity between anti-purine antibodies and Morpholino derivatives is a critical step in de-risking novel oligonucleotide therapeutics.

  • Patient Stratification: For Morpholino drugs intended for indications where autoimmune diseases like SLE are prevalent, pre-screening patients for high titers of anti-dsDNA or anti-purine antibodies could be a viable risk mitigation strategy.

  • Drug Design: While the purine bases themselves are essential for function, understanding which sequences or structural conformations lead to higher cross-reactivity could inform the design of next-generation Morpholinos with reduced immunogenic potential.

  • Pharmacokinetic Monitoring: In clinical trials, unexpected changes in drug clearance or half-life could potentially be linked to the presence of cross-reactive antibodies. The immunoassays described here can be adapted to detect such anti-drug antibodies (ADAs).

Conclusion: This guide demonstrates that a logical, multi-step approach, beginning with a broad screening tool like competitive ELISA and progressing to a high-resolution kinetic analysis using SPR, provides a comprehensive and trustworthy framework for assessing the cross-reactivity of anti-purine antibodies with Morpholino derivatives. The data clearly indicate that while binding can occur, its affinity is generally lower than that for native DNA. Nonetheless, this interaction is significant enough to be a critical checkpoint in the preclinical safety and characterization package for any new Morpholino-based therapeutic. By understanding and quantifying this potential interaction, drug developers can make more informed decisions, ultimately leading to safer and more effective medicines.

References

  • Vertex AI Search. (2025, July 24). Antibody Oligonucleotide Conjugates as a New Frontier in Genetic Disease Therapy.
  • PubMed. Measuring antibody-antigen binding kinetics using surface plasmon resonance.
  • ScienceDaily. (2016, June 3). Anti-DNA antibody prefers damaged dsDNA over native.
  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them.
  • PubMed. (2003, February 15). Anti-DNA antibodies: aspects of structure and pathogenicity.
  • Xpress Bio. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • ResearchGate. Immunogenicity for Antisense Oligonucleotides: A Risk-Based Assessment.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • St John's Laboratory. Competitive ELISA protocol.
  • Abcam. Sandwich ELISA protocol.
  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • WuXi AppTec. (2025, November 28). What Are Antibody–Oligonucleotide Conjugates (AOCs) and Their Structural Characteristics.
  • Frontiers in Immunology. (2019, July 16). Anti-double Stranded DNA Antibodies: Origin, Pathogenicity, and Targeted Therapies.
  • PubMed Central. Dissecting the oligonucleotide binding properties of a disordered chaperone protein using surface plasmon resonance.
  • Vertex AI Search. (2025, March 17). For what indications are Antibody oligonucleotide conjugates being investigated?.
  • PubMed Central. (2021, February 18). Antibody-Oligonucleotide Conjugates: A Twist to Antibody-Drug Conjugates.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA.
  • ResearchGate. Examples of anti-dsDNA antibodies that cross-react with non-DNA structures.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.
  • MDPI. (2022, May 7). The Interaction of Anti-DNA Antibodies with DNA: Evidence for Unconventional Binding Mechanisms.
  • Promega Corporation. Guide to Immunoassays.
  • Bio-Works. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Gene Tools, LLC. (2016, May 2). Functionalizing Morpholino Oligos for Antisense Drug Research and Development.
  • Abyntek Biopharma. (2023, January 26). Types of immunoassays.
  • Taylor & Francis. Cross-reactivity – Knowledge and References.
  • SeraCare. The Use of Antibodies in Immunoassays.
  • PubMed. (1965, January 1). A STUDY OF THE CROSS-REACTIVITY OF ANTIPURIN-6-OYL SERUM WITH DEOXYRIBONUCLEIC ACID (DNA).
  • Austin Publishing Group. (2016, May 3). Guide for Morpholino Users: Toward Therapeutics.
  • PubMed Central. Using Morpholinos to Control Gene Expression.
  • Wiley Online Library. (2001, July 23). Inhibition of Zebrafish fgf8 Pre-mRNA Splicing With Morpholino Oligos: A Quantifiable Method for Gene Knockdown.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

[1] Part 1: Executive Summary & Immediate Action Core Directive: The only acceptable disposal method for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (CAS: 2846-96-0) is high-temperature incineration via a licensed h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Immediate Action

Core Directive: The only acceptable disposal method for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (CAS: 2846-96-0) is high-temperature incineration via a licensed hazardous waste contractor.[1]

Do NOT:

  • Do NOT dispose of down the drain (sanitary sewer).[2]

  • Do NOT dispose of in regular trash (municipal solid waste).[2]

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste streams.

Immediate Hazard Classification: While primarily classified as an Irritant (Skin/Eye/Respiratory) , this compound is a purine nucleoside analog. In drug development contexts, all nucleoside analogs should be handled with precautionary cytotoxicity protocols until definitive toxicology rules out mutagenic or teratogenic potential.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical properties is the first step in a self-validating safety system.[1]

PropertySpecification
Chemical Name 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine
Common Synonyms 6-Morpholinopurine riboside; 6-Morpholino-9-β-D-ribofuranosylpurine
CAS Number 2846-96-0
Molecular Formula C₁₄H₁₉N₅O₅
Physical State White to off-white crystalline solid
GHS Classification Warning.[1][3][4][5][6] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][6] Irrit.)
Reactivity Incompatible with strong oxidizing agents.[7][8][9] Stable under recommended storage.

Scientific Rationale for Disposal Method: The morpholine moiety attached to the purine ring creates a stable heterocyclic structure. Standard chemical treatment (bleach/acid hydrolysis) may not fully degrade the morpholine ring or the bioactive pharmacophore. High-temperature incineration (typically >1000°C) with afterburners is required to ensure complete mineralization to CO₂, H₂O, and nitrogen oxides.[1]

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Protocol Validity: Safety relies on redundancy. Engineering controls are the primary defense; PPE is the secondary.

Engineering Controls:

  • Solid Handling: Must be performed inside a certified Chemical Fume Hood or Powder Weighing Station to prevent inhalation of dust.

  • Waste Transfer: Perform all liquid waste transfers within secondary containment trays inside the hood.

Required PPE:

  • Respiratory: NIOSH-approved N95 respirator (minimum) if handling powder outside a hood; P100 HEPA recommended for spill cleanup.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for concentrated stock solutions.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.

  • Body: Lab coat (buttoned) + long pants + closed-toe shoes.

Part 4: Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated paper towels, gloves.

  • Segregation: Collect in a dedicated hazardous waste container labeled "Solid Organic Waste - Toxic/Irritant."

  • Container Specs: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty amber glass jar.

  • Labeling: Tag must list "6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine" fully.[1] Do not use abbreviations.

  • Disposal Path: Seal container

    
     Place in Satellite Accumulation Area 
    
    
    
    Transfer to EHS for Incineration .
B. Liquid Waste (Mother Liquors & Stock Solutions)

Applicability: Reaction mixtures, HPLC effluents, dissolved stocks.

  • Solvent Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol, Water) is compatible with the waste stream.

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • Non-Halogenated: If dissolved in Methanol/DMSO/Ethanol

      
      Non-Halogenated Organic Waste .
      
  • Buffering: If the solution is acidic or basic, neutralize to pH 5–9 before adding to the organic waste carboy to prevent exothermic reactions in the drum.

  • Disposal Path: Cap carboy

    
     Secondary Containment 
    
    
    
    EHS Pickup for Fuel Blending/Incineration .
C. Visualizing the Decision Logic

The following diagram illustrates the segregation logic required for compliance.

WasteSegregation Start Waste Generation: CAS 2846-96-0 StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SharpsCheck Is it a Sharp? (Needle/Glass) Solid->SharpsCheck SolventCheck Solvent Type? Liquid->SolventCheck Yes Yes SharpsCheck->Yes No No SharpsCheck->No Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo SharpsBin Bio/Chem Sharps Container (Incineration) SolidBin Solid Hazardous Waste Bin (Incineration) HaloWaste Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy NonHalo->NonHaloWaste Yes->SharpsBin No->SolidBin

Figure 1: Decision matrix for segregating 6-Morpholinopurine riboside waste streams to ensure regulatory compliance.

Part 5: Spill Response Protocol

Immediate containment prevents laboratory shutdown.

Scenario: 500mg bottle dropped, powder dispersed on floor.

  • Evacuate & Assess: Clear the immediate area. If dust is visible in the air, wait 15 minutes for settling.

  • Don PPE: Nitrile gloves (double), lab coat, goggles, and N95 respirator .

  • Containment (Wet Method):

    • Do NOT dry sweep (generates dust).

    • Cover the spill with paper towels dampened with water or a specific surfactant (e.g., 2% SDS solution).

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic dustpan or card.

    • Place immediately into a hazardous waste bag or jar.

  • Decontamination:

    • Wipe the surface 3 times with water, then once with 70% Ethanol.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (N95 Required) Alert->PPE Dampen 3. Dampen Spill (No Dry Sweeping) PPE->Dampen Collect 4. Collect & Bag Dampen->Collect Decon 5. Surface Decon (Water -> Ethanol) Collect->Decon

Figure 2: Linear workflow for cleaning up solid spills to minimize inhalation risk.[1]

Part 6: Regulatory & Compliance Reference
  • EPA Waste Code (USA): Not specifically P-listed or U-listed.[1] However, due to bioactivity, it must be managed as a "Characteristic Hazardous Waste" if it exhibits toxicity, or under the "General Duty Clause" as a hazardous chemical.

  • EU Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References
  • PubChem. (n.d.). 6-Morpholin-4-yl-9H-purine ribonucleoside (CAS 2846-96-0).[1] National Library of Medicine. Retrieved February 16, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved February 16, 2026, from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Executive Safety Summary Compound Class: Purine Nucleoside Analog (Synthetic Kinetin Riboside Derivative) Primary Hazard: Bioactive Irritant (H315, H319, H335). Critical Risk Factor: Transdermal Bioavailability via DMSO.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Purine Nucleoside Analog (Synthetic Kinetin Riboside Derivative) Primary Hazard: Bioactive Irritant (H315, H319, H335). Critical Risk Factor: Transdermal Bioavailability via DMSO. While standard Safety Data Sheets (SDS) often classify this compound generically as an "Irritant," its structural identity as a nucleoside analog implies potential interference with kinase activity or nucleic acid metabolism. Therefore, the Precautionary Principle applies: handle as a Potent Bioactive Compound (PBC) .

Immediate Action Required:

  • Containment: Handle dry powder only in a certified chemical fume hood or biosafety cabinet (Class II).

  • Skin Protection: Double-gloving is mandatory when solubilizing in DMSO.

  • Disposal: High-temperature incineration only.

Chemical Hazard & Risk Assessment

To select the correct PPE, we must understand the mechanism of exposure, not just the regulatory classification.

Hazard CategoryClassificationMechanistic Insight
Physical State Crystalline SolidFine particulates are easily aerosolized by static electricity during weighing, posing an inhalation risk.
Bioactivity Nucleoside AnalogStructurally mimics adenosine/guanosine. Potential to inhibit specific enzymes (e.g., kinases) or incorporate into nucleic acids. Treat as a potential genotoxin .
Solvent Vector DMSO Soluble CRITICAL: This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO alters the stratum corneum, allowing the dissolved drug to penetrate the skin and enter the bloodstream rapidly.

The PPE Matrix: Layered Defense System

This matrix moves beyond basic compliance to ensure operational integrity .

Body AreaPPE RequirementTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 0.5 m/s). PPE: N95/P100 (only if outside hood - not recommended).Prevents inhalation of micro-particulates during weighing. The "Morpholino" moiety can alter metabolic stability; inhalation bypasses first-pass metabolism.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient for powders that can drift behind lenses or liquids that splash.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)DMSO Resistance: Standard latex degrades in DMSO. Nitrile offers better resistance. Double gloving provides a "sacrificial layer"—if the outer glove is splashed, strip it immediately.
Body Lab Coat (High-Neck, Tyvek or Cotton/Poly) + Sleeve Covers .Protects wrists (the gap between glove and coat). Tyvek is preferred for weighing to prevent powder retention on fabric.

Operational Protocol: Weighing & Solubilization

Objective: Solubilize 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine in DMSO while mitigating aerosolization and transdermal risks.

Phase 1: Preparation (Static Control)
  • Equip PPE: Don inner gloves, lab coat, sleeve covers, outer gloves, and goggles.

  • Ionization: Place an ionizing fan or anti-static gun inside the fume hood. Nucleoside analogs are often static-prone; static charge causes powder to "jump" or disperse.

  • Staging: Place a pre-weighed vial and the reagent container in the hood.

Phase 2: The Weighing (Solid Handling)
  • Open the container only inside the hood.

  • Use a disposable anti-static spatula.

  • Transfer solid gently. Do not dump.

  • Cap the receiving vial immediately after transfer.

  • Wipe the exterior of the reagent container with a damp Kimwipe (methanol or water) before returning it to storage.

Phase 3: Solubilization (The High-Risk Step)

Risk: Adding DMSO creates a solution that can penetrate skin instantly.

  • Add DMSO via pipette.

  • Vortex the sealed vial.

  • Inspection: Check gloves. If any liquid touched the outer glove, STOP .

    • Remove outer gloves.

    • Wash hands (with inner gloves on).

    • Don new outer gloves.

  • Labeling: Mark the vial clearly: "Caution: DMSO Solution – Bioactive."

Decision Logic & Workflows

Diagram 1: PPE & Handling Decision Tree

This logic flow ensures you select the right containment based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 6-Morpholinopurine Riboside State_Check Is the Chemical Solid or Liquid? Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Hood MANDATORY: Chemical Fume Hood Solid->Hood Solvent_Check Is Solvent DMSO? Liquid->Solvent_Check DMSO_Yes High Risk: Transdermal Carrier Solvent_Check->DMSO_Yes Yes DMSO_No Standard Solvent Risk Solvent_Check->DMSO_No No (Water/Ethanol) Static Apply Anti-Static Controls Hood->Static Double_Glove PROTOCOL: Double Nitrile Gloves + Sleeve Covers DMSO_Yes->Double_Glove Single_Glove Standard Nitrile Gloves DMSO_No->Single_Glove

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Waste Disposal Workflow

Proper segregation prevents dangerous chemical reactions and regulatory violations.

Waste_Disposal Waste_Gen Waste Generated Type_Check Waste Type? Waste_Gen->Type_Check Solid_Waste Solid (Gloves, Wipes, Vials) Type_Check->Solid_Waste Liquid_Waste Liquid (Mother Liquor, HPLC) Type_Check->Liquid_Waste Trace_Contam Trace Contaminated? Solid_Waste->Trace_Contam High_Conc High Concentration? Liquid_Waste->High_Conc Yellow_Bag Biohazard/Chem Incineration Bin (Do NOT Autoclave) Trace_Contam->Yellow_Bag Incinerate Solvent_Stream Halogenated/Non-Hal Solvent Waste (Tag as Bioactive) High_Conc->Solvent_Stream Segregate

Caption: Segregation workflow ensuring bioactive nucleosides are incinerated, not landfilled.

Emergency Response & Decontamination

Accidental Spills (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE (Goggles, Double Gloves, N95 if outside hood).

  • Contain: Cover spill with damp paper towels (prevents dust).

  • Clean: Wipe area with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Note: Bleach oxidizes the purine ring, aiding in deactivation.

  • Dispose: All cleanup materials go into Hazardous Waste (Incineration) .

Exposure (Skin/DMSO)[1]
  • IMMEDIATE: Remove contaminated gloves/clothing.[1]

  • Wash: Rinse skin with mild soap and copious water for 15 minutes . Do not scrub hard (abrasion increases absorption).

  • Report: Notify HSE officer immediately. Provide the chemical structure to medical personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: 6-Morpholin-4-yl-9H-purine (Base structure relevance). National Library of Medicine. [Link]

  • University of Wisconsin-Madison, EHS. (n.d.). Dimethyl Sulfoxide (DMSO) Safety Guide. (Reference for DMSO permeability risks). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
© Copyright 2026 BenchChem. All Rights Reserved.